D-Rhamnose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318473 | |
| Record name | D-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-74-2 | |
| Record name | D-Rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhamnose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Mannose, 6-deoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHAMNOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N1T0V28U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Occurrence of D-Rhamnose: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Rhamnose, a 6-deoxy-D-mannose, is a rare monosaccharide in nature, standing in contrast to its far more abundant L-enantiomer.[1] Its limited distribution, primarily within the cell surface glycoconjugates of specific bacterial species, and its absence in humans, positions this compound and its biosynthetic pathway as a compelling area of study for novel therapeutic interventions.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, biological roles, and the experimental protocols crucial for its study.
Natural Occurrence of this compound
This compound is significantly less common than L-rhamnose. Its presence has been confirmed in a select group of microorganisms, where it is a key component of structural polysaccharides.[1] The primary reservoir of this compound is the lipopolysaccharide (LPS) of Gram-negative bacteria, particularly within the Pseudomonas genus.[1]
In Pseudomonas aeruginosa, this compound is the exclusive constituent of the A-band polysaccharide, also known as the common polysaccharide antigen (CPA).[3][4] This CPA is a homopolymer of this compound residues with a repeating unit of [→3)-α-D-Rha-(1→2)-α-D-Rha-(1→3)-α-D-Rha-(1→].[1] this compound has also been identified in the O-antigen of Pseudomonas syringae and the thermophilic Gram-positive bacterium Aneurinibacillus thermoaerophilus.[1][5]
While quantitative data on the precise percentage of this compound within the total cell wall or LPS mass is not extensively reported in the literature, its role as the building block of entire polysaccharide chains in some species underscores its local abundance and structural importance.
Table 1: Documented Natural Sources of this compound
| Kingdom | Genus/Species | Macromolecule | Location/Function | Citations |
| Bacteria | Pseudomonas aeruginosa | Lipopolysaccharide (LPS) | Common Polysaccharide Antigen (CPA), a homopolymer of this compound. | [1][3][4] |
| Bacteria | Pseudomonas syringae | Lipopolysaccharide (LPS) | O-Antigen. | [5][6] |
| Bacteria | Aneurinibacillus thermoaerophilus | S-layer glycoprotein | Component of glycan chains. | [1] |
| Bacteria | Azospirillum brasilense | Lipopolysaccharide (LPS) | O-Polysaccharide. | [2] |
Biosynthesis of GDP-D-Rhamnose
The biosynthesis of this compound diverges significantly from the pathways responsible for L-rhamnose. In bacteria, this compound is synthesized as the nucleotide-activated sugar guanosine (B1672433) diphosphate-D-rhamnose (GDP-D-rhamnose). This process, often referred to as the 'gdp' pathway, is a concise two-step enzymatic cascade starting from GDP-D-mannose.[1]
The pathway involves two key enzymes:
-
GDP-mannose-4,6-dehydratase (GMD) : This enzyme initiates the pathway by converting GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose.[7][8]
-
GDP-4-keto-6-deoxy-D-mannose reductase (RMD) : The second enzyme reduces the keto-intermediate to the final product, GDP-D-rhamnose.[7][9]
This pathway is notably different from the four-enzyme 'rml' pathway that produces dTDP-L-rhamnose, the common precursor for L-rhamnose in many bacteria.[10]
References
- 1. biorxiv.org [biorxiv.org]
- 2. An improved rapid method for the preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-D-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-D-Rhamnosyltransferase WbpZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional expression of Pseudomonas aeruginosa GDP-4-keto-6-deoxy-D-mannose reductase which synthesizes GDP-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GDP-4-dehydro-6-deoxy-D-mannose reductase - Wikipedia [en.wikipedia.org]
- 10. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Elucidation of D-Rhamnose: A Technical Guide to its Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Rhamnose, a 6-deoxy-D-mannose, is a naturally occurring deoxy sugar that, while less common than its L-enantiomer, plays a crucial role in the structure of various bacterial polysaccharides and lipopolysaccharides.[1] Its unique structural features and its presence in pathogenic bacteria make it a significant target in drug development and glycobiology research. This technical guide provides an in-depth exploration of the elucidation of this compound's structure and stereochemistry, detailing the experimental methodologies and data that have been pivotal in its characterization.
The Structure and Stereochemistry of this compound
This compound is a methyl-pentose, systematically named (2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal in its open-chain form.[2] Its structure is derived from D-mannose by the deoxygenation of the hydroxyl group at the C6 position. This seemingly subtle modification has profound effects on its chemical properties and biological roles.
In solution, this compound exists as an equilibrium mixture of its open-chain aldehyde form and, more predominantly, its cyclic pyranose forms: α-D-rhamnopyranose and β-D-rhamnopyranose. The stereochemistry at the anomeric carbon (C1) distinguishes these two anomers.
Fischer, Haworth, and Chair Conformations
The precise three-dimensional arrangement of atoms in this compound is critical to its function and is represented through various projections:
-
Fischer Projection: This two-dimensional representation illustrates the stereochemistry of the chiral centers in the open-chain form.
-
Haworth Projection: This projection provides a simplified view of the cyclic pyranose forms, showing the orientation of the hydroxyl groups relative to the plane of the ring.
-
Chair Conformation: This is the most accurate representation of the three-dimensional shape of the pyranose ring, depicting the axial and equatorial positions of the substituents.
Caption: Structural representations of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, crucial for its identification and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Melting Point | 78 °C | [1] |
| Specific Optical Rotation ([α]D) | -8.25° (in water) | [3] |
| ¹H NMR (D₂O) | ||
| H-1 (α) | 5.10 ppm (d, J = 1.8 Hz) | [4] |
| H-1 (β) | 4.85 ppm (s) | [4] |
| H-2 | 3.92-3.93 ppm (m) | [4] |
| H-3 | 3.84-3.85 ppm (m) | [4] |
| H-4 | 3.43-3.44 ppm (m) | [4] |
| H-5 | 3.78-3.80 ppm (m) | [4] |
| H-6 (CH₃) | 1.26-1.29 ppm (d, J = 6.2 Hz) | [4] |
| ¹³C NMR (D₂O) | ||
| C-1 (α) | 95.5 ppm | [5] |
| C-1 (β) | 95.2 ppm | [5] |
| C-2 (α) | 72.2 ppm | [5] |
| C-2 (β) | 72.7 ppm | [5] |
| C-3 (α) | 71.7 ppm | [5] |
| C-3 (β) | 74.5 ppm | [5] |
| C-4 (α) | 68.4 ppm | [5] |
| C-4 (β) | 68.1 ppm | [5] |
| C-5 (α) | 73.9 ppm | [5] |
| C-5 (β) | 77.6 ppm | [5] |
| C-6 (CH₃) | 18.0 ppm |
Note: The NMR data presented is for L-rhamnose, which is expected to be identical to that of this compound. The primary distinguishing feature between the enantiomers is their opposite optical rotation.
Experimental Protocols for Structure Elucidation
The determination of this compound's intricate structure has relied on a combination of classic chemical methods and modern spectroscopic techniques.
Historical Context: The Work of Emil Fischer
The foundational work on the structure of sugars was laid by Emil Fischer in the late 19th and early 20th centuries.[6] Through a series of chemical degradations, oxidations, and syntheses, Fischer was able to deduce the relative stereochemistry of the aldohexoses, including D-mannose, the parent sugar of this compound.[6] His use of phenylhydrazine (B124118) to form osazones was a key step in correlating the stereochemistry of different sugars.[6] The establishment of the D-mannose structure provided the essential framework for the later identification of this compound as its 6-deoxy derivative.
Polarimetry
Polarimetry is a fundamental technique for characterizing chiral molecules like this compound. It measures the rotation of plane-polarized light as it passes through a solution of the compound.
Methodology:
-
Sample Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically water.
-
Instrumentation: A polarimeter is used, consisting of a light source, a polarizer, a sample tube of a defined path length, an analyzer, and a detector.
-
Measurement: The sample solution is placed in the polarimeter tube. The angle of rotation of the plane of polarized light is measured by rotating the analyzer until maximum extinction of light is observed.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
The negative specific rotation of this compound confirms its 'D' configuration relative to glyceraldehyde and distinguishes it from its enantiomer, L-rhamnose, which has a positive specific rotation of a similar magnitude.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and stereochemistry of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O).
-
¹H NMR Spectroscopy:
-
Chemical Shifts (δ): The position of each proton signal in the spectrum provides information about its electronic environment. For example, the anomeric proton (H-1) resonates at a characteristically downfield position.
-
Coupling Constants (J): The splitting of proton signals into multiplets reveals the number of adjacent protons and the dihedral angle between them. This is crucial for determining the relative stereochemistry of the hydroxyl groups. For instance, the small coupling constant for the α-anomeric proton is indicative of its axial-equatorial relationship with H-2.
-
-
¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration.
-
2D NMR Techniques: Advanced techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule by identifying correlations between protons, between protons and carbons, and across multiple bonds.
Caption: A generalized workflow for the structural elucidation of this compound.
X-ray Crystallography
Methodology:
-
Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound.
-
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the precise bond lengths, bond angles, and stereochemistry.
Biosynthesis and Synthesis
The biosynthesis of this compound in bacteria typically proceeds from D-mannose through a series of enzymatic reactions involving nucleotide-activated sugar intermediates.
For laboratory and industrial purposes, this compound can be synthesized from the more readily available D-mannose. A common synthetic route involves the selective protection of the hydroxyl groups, followed by the deoxygenation of the C6 hydroxyl group.
Caption: A simplified synthetic pathway from D-Mannose to this compound.
Conclusion
The elucidation of the structure and stereochemistry of this compound is a testament to the power of a combination of classical chemical principles and modern analytical techniques. From the foundational work of Emil Fischer to the detailed insights provided by NMR spectroscopy, our understanding of this important monosaccharide has been progressively refined. This knowledge is fundamental for researchers in the fields of glycobiology, microbiology, and drug development who seek to understand and exploit the unique biological roles of this compound.
References
The Unveiling of a Rare Sugar: An In-depth Technical Guide to the Discovery and History of D-Rhamnose in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Rhamnose, a 6-deoxyhexose, stands as a rare enantiomer in the microbial world, in stark contrast to its ubiquitous L-isoform. Its discovery and subsequent characterization within the intricate architecture of bacterial cell envelopes have unveiled a fascinating chapter in glycobiology. This technical guide provides a comprehensive overview of the history, discovery, and biochemical significance of this compound in bacteria. It delves into the quantitative analysis of its presence, details the experimental protocols for its study, and visualizes the key biosynthetic and recognition pathways. The absence of this compound in humans positions its biosynthetic machinery as a compelling target for novel antimicrobial strategies, a topic of profound interest to the drug development community.
A Historical Perspective: From Obscurity to O-Antigen
The history of this compound in bacteria is intrinsically linked to the extensive research on lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria. Early studies on the composition of LPS from various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, primarily identified L-Rhamnose as a common constituent. The discovery of the D-enantiomer was a more recent and nuanced process, emerging from detailed structural analyses of the O-antigen portion of LPS in specific bacterial species.
While a singular, seminal "discovery" paper for this compound in bacteria is not readily identifiable in historical literature, its presence was confirmed through the meticulous work of various research groups characterizing the O-antigens of Pseudomonas species and the thermophilic bacterium Aneurinibacillus thermoaerophilus.[1] These studies revealed that in certain bacteria, the O-antigen is a homopolymer of this compound, a significant finding that highlighted a previously unknown diversity in bacterial cell surface glycans.[2] This discovery has since spurred further investigation into the biosynthesis and functional roles of this rare sugar.
Quantitative Presence of this compound in Bacterial Polysaccharides
Quantitative analysis reveals that this compound is a major component of the O-antigen in specific bacterial strains. The O-antigen of several Pseudomonas aeruginosa and Pseudomonas syringae serotypes is composed of repeating units of this compound.[2][3] In some cases, the O-polysaccharide is a homopolymer of this compound, indicating that it can constitute a significant portion of the LPS mass.[2]
| Bacterial Species | Strain/Serotype | Location | Quantitative Data/Composition | Reference(s) |
| Pseudomonas aeruginosa | PAO1 (Serotype O5) | Common Polysaccharide Antigen (CPA) of LPS | Homopolymer of this compound with α1-2 and α1-3 linkages.[2][4] | [2][4] |
| Pseudomonas aeruginosa | Serogroup O7 | O-specific polysaccharide | Rhamnan (B1165919) with a repeating trisaccharide unit.[5] | [5] |
| Pseudomonas syringae pv. tabaci | P-28 | O-specific polysaccharide | Repeating units containing this compound.[6] | [6] |
| Pseudomonas syringae | Serogroup O1 | O-polysaccharide | Linear α-D-rhamnan backbone.[7] | [7] |
| Aneurinibacillus thermoaerophilus | L420-91T | S-layer glycan chains | Contains this compound.[8] | [8] |
The Biosynthetic Pathway of GDP-D-Rhamnose
The precursor for this compound incorporation into bacterial polysaccharides is guanosine (B1672433) diphosphate (B83284) this compound (GDP-D-Rhamnose). Its biosynthesis is a two-step enzymatic pathway starting from GDP-D-Mannose. This pathway is distinct from the more common dTDP-L-Rhamnose pathway found in many bacteria.
The two key enzymes in this pathway are:
-
GDP-D-mannose 4,6-dehydratase (GMD): This enzyme catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.
-
GDP-4-keto-6-deoxy-D-mannose reductase (RMD): This enzyme then reduces the intermediate to the final product, GDP-D-Rhamnose.
Experimental Protocols
Isolation and Purification of this compound from Bacterial Lipopolysaccharide
This protocol outlines a general workflow for the isolation and purification of this compound from the LPS of bacteria such as Pseudomonas syringae.
Methodology:
-
LPS Extraction: Bacterial cells are harvested and subjected to hot phenol-water extraction to isolate the lipopolysaccharide.
-
LPS Purification: The crude LPS extract is purified using techniques like hydrophobic interaction chromatography (HIC) to remove contaminating lipids and proteins.
-
O-Antigen Cleavage: The purified LPS is subjected to mild acid hydrolysis (e.g., with 1% acetic acid) to selectively cleave the O-antigen from the lipid A-core region.
-
Monosaccharide Separation: The hydrolyzed products, containing the constituent monosaccharides of the O-antigen, are separated by column chromatography (e.g., on a silica (B1680970) gel or ion-exchange column).
-
Final Purification: Fractions containing this compound are pooled and further purified, for example, by gel filtration chromatography (e.g., Sephadex LH-20) to yield pure this compound.
Enzymatic Assay for GDP-D-mannose 4,6-dehydratase (GMD)
The activity of GMD can be assayed by monitoring the formation of the product, GDP-4-keto-6-deoxy-D-mannose. A common method involves a coupled spectrophotometric assay.
Principle: The assay relies on the reduction of the keto group in the product by a subsequent enzyme, GDP-4-keto-6-deoxy-D-mannose reductase (RMD), which is coupled to the oxidation of NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
GDP-D-mannose (substrate)
-
NADPH
-
Purified GDP-4-keto-6-deoxy-D-mannose reductase (RMD) as the coupling enzyme
-
Enzyme sample containing GMD
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, GDP-D-mannose, and NADPH.
-
The coupling enzyme, RMD, is added to the mixture.
-
The reaction is initiated by the addition of the GMD-containing enzyme sample.
-
The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the GMD activity.
Enzymatic Assay for GDP-4-keto-6-deoxy-D-mannose Reductase (RMD)
The activity of RMD can be determined by monitoring the oxidation of NADPH in the presence of its substrate, GDP-4-keto-6-deoxy-D-mannose.
Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of the keto-sugar.
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
GDP-4-keto-6-deoxy-D-mannose (substrate)
-
NADPH
-
Enzyme sample containing RMD
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer and NADPH.
-
The substrate, GDP-4-keto-6-deoxy-D-mannose (which can be synthesized enzymatically using GMD), is added.
-
The reaction is initiated by the addition of the RMD-containing enzyme sample.
-
The decrease in absorbance at 340 nm is monitored over time.
-
The rate of NADPH oxidation is directly proportional to the RMD activity.
This compound in Bacterial Signaling and Recognition
While this compound itself is not known to be a direct signaling molecule, its prominent display on the bacterial cell surface as part of the O-antigen makes it a crucial element in molecular recognition events. These interactions can be considered a form of signaling, as they trigger specific biological responses in other organisms or entities.
Interaction with the Host Immune System
The this compound-containing O-antigen is a major surface antigen and can be recognized by the host's immune system. This recognition can lead to the production of specific antibodies that can mediate protective immunity. The unique structure of the D-rhamnan makes it a specific target for monoclonal antibodies.[3]
Bacteriophage Recognition
Bacteriophages, viruses that infect bacteria, often use specific cell surface structures as receptors for attachment and subsequent infection. The O-antigen, with its this compound component, can serve as a primary receptor for certain bacteriophages.[9][10] This specific recognition highlights the co-evolutionary arms race between bacteria and their viral predators.
Implications for Drug Development
The discovery of the this compound biosynthetic pathway in pathogenic bacteria, coupled with its absence in humans, presents a significant opportunity for the development of novel antimicrobial agents.[1] Enzymes in this pathway, such as GMD and RMD, represent attractive targets for the design of specific inhibitors. Such inhibitors would be expected to disrupt the synthesis of the O-antigen, potentially leading to:
-
Increased susceptibility to host defenses: A compromised O-antigen can make bacteria more vulnerable to complement-mediated killing and phagocytosis.
-
Attenuation of virulence: The O-antigen is often a key virulence factor, and its absence can reduce the pathogenicity of the bacterium.
-
Enhanced antibiotic efficacy: Disruption of the outer membrane integrity may increase the susceptibility of the bacteria to existing antibiotics.
Conclusion
The journey of this compound from a rare curiosity to a recognized component of bacterial virulence factors exemplifies the continuous unfolding of microbial biochemistry. Its unique presence in the O-antigens of important pathogens like Pseudomonas aeruginosa underscores the vast diversity of the microbial glycome. For researchers and drug development professionals, the pathways responsible for the synthesis and presentation of this compound offer promising avenues for the development of targeted therapies to combat antibiotic-resistant infections. Further exploration of the structural and functional roles of this rare sugar will undoubtedly continue to provide valuable insights into bacterial physiology and pathogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic and Functional Diversity of Pseudomonas aeruginosa Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunochemical characterization of O polysaccharides composing the alpha-D-rhamnose backbone of lipopolysaccharide of Pseudomonas syringae and classification of bacteria into serogroups O1 and O2 with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Characteristics of rhamnan isolated from preparations of Pseudomonas aeruginosa lipopolysaccharides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of O-antigens from different strains of Pseudomonas syringae pv. tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunochemical characterization and taxonomic evaluation of the O polysaccharides of the lipopolysaccharides of Pseudomonas syringae serogroup O1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homologs of the Rml enzymes from Salmonella enterica are responsible for dTDP-beta-L-rhamnose biosynthesis in the gram-positive thermophile Aneurinibacillus thermoaerophilus DSM 10155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cell surface-associated rhamnose-glucose polysaccharide represents the receptor of Streptococcus thermophilus bacteriophage P738 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phages adapt to recognize an O-antigen polysaccharide site by mutating the “backup” tail protein ORF59, enabling reinfection of phage-resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of D-Rhamnose in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-rhamnose, a 6-deoxyhexose, is a crucial structural component of the Pseudomonas aeruginosa cell surface, primarily as a key constituent of the Common Polysaccharide Antigen (CPA), a major O-antigen of the lipopolysaccharide (LPS). This technical guide provides an in-depth exploration of the biological significance of this compound in this opportunistic pathogen. We will delve into the biosynthesis of GDP-D-rhamnose, the activated precursor for CPA, and its subsequent polymerization. Furthermore, this guide will examine the role of the this compound-containing CPA in the structural integrity of the outer membrane, its contribution to biofilm formation, and its function as a virulence factor. Detailed experimental protocols for the investigation of this compound metabolism and its biological roles are provided, alongside a summary of the available quantitative data. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study of Pseudomonas aeruginosa pathogenesis and the development of novel antimicrobial strategies targeting cell surface polysaccharide biosynthesis.
Introduction
Pseudomonas aeruginosa is a Gram-negative bacterium of significant clinical importance, notorious for its opportunistic infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its success as a pathogen is, in part, attributable to its complex and adaptable cell surface, which is rich in lipopolysaccharides (LPS). P. aeruginosa is unique in that it often expresses two distinct O-antigens on its LPS: the O-specific antigen (OSA) and the Common Polysaccharide Antigen (CPA).[2][3] While the OSA is highly variable between serotypes, the CPA is a conserved homopolymer of this compound.[3][4] This conservation makes the CPA and its biosynthetic pathway an attractive target for the development of novel therapeutics.
This guide focuses specifically on the biological role of this compound in P. aeruginosa, a less common enantiomer of rhamnose in biological systems.[5] We will explore the enzymatic pathways responsible for its synthesis and incorporation into the CPA, its contribution to the structural integrity of the outer membrane, and its implications for biofilm formation and virulence.
Biosynthesis of GDP-D-Rhamnose and the Common Polysaccharide Antigen (CPA)
The incorporation of this compound into the CPA requires its activation to a nucleotide sugar precursor, Guanosine diphosphate-D-rhamnose (GDP-D-rhamnose). This process begins with GDP-D-mannose and is catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose reductase (RMD).[2][3]
The GDP-D-Rhamnose Biosynthesis Pathway (gdp pathway)
The synthesis of GDP-D-rhamnose from the central metabolite glucose-1-phosphate involves several enzymatic steps, with the final two being specific to the this compound precursor pathway.
-
Glucose-1-phosphate to GDP-D-mannose: This initial part of the pathway is shared with other metabolic routes.
-
GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose: This reaction is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD) .[2][3]
-
GDP-4-keto-6-deoxy-D-mannose to GDP-D-rhamnose: The final step is the reduction of the keto-intermediate by GDP-4-keto-6-deoxy-D-mannose reductase (RMD) .[2][3]
Interestingly, in P. aeruginosa, the GMD enzyme has been shown to be bifunctional, capable of catalyzing both the dehydration and reduction steps to a limited extent, though RMD is required for efficient synthesis.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Functional expression of Pseudomonas aeruginosa GDP-4-keto-6-deoxy-D-mannose reductase which synthesizes GDP-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural basis for catalytic function of GMD and RMD, two closely related enzymes from the GDP-D-rhamnose biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cautionary Notes on the Use of Arabinose- and Rhamnose-Inducible Expression Vectors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
The Pivotal Role of D-Rhamnose in Bacterial Lipopolysaccharide: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a critical determinant of bacterial pathogenicity and the primary trigger of the host innate immune response. The structural integrity and composition of LPS are paramount to its function, and the presence of specific monosaccharides, such as D-rhamnose, plays a pivotal role in defining its biological activities. This technical guide provides an in-depth exploration of the function of this compound within the bacterial LPS structure, its biosynthesis, and its implications for bacterial virulence and as a target for novel antimicrobial therapies. Detailed experimental protocols for the analysis of rhamnose-containing LPS and quantitative data on its interactions are presented to support researchers, scientists, and drug development professionals in this critical field.
Introduction: The Significance of this compound in Bacterial LPS
This compound, a 6-deoxy-hexose, is a common constituent of the O-antigen and, in some cases, the core oligosaccharide regions of bacterial lipopolysaccharides.[1][2] Unlike the more common L-rhamnose found in many bacterial and plant polysaccharides, this compound is a rarer sugar, yet its presence in the LPS of several pathogenic bacteria, including Pseudomonas aeruginosa and Pseudomonas syringae, underscores its importance in host-pathogen interactions.[2][3] The incorporation of this compound into the LPS structure contributes to the vast antigenic diversity observed among Gram-negative bacteria, influencing serotype specificity and the ability of bacteria to evade the host immune system.[4] Furthermore, the unique structural features conferred by this compound make it and its biosynthetic pathway attractive targets for the development of novel antibacterial agents.
This guide will delve into the multifaceted functions of this compound in LPS, covering its structural role, contribution to pathogenicity, and the enzymatic machinery responsible for its synthesis. We will also provide detailed experimental methodologies for the characterization of rhamnose-containing LPS and present key quantitative data to facilitate a deeper understanding of its interactions.
Structural Role and Location of this compound in LPS
The typical LPS molecule is composed of three distinct domains: the lipid A moiety, which anchors the LPS in the outer membrane; the core oligosaccharide; and the distal O-antigen polysaccharide chain. This compound is most frequently found as a key component of the O-antigen, a repeating polymer of oligosaccharide units that extends from the core.
The O-antigen is the most variable region of the LPS molecule and is a major determinant of the serological specificity of a bacterial strain.[4] In Pseudomonas aeruginosa, for instance, the common polysaccharide antigen (CPA) is a homopolymer of this compound. The specific glycosidic linkages between this compound residues and other monosaccharides within the O-antigen create unique epitopes that are recognized by the host's immune system.
While less common, rhamnose can also be a component of the core oligosaccharide.[5] Modifications to the core structure, including the addition of rhamnose, can influence the overall architecture of the LPS and its interaction with host receptors.
The Biosynthesis of dTDP-D-Rhamnose: A Key Precursor
The incorporation of this compound into the growing polysaccharide chain of LPS requires its activation as a nucleotide sugar precursor, deoxythymidine diphosphate-D-rhamnose (dTDP-D-rhamnose). The biosynthesis of dTDP-L-rhamnose is well-characterized and proceeds through a four-step enzymatic pathway. While the literature predominantly focuses on the L-isomer, the synthesis of dTDP-D-fucose, a structurally related sugar, involves similar enzymatic steps, suggesting a parallel pathway for dTDP-D-rhamnose.[6] The enzymes involved in the dTDP-L-rhamnose pathway are highly conserved among bacteria and are absent in humans, making them excellent targets for antimicrobial drug development.[7]
The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is catalyzed by four enzymes:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization to dTDP-4-keto-L-rhamnose.
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the intermediate to the final product, dTDP-L-rhamnose.
Role of this compound in Bacterial Pathogenesis and Immune Recognition
The presence of this compound in LPS is intimately linked to bacterial virulence and the interaction with the host immune system. The O-antigen, with its rhamnose-containing epitopes, serves as a protective shield, preventing the deposition of complement components on the bacterial surface and protecting the bacterium from phagocytosis.
Furthermore, the structural diversity conferred by this compound allows bacteria to evade the adaptive immune response. By altering the structure of the O-antigen, bacteria can generate different serotypes, rendering pre-existing antibodies ineffective.
The innate immune system recognizes LPS through the Toll-like receptor 4 (TLR4) complex. While the lipid A portion of LPS is the primary ligand for TLR4, the carbohydrate components, including rhamnose in the core or O-antigen, can modulate the host inflammatory response. Rhamnose-containing polysaccharides can be recognized by specific C-type lectin receptors on immune cells, leading to either the enhancement or suppression of the inflammatory cascade.
This compound as a Target for Drug Development
The essentiality of the dTDP-rhamnose biosynthesis pathway for the viability and virulence of many pathogenic bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antibiotics.[7] Inhibitors targeting the enzymes of this pathway, such as RmlA, RmlB, RmlC, or RmlD, could disrupt LPS biosynthesis, leading to increased susceptibility of the bacteria to host defenses and conventional antibiotics.
Additionally, the unique this compound epitopes on the bacterial surface can be targeted for the development of specific diagnostic tools, vaccines, and antibody-based therapies. Monoclonal antibodies that specifically recognize this compound-containing O-antigens could be used for the rapid identification of bacterial pathogens or as therapeutic agents to enhance opsonophagocytosis.[8]
Quantitative Data on this compound in LPS
The following tables summarize key quantitative data related to the presence and interactions of this compound in bacterial LPS.
Table 1: Rhamnose Content in Bacterial O-Antigen
| Bacterial Species | Strain | Rhamnose Content (%) | Reference |
| Xylella fastidiosa | Wild-type | 68.2 | [8] |
| Xylella fastidiosa | wzy mutant | 9.4 | [8] |
| Pantoea agglomerans | 8488 | 24.7 | [9] |
Table 2: Binding Affinities of Rhamnose-Specific Lectins and Antibodies
| Ligand | Target | Method | Kd (mM) | IC50 (mM) | Reference |
| Pyocin L1 | This compound | ITC | ~5-10 | - | [9] |
| Human Serum Antibodies | Pneumococcal Serotype 23F PS | ELISA Inhibition | - | 0.04 - >10 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of rhamnose-containing LPS.
LPS Extraction and Purification
The hot phenol-water extraction method is a widely used protocol for isolating LPS from Gram-negative bacteria.[6][11]
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), pH 7.2
-
Proteinase K, DNase I, RNase A solutions
-
Water-saturated phenol (B47542)
-
Sodium acetate (B1210297)
-
95% Ethanol
-
Dialysis tubing (12-14 kDa MWCO)
-
Lyophilizer
Procedure:
-
Wash the bacterial cell pellet twice with PBS containing 0.15 mM CaCl₂ and 0.5 mM MgCl₂.
-
Resuspend the pellet in PBS and sonicate on ice.
-
Treat the lysate with proteinase K, DNase I, and RNase A to remove protein and nucleic acid contaminants.
-
Add an equal volume of hot (65-70°C) water-saturated phenol to the lysate and stir vigorously for 30 minutes at 65-70°C.
-
Cool the mixture on ice and centrifuge to separate the aqueous and phenol phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Re-extract the phenol phase with an equal volume of pre-warmed distilled water.
-
Combine the aqueous phases and precipitate the LPS by adding sodium acetate to a final concentration of 0.5 M and 10 volumes of cold 95% ethanol. Incubate overnight at -20°C.
-
Centrifuge to pellet the LPS and resuspend in distilled water.
-
Dialyze extensively against distilled water at 4°C to remove residual phenol and other small molecules.
-
Lyophilize the purified LPS for storage.
Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Analysis
GC-MS is used to determine the monosaccharide composition of the LPS.[12][13]
Materials:
-
Purified LPS sample
-
Methanolic HCl (e.g., 1.25 M)
-
Acetic anhydride (B1165640)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Perform methanolysis of the LPS sample by heating with methanolic HCl to release the monosaccharides as methyl glycosides.
-
Acetylate the hydroxyl groups of the methyl glycosides using acetic anhydride and pyridine to form volatile derivatives.
-
Inject the derivatized sample into the GC-MS system.
-
Separate the monosaccharide derivatives on the GC column using an appropriate temperature program.
-
Identify the monosaccharides by comparing their retention times and mass spectra with those of known standards.
MALDI-TOF Mass Spectrometry for Structural Analysis
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight and heterogeneity of intact LPS molecules.[14][15]
Materials:
-
Purified LPS sample
-
MALDI matrix (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid)
-
Appropriate solvent for the matrix (e.g., acetonitrile/water with 0.1% TFA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a saturated solution of the MALDI matrix in the appropriate solvent.
-
Mix the LPS sample with the matrix solution.
-
Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mode (linear or reflectron, positive or negative ion mode) to determine the molecular weight distribution of the LPS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed structural information, including the anomeric configuration and glycosidic linkages of the monosaccharides within the LPS.[4]
Materials:
-
Purified LPS sample (typically 1-5 mg)
-
Deuterated solvent (e.g., D₂O or a mixture like CDCl₃/CD₃OD/D₂O for better solubility of rough-type LPS)[16]
-
NMR spectrometer (high-field, e.g., 600 MHz or higher)
Procedure:
-
Dissolve the LPS sample in the appropriate deuterated solvent in an NMR tube.
-
Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR spectra.
-
Process and analyze the spectra to assign the chemical shifts of the protons and carbons of each monosaccharide residue.
-
Use the through-bond (COSY, TOCSY) and through-space (NOESY/ROESY) correlations, as well as long-range heteronuclear correlations (HMBC), to determine the sequence and linkage of the monosaccharides.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR can be used to quantify the expression levels of the genes involved in dTDP-D-rhamnose biosynthesis (e.g., rmlB) under different conditions.[17][18]
Materials:
-
Bacterial RNA isolated from different growth conditions
-
Reverse transcriptase and reagents for cDNA synthesis
-
Gene-specific primers for the target gene (e.g., rmlB) and a housekeeping gene (e.g., rpsL)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Isolate total RNA from bacterial cultures grown under the desired experimental conditions.
-
Perform reverse transcription to synthesize cDNA from the RNA templates.
-
Set up the qPCR reactions containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument, including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression of the target gene, normalized to the expression of the housekeeping gene.
Conclusion
This compound is a structurally and functionally significant component of the lipopolysaccharide of many Gram-negative bacteria. Its presence in the O-antigen and core regions influences bacterial antigenicity, virulence, and interaction with the host immune system. The unique biosynthetic pathway for its precursor, dTDP-D-rhamnose, presents a promising target for the development of novel antibacterial therapeutics. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to unravel the complexities of bacterial LPS and to exploit this knowledge for the design of new strategies to combat bacterial infections. Further research into the specific roles of this compound in different bacterial species will undoubtedly reveal new insights into the intricate interplay between bacteria and their hosts.
References
- 1. researchgate.net [researchgate.net]
- 2. Express Yourself: Quantitative Real-Time PCR Assays for Rapid Chromosomal Antimicrobial Resistance Detection in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. NMR-based Structural Analysis of the Complete Rough-type Lipopolysaccharide Isolated from Capnocytophaga canimorsus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New l-Rhamnose-Binding Lectin from the Bivalve Glycymeris yessoensis: Purification, Partial Structural Characterization and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. Heterogeneity of the L-rhamnose residue in the outer core of Pseudomonas aeruginosa lipopolysaccharide, characterized by using human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-Rhamnose Is Often an Important Part of Immunodominant Epitope for Pneumococcal Serotype 23F Polysaccharide Antibodies in Human Sera Immunized with PPV23 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting Lipopolysaccharide Composition and Structure by GC-MS and MALDI Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Bacterial Lipooligosaccharides by MALDI-TOF MS with Traveling Wave Ion Mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis [frontiersin.org]
The GDP-D-Rhamnose Biosynthesis Pathway in Prokaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Guanosine Diphosphate (GDP)-D-Rhamnose biosynthesis pathway in prokaryotes. D-rhamnose is a crucial component of various cell surface glycoconjugates, including lipopolysaccharides (LPS) and capsular polysaccharides, which play significant roles in bacterial pathogenesis and survival. Understanding the biosynthesis of its activated precursor, GDP-D-rhamnose, is therefore of high interest for the development of novel antibacterial agents. This document details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the pathway and associated workflows.
The Core Biosynthetic Pathway
In prokaryotes, the biosynthesis of GDP-D-rhamnose is a two-step enzymatic pathway that begins with GDP-D-mannose. This pathway is less common than the dTDP-L-rhamnose biosynthesis pathway and has been notably characterized in bacteria such as Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus.[1][2]
The two key enzymes involved are:
-
GDP-D-mannose 4,6-dehydratase (GMD): This enzyme initiates the pathway by converting GDP-D-mannose to the intermediate, GDP-4-keto-6-deoxy-D-mannose.[1]
-
GDP-4-keto-6-deoxy-D-mannose reductase (RMD): The second enzyme catalyzes the stereospecific reduction of the keto-intermediate to the final product, GDP-D-rhamnose.[2]
The overall reaction can be summarized as follows:
GDP-D-mannose → GDP-4-keto-6-deoxy-D-mannose → GDP-D-rhamnose
Below is a diagram illustrating this core pathway.
Quantitative Data on Pathway Enzymes
The kinetic properties of the enzymes in the GDP-D-rhamnose biosynthesis pathway are crucial for understanding the regulation of this pathway and for the development of enzyme inhibitors. The available quantitative data for GDP-D-mannose 4,6-dehydratase (GMD) from prokaryotic sources are summarized below. Comprehensive kinetic data for GDP-4-keto-6-deoxy-D-mannose reductase (RMD) is less readily available in the literature.
| Enzyme | Organism | Substrate | Km | kcat | Specific Activity | Reference |
| GMD | Escherichia coli | GDP-D-mannose | 0.22 ± 0.04 mM | - | 2.3 ± 0.2 µmol/h/mg | [3] |
| GMD | Pseudomonas aeruginosa | GDP-mannose | 13 µM (high affinity site) | - | - | [4] |
| GMD | Pseudomonas aeruginosa | GDP-mannose | 3 mM (low affinity site) | - | - | [4] |
Note: Data for RMD from various prokaryotic species are not consistently reported in the literature.
Experimental Protocols
This section provides an overview of the methodologies for key experiments related to the study of the GDP-D-rhamnose biosynthesis pathway.
Cloning, Expression, and Purification of Recombinant GMD and RMD
A general workflow for obtaining purified recombinant GMD and RMD enzymes is outlined below. This protocol can be adapted for specific expression vectors and purification systems.
Methodology:
-
Gene Amplification and Cloning: The genes encoding GMD and RMD are amplified from the genomic DNA of the target prokaryote using PCR. The amplified fragments are then cloned into a suitable expression vector, often containing a tag for affinity purification (e.g., a polyhistidine-tag).
-
Transformation: The expression construct is transformed into a suitable bacterial host, such as Escherichia coli BL21(DE3).
-
Protein Expression: The transformed cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Lysate Preparation: After induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted, for example, by sonication. The cell debris is removed by centrifugation to obtain a clear cell lysate containing the recombinant protein.
-
Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. The protein is eluted from the column using a buffer containing imidazole.
-
Purity Assessment: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assays
GDP-D-mannose 4,6-dehydratase (GMD) Assay:
The activity of GMD can be determined by a continuous spectrophotometric assay. The assay couples the reduction of the product, GDP-4-keto-6-deoxy-D-mannose, by a subsequent reductase (which can be RMD or another suitable reductase) and monitors the concomitant oxidation of NAD(P)H at 340 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5-8.0)
-
GDP-D-mannose (substrate)
-
NAD(P)H
-
A coupling reductase (e.g., purified RMD)
-
Purified GMD enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of GMD.
-
The decrease in absorbance at 340 nm due to the oxidation of NAD(P)H is monitored over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
GDP-4-keto-6-deoxy-D-mannose Reductase (RMD) Assay:
The activity of RMD can be measured by a similar continuous spectrophotometric assay, monitoring the oxidation of NAD(P)H at 340 nm.
-
Reaction Mixture:
-
Tris-HCl buffer (pH 7.5-8.0)
-
GDP-4-keto-6-deoxy-D-mannose (substrate, which can be generated in situ using GMD or chemically synthesized)
-
NAD(P)H
-
Purified RMD enzyme
-
-
Procedure:
-
The reaction is initiated by the addition of RMD.
-
The decrease in absorbance at 340 nm is monitored over time.
-
The initial reaction velocity is calculated from the linear portion of the curve.
-
Analysis of Substrates and Products by HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of the nucleotide sugar substrates and products of the GDP-D-rhamnose biosynthesis pathway.
-
Sample Preparation: Enzymatic reactions are typically stopped by adding a quenching agent (e.g., perchloric acid or by heat inactivation). The precipitated protein is removed by centrifugation.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column or a porous graphitic carbon (PGC) column is commonly used for the separation of nucleotide sugars.
-
Mobile Phase: A gradient of an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) in a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is often employed.
-
Detection: The separated nucleotide sugars are detected by their UV absorbance at 254 or 260 nm.
-
-
Quantification: The concentration of each nucleotide sugar is determined by comparing its peak area to a standard curve generated with known concentrations of authentic standards. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).
Significance in Drug Development
The enzymes of the GDP-D-rhamnose biosynthesis pathway are attractive targets for the development of novel antibacterial drugs. As this compound is a key component of the cell surface of many pathogenic bacteria and is absent in humans, inhibitors of GMD and RMD are expected to have high specificity for bacterial targets with minimal off-target effects in the host. The development of potent and specific inhibitors of these enzymes could lead to new therapeutic strategies for combating bacterial infections, particularly those caused by antibiotic-resistant strains.
Conclusion
The GDP-D-rhamnose biosynthesis pathway, while less common than its L-rhamnose counterpart, plays a vital role in the physiology and pathogenicity of several important prokaryotes. This guide has provided a comprehensive overview of the core pathway, summarized the available quantitative data for its enzymes, and detailed key experimental protocols for its study. Further research into the kinetic properties of GMD and RMD from a wider range of prokaryotes and the development of specific inhibitors for these enzymes hold significant promise for future anti-infective therapies.
References
- 1. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional expression of Pseudomonas aeruginosa GDP-4-keto-6-deoxy-D-mannose reductase which synthesizes GDP-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Architecture of D-Rhamnose Synthesis: A Technical Guide for Pathogen Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-rhamnose, a deoxy sugar, is a critical component of the cell surface glycans in a multitude of pathogenic bacteria, playing a pivotal role in their structural integrity, virulence, and interaction with the host immune system. Its absence in mammals makes the biosynthetic pathways of this compound an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the genetic regulation of this compound synthesis in key pathogenic bacteria, including Pseudomonas aeruginosa, Mycobacterium tuberculosis, and Streptococcus pneumoniae. We delve into the core biosynthetic pathways, the intricate regulatory networks that govern their expression, detailed experimental protocols for their study, and a summary of quantitative data to facilitate comparative analysis.
Core Biosynthetic Pathways of this compound
Bacteria primarily utilize three distinct pathways for the synthesis of nucleotide-activated rhamnose, the precursor for its incorporation into cellular structures: the dTDP-L-rhamnose, GDP-D-rhamnose, and UDP-L-rhamnose pathways. The most prevalent of these is the dTDP-L-rhamnose pathway, which is the focus of this guide.
The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is a four-step enzymatic cascade catalyzed by the products of the rmlA, rmlB, rmlC, and rmlD genes. These genes are often organized into a single operon, the rmlABCD operon, facilitating their coordinated expression.[1][2][3][4]
The four key enzymes and their functions are:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the first committed step, the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[4][5]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[4]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.[4]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): The final step involves the reduction of dTDP-4-keto-L-rhamnose to dTDP-L-rhamnose.[4][6]
Genetic Regulation in Key Pathogenic Bacteria
The expression of the rml genes is tightly regulated in pathogenic bacteria to ensure the timely and appropriate synthesis of rhamnose for various cellular processes, including the production of lipopolysaccharide (LPS), capsular polysaccharides (CPS), and other virulence factors.
Pseudomonas aeruginosa
In the opportunistic pathogen Pseudomonas aeruginosa, this compound is a key component of both the O-antigen of LPS and the biosurfactant rhamnolipids. The synthesis of the dTDP-L-rhamnose precursor is encoded by the rmlBDAC operon.[1][2] The regulation of this operon is intricately linked to the cell-density dependent communication system known as quorum sensing.
The rmlBDAC operon is primarily controlled by the RhlR transcriptional regulator , a key component of the rhl quorum-sensing system, and the alternative sigma factor σS (RpoS) , which is involved in stationary phase gene expression.[1][2] The operon possesses three promoters, with the P2 promoter being responsible for the majority of its expression.[1][2][7] The activity of the P2 promoter is dependent on both the RhlR/C4-HSL complex and σS.[1][2][8] This dual regulation ensures that the production of dTDP-L-rhamnose is induced at high cell densities and during the stationary phase of growth, coinciding with the production of rhamnolipids and other virulence factors.[1][2][8]
Mycobacterium tuberculosis
In Mycobacterium tuberculosis, the causative agent of tuberculosis, L-rhamnose is an essential linker connecting the mycolic acid-arabinogalactan complex to the peptidoglycan layer of the cell wall.[9][10] Unlike in many other bacteria, the four genes required for dTDP-L-rhamnose synthesis (rmlA, rmlB, rmlC, and rmlD) are not organized in a single operon, suggesting a more complex and potentially independent mode of regulation for each gene.[9][10][11]
A key regulatory mechanism identified in M. tuberculosis is the post-translational modification of RmlA . The serine/threonine protein kinase PknB has been shown to phosphorylate RmlA, leading to a negative regulation of its enzymatic activity.[12] This phosphorylation event represents a rapid mechanism to control the flux through the rhamnose biosynthetic pathway in response to specific cellular signals. While the transcriptional regulation of the individual rml genes is less understood, their scattered genomic organization points towards a sophisticated regulatory network that likely involves multiple transcription factors responding to diverse environmental cues within the host.
Streptococcus pneumoniae
Streptococcus pneumoniae, a major cause of pneumonia, meningitis, and sepsis, is encapsulated by a polysaccharide layer that is a primary virulence factor.[13] Rhamnose is a common constituent of the capsular polysaccharides (CPS) of many pneumococcal serotypes. The genes for CPS biosynthesis, including the rml genes, are located in the cps locus.[14]
The regulation of CPS expression is complex and occurs at multiple levels. The initial genes in the cps locus, including cpsA, cpsB, cpsC, and cpsD, are highly conserved across most serotypes and are involved in the regulation of capsule production.[14][15] CpsC and CpsD are components of a tyrosine kinase system that regulates CPS synthesis post-transcriptionally.[15]
Furthermore, the CiaRH two-component system has been shown to indirectly influence CPS expression by negatively regulating competence, a physiological state for DNA uptake.[16][17][18] While a direct regulatory link between CiaRH and the rml operon has not been definitively established, the interplay between competence and capsule expression suggests a coordinated regulatory network that balances virulence and genetic plasticity. It is also important to note that the presence of the rml pathway can be strain-specific in S. pneumoniae.
Quantitative Data Summary
The following tables summarize available quantitative data related to the expression and activity of enzymes in the dTDP-L-rhamnose synthesis pathway.
Table 1: Gene Expression Analysis of the rmlBDAC Operon in P. aeruginosa
| Condition | Gene | Fold Change (vs. Wild-Type) | Reference |
| rhlR mutant | rmlB-lacZ fusion | Decreased | [8] |
| rpoS mutant | rmlB-lacZ fusion | Decreased | [8] |
| Stationary Phase | rmlB-lacZ fusion | Increased | [8] |
Table 2: Enzyme Activity of RmlA from Mycobacterium tuberculosis
| Condition | RmlA Activity | Reference |
| Co-expression with PknB | Inhibited | [12] |
| T12A mutant | Reduced activity | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound synthesis.
Protocol 1: Gene Knockout in Pseudomonas aeruginosa using Two-Step Allelic Exchange
This protocol describes the creation of an unmarked gene deletion using a suicide vector containing the sacB gene for counter-selection.[19][20][21][22]
Materials:
-
P. aeruginosa strain of interest
-
E. coli cloning strain (e.g., DH5α)
-
E. coli mobilizing strain (e.g., S17-1)
-
Suicide vector (e.g., pT18mobsacB)
-
Primers for amplifying upstream and downstream flanking regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
LB agar (B569324) and broth
-
Antibiotics (e.g., tetracycline (B611298) for the vector, appropriate antibiotic for selection against the donor E. coli strain)
-
Sucrose (B13894) solution (5-10%) for counter-selection
Procedure:
-
Construct the knockout plasmid: a. Amplify the upstream and downstream flanking regions (each ~500-1000 bp) of the target gene by PCR using primers with appropriate restriction sites. b. Digest the PCR products and the suicide vector with the corresponding restriction enzymes. c. Ligate the upstream and downstream fragments into the digested suicide vector. d. Transform the ligation mixture into an E. coli cloning strain and select for transformants on antibiotic-containing plates. e. Verify the correct plasmid construction by restriction digestion and sequencing. f. Transform the verified plasmid into a mobilizing E. coli strain.
-
Conjugation and selection of single-crossover mutants (merodiploids): a. Perform a biparental mating between the P. aeruginosa recipient and the E. coli donor carrying the knockout plasmid. b. Plate the mating mixture on selective agar containing an antibiotic to select against the E. coli donor and the antibiotic for which the suicide vector confers resistance (e.g., tetracycline). c. Incubate the plates to allow the growth of P. aeruginosa merodiploids in which the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Counter-selection of double-crossover mutants (gene knockouts): a. Inoculate several independent merodiploid colonies into LB broth and grow overnight without selection. b. Plate serial dilutions of the overnight cultures onto LB agar plates containing sucrose (5-10%). The sacB gene on the integrated plasmid converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid backbone through a second homologous recombination event. c. Incubate the plates to allow the growth of sucrose-resistant colonies.
-
Verification of the gene knockout: a. Screen the sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector. b. Confirm the deletion of the target gene by PCR using primers flanking the deleted region and primers internal to the deleted gene. c. Further verification can be performed by Southern blotting or sequencing of the PCR product spanning the deletion site.
References
- 1. The Pseudomonas aeruginosa rmlBDAC operon, encoding dTDP-L-rhamnose biosynthetic enzymes, is regulated by the quorum-sensing transcriptional regulator RhlR and the alternative sigma factor σS [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a fourth gene involved in dTDP-rhamnose synthesis in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the pathway for rhamnose biosynthesis in mycobacteria: cloning, sequencing and expression of the Mycobacterium tuberculosis gene encoding alpha-D-glucose-1-phosphate thymidylyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Drug Targeting Mycobacterium tuberculosis Cell Wall Synthesis: Genetics of dTDP-Rhamnose Synthetic Enzymes and Development of a Microtiter Plate-Based Screen for Inhibitors of Conversion of dTDP-Glucose to dTDP-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mycobacterium tuberculosis Thymidylyltransferase RmlA Is Negatively Regulated by Ser/Thr Protein Kinase PknB [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Transcriptional Regulation of the Capsular Polysaccharide Biosynthesis Locus of Streptococcus Pneumoniae: a Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Role and Regulatory Network of the CiaRH Two-Component System in Streptococcal Species [frontiersin.org]
- 17. The Role and Regulatory Network of the CiaRH Two-Component System in Streptococcal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The involvement of CiaR and the CiaR-regulated serine protease HtrA in thermal adaptation of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange | Springer Nature Experiments [experiments.springernature.com]
- 21. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
D-Rhamnose: A Key Virulence Factor in Microbial Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-rhamnose, a rare deoxy sugar, is emerging as a critical virulence factor in the pathogenesis of a select group of medically important bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. Unlike its more common enantiomer, L-rhamnose, which is found in a wide array of bacteria, this compound is primarily synthesized by a limited number of species where it plays a crucial role in the structure and function of the bacterial cell surface.[1] This technical guide provides a comprehensive overview of this compound as a virulence factor, detailing its biosynthesis, its role in microbial pathogenesis, and the experimental methodologies used for its study. This document is intended to be a valuable resource for researchers and professionals involved in antibacterial drug discovery and development.
The Biosynthesis of GDP-D-Rhamnose
The precursor for this compound incorporation into bacterial glycans is guanosine (B1672433) diphosphate-D-rhamnose (GDP-D-rhamnose). Its synthesis is a two-step enzymatic pathway starting from GDP-D-mannose.[1][2][3] This pathway is distinct from the more common dTDP-L-rhamnose biosynthesis pathway.
1. GDP-D-mannose-4,6-dehydratase (GMD): The first step is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This reaction is catalyzed by the enzyme GDP-D-mannose-4,6-dehydratase (GMD).[1][2][3]
2. GDP-4-dehydro-6-deoxy-D-mannose reductase (RMD): The second and final step is the reduction of GDP-4-keto-6-deoxy-D-mannose to GDP-D-rhamnose, a reaction catalyzed by GDP-4-dehydro-6-deoxy-D-mannose reductase (RMD).[1][2][3] Interestingly, in Pseudomonas aeruginosa, the GMD enzyme has been shown to be bifunctional and can also catalyze this reduction step.[2][4]
References
An In-depth Technical Guide to the Immunological Response to D-Rhamnose Containing Antigens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhamnose, a 6-deoxyhexose, is a key component of cell surface glycoconjugates in many microbes but is absent in humans, making it a significant non-self antigen and a potent target for immune recognition.[1] The D-enantiomer, D-Rhamnose, is notably found in the lipopolysaccharide (LPS) structures of certain pathogenic bacteria, such as Pseudomonas aeruginosa.[2][3][4] Its presence on microbial surfaces flags it as a Pathogen-Associated Molecular Pattern (PAMP), initiating both innate and adaptive immune responses.[2][5] This guide provides a comprehensive overview of the immunological mechanisms triggered by this compound containing antigens, from innate receptor recognition to the robust antibody and T-cell responses. We will detail the signaling pathways, present quantitative data from key studies, outline experimental protocols, and explore the therapeutic potential of harnessing this immune axis for vaccine and drug development. While much of the therapeutic research has utilized the more common L-Rhamnose isomer, the fundamental principles of immune recognition and response are broadly applicable and instructive.
Innate Immune Recognition of this compound
The innate immune system's first line of defense relies on Pattern Recognition Receptors (PRRs) that identify conserved microbial structures like PAMPs.[6][7] this compound, as part of the O-antigen in bacterial LPS, is a potent PAMP recognized by these receptors.[2]
Recognition by C-Type Lectin Receptors (CLRs)
C-Type Lectin Receptors are a major class of PRRs expressed on myeloid cells, such as dendritic cells (DCs) and macrophages, that bind to carbohydrate structures.[8][9] While the specific CLRs that bind this compound are not fully elucidated, CLRs like DC-SIGN are known to recognize various microbial glycans and modulate immune responses.[8][10] Recognition of this compound-containing LPS by CLRs on an antigen-presenting cell (APC) initiates a signaling cascade, leading to phagocytosis and the production of pro-inflammatory cytokines, which helps to shape the subsequent adaptive immune response.[2]
Humoral Immunity: The Role of Natural Anti-Rhamnose Antibodies
A remarkable feature of human immunology is the presence of naturally occurring antibodies against carbohydrate antigens, including rhamnose.[4] A significant portion of the human population has pre-existing IgM and IgG antibodies that can recognize and bind to rhamnose epitopes.[11][12] This pre-existing humoral immunity provides a rapid defense mechanism and offers a powerful tool for therapeutic intervention.
Abundance and Isotype of Anti-Rhamnose Antibodies
Studies comparing different haptens have shown that natural anti-rhamnose antibodies are of equal or greater abundance and affinity than those recognizing the well-known α-Gal epitope.[11][13] Both IgG and IgM isotypes are present, with IgG1 and IgG2 being the predominant IgG subclasses.[12][14] This isotype distribution is crucial as it enables the engagement of multiple effector functions.[11][12]
Table 1: Comparison of Endogenous Human Antibodies Against Various Haptens
| Antigen | Relative Antibody Binding (IgG) | Relative Antibody Binding (IgM) | Predominant IgG Subclasses | Key Effector Functions | Reference |
|---|---|---|---|---|---|
| L-Rhamnose | High | Moderate | IgG1, IgG2 | CDC, ADCC, Enhanced Antigen Uptake | [11][12] |
| α-Gal | Moderate-High | Moderate | IgG | CDC, ADCC | [11] |
| DNP | Low | Low | IgG1 | Limited CDC/ADCC | [11][12] |
Data synthesized from studies using biosensor assays and flow cytometry on human serum. Relative binding is a qualitative summary of reported quantitative results.
Antibody Effector Functions: CDC and ADCC
Once anti-rhamnose antibodies bind to a rhamnose-containing antigen on a cell surface (e.g., a bacterium or a rhamnose-targeted cancer cell), they can trigger powerful cytotoxic mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): The Fc portions of bound IgM and IgG antibodies can activate the classical complement cascade, leading to the formation of a membrane attack complex (MAC) that lyses the target cell.[11]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of IgG can be recognized by Fcγ receptors on immune effector cells like Natural Killer (NK) cells, macrophages, and neutrophils, triggering the release of cytotoxic granules and killing the target cell.[11]
Cellular Immunity: T-Cell Response to Rhamnosylated Antigens
While the humoral response is critical, a robust and lasting immunity often requires the activation of T-cells. Rhamnose-containing antigens can elicit both CD4+ (helper) and CD8+ (cytotoxic) T-cell responses, a process significantly enhanced by the presence of natural anti-rhamnose antibodies.[14][15]
Antibody-Mediated Enhancement of Antigen Presentation
Antigen Presenting Cells (APCs), such as dendritic cells, capture, process, and present antigens to T-cells.[16] When a rhamnosylated antigen is opsonized (coated) by anti-rhamnose antibodies, the antigen-antibody complex can bind to Fc receptors on the APC surface.[17] This interaction dramatically increases the efficiency of antigen uptake, processing, and presentation on both MHC class I and class II molecules, leading to stronger priming of both CD8+ and CD4+ T-cells, respectively.[14][15]
Table 2: T-Cell Proliferation in Response to Rhamnosylated Ovalbumin (Rha-Ova)
| Antigen Group | Antibody Treatment | Relative CD4+ T-Cell Proliferation | Relative CD8+ T-Cell Proliferation | Reference |
|---|---|---|---|---|
| Rha-Ova | Human Anti-Rha | High | High | [14][15] |
| Rha-Ova | Control Human Ab | Low | Low | [14][15] |
| Ova (unmodified) | Human Anti-Rha | Baseline | Baseline | [14][15] |
Data synthesized from in vitro and in vivo studies measuring T-cell proliferation in response to antigen stimulation. "High" indicates a statistically significant increase over control groups.
Key Experimental Protocols
Investigating the immunological response to rhamnose involves a variety of specialized techniques. Below are summaries of core methodologies cited in the literature.
Rhamnose-Specific Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration and determine the isotype of anti-rhamnose antibodies in serum.
-
Methodology:
-
High-binding 96-well plates are coated with a rhamnose-conjugate (e.g., Rha-BSA).
-
Plates are blocked (e.g., with BSA or non-fat milk) to prevent non-specific binding.
-
Serial dilutions of human serum are added to the wells and incubated.
-
After washing, a secondary antibody specific for a human isotype (e.g., anti-human IgG or anti-human IgM) conjugated to an enzyme (e.g., HRP) is added.
-
After a final wash, a chromogenic substrate (e.g., TMB) is added. The colorimetric change is measured with a plate reader, and the antibody titer is calculated relative to a standard curve.[14][15]
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity and kinetics of anti-rhamnose antibodies.
-
Methodology:
-
A sensor chip is functionalized with a rhamnose-containing antigen. A reference flow cell is left blank or coated with a control molecule.
-
Human serum is flowed over the chip surface.
-
The binding of antibodies to the rhamnose antigen causes a change in the refractive index at the sensor surface, which is measured in real-time as Response Units (RU).
-
The association and dissociation phases are monitored to provide data on binding stability and relative affinity.[11][13]
-
Complement-Dependent Cytotoxicity (CDC) Assay
-
Objective: To determine the ability of anti-rhamnose antibodies to kill target cells via complement activation.
-
Methodology:
-
Target cells (e.g., tumor cells) are labeled with a rhamnose-containing glycolipid.
-
The labeled cells are incubated with human serum (as a source of both anti-rhamnose antibodies and complement proteins).
-
Control groups include cells without rhamnose, serum without complement (heat-inactivated), or both.
-
Cell viability is assessed after incubation using a fluorescent dye (e.g., calcein (B42510) AM for live cells, propidium (B1200493) iodide for dead cells) and quantified by flow cytometry or fluorescence microscopy.[11][12]
-
In Vitro T-Cell Proliferation Assay
-
Objective: To measure the activation and proliferation of T-cells in response to a rhamnosylated antigen.
-
Methodology:
-
Dendritic cells (DCs) are pulsed with the test antigen (e.g., Rha-Ovalbumin) in the presence of either purified human anti-rhamnose antibodies or control antibodies.
-
T-cells, previously isolated from a mouse immunized with the base antigen (e.g., Ovalbumin), are co-cultured with the pulsed DCs.
-
T-cell proliferation is measured after several days. This can be done by adding a radioactive tracer ([³H]-thymidine) and measuring its incorporation into the DNA of dividing cells, or by using a fluorescent dye like CFSE that is diluted with each cell division, measurable by flow cytometry.[14][15]
-
Biosynthesis of this compound Precursors
The incorporation of this compound into bacterial LPS requires the synthesis of a nucleotide-activated sugar donor, primarily guanosine (B1672433) diphosphate-D-rhamnose (GDP-D-Rhamnose).[1] This pathway is absent in humans, making its enzymes potential targets for novel antibacterial agents.[2][3]
Conclusions and Future Directions
This compound containing antigens represent a significant microbial signature that elicits a multi-faceted immune response. The recognition by innate receptors on APCs, coupled with a potent, pre-existing antibody repertoire in humans, creates a powerful system for pathogen clearance. The ability of natural anti-rhamnose antibodies to drive effector functions like CDC and ADCC, and to enhance T-cell priming, underscores the therapeutic potential of this axis.
For drug development professionals, these mechanisms offer exciting opportunities:
-
Vaccine Adjuvants: Incorporating rhamnose into vaccine constructs can leverage natural antibodies to target the vaccine to APCs, enhancing immunogenicity and promoting robust T-cell memory.[15][17]
-
Cancer Immunotherapy: Rhamnose-conjugated molecules can be used to "paint" tumor cells, redirecting the potent anti-carbohydrate antibody response against the malignancy.[1][11]
-
Antibacterial Targets: The unique bacterial pathways for this compound biosynthesis present novel targets for antimicrobial drugs.[1]
Future research should focus on identifying the specific human C-type lectin receptors that bind this compound and further characterizing the T-cell receptor repertoire that recognizes rhamnosylated peptides. A deeper understanding of these interactions will pave the way for more sophisticated and effective immunotherapies.
References
- 1. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rhamnose - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. invivogen.com [invivogen.com]
- 9. Signalling C‐Type lectin receptors, microbial recognition and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Recognition in C‐Type Lectins: The Cases of DC‐SIGN, Langerin, MGL, and L‐Sectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti-carbohydrate Antibodies to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring binding and effector functions of natural human antibodies using synthetic immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kiesslinglab.com [kiesslinglab.com]
- 14. Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Antigen-specificity measurements are the key to understanding T cell responses [frontiersin.org]
- 17. researchgate.net [researchgate.net]
The Anomeric Effect in D-Rhamnopyranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Rhamnopyranose, a 6-deoxy-L-mannose, is a key monosaccharide component of many biologically significant glycans, including bacterial polysaccharides and plant glycosides. Its conformational stability, largely dictated by the anomeric effect, plays a crucial role in determining the three-dimensional structure and, consequently, the biological function of these macromolecules. This technical guide provides a comprehensive overview of the anomeric effect and its influence on the stability of D-Rhamnopyranose anomers. We will delve into the theoretical underpinnings of this stereoelectronic phenomenon, present available quantitative data, detail the experimental and computational methodologies used for its investigation, and provide visual representations of the key concepts and workflows.
Introduction to the Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, contrary to what would be expected based on steric hindrance alone. This phenomenon arises from a stabilizing stereoelectronic interaction between the lone pair of electrons on the endocyclic oxygen atom (O5) and the antibonding (σ*) orbital of the C1-substituent bond. This delocalization of electron density, often described as a form of hyperconjugation, lengthens the C1-O5 bond and shortens the C1-substituent bond, leading to an overall stabilization of the axial anomer.
In the context of D-Rhamnopyranose, the anomeric effect governs the equilibrium between the α and β anomers, which differ in the orientation of the hydroxyl group at the C1 position. The interplay of the anomeric effect with other steric and electrostatic interactions within the molecule determines the relative populations of these anomers in solution.
Conformational Stability of D-Rhamnopyranose Anomers
D-Rhamnopyranose, like other pyranoses, primarily adopts a stable chair conformation to minimize torsional strain. The two primary chair conformations are designated as ¹C₄ and ⁴C₁. For D-Rhamnopyranose, the ¹C₄ conformation is generally the more stable. Within this conformation, the α-anomer possesses an axially oriented hydroxyl group at C1, while the β-anomer has an equatorial hydroxyl group at C1.
Quantitative Analysis of Anomer Stability
While precise experimental or computational values for the Gibbs free energy of anomerization (ΔG), equilibrium constant (Keq), or population ratios for D-Rhamnopyranose were not found in the literature, we can infer the expected trends from related monosaccharides. For instance, in D-glucose, the β-anomer is more stable due to all non-hydrogen substituents being in the equatorial position, which minimizes steric strain. However, in D-mannose, the axial hydroxyl group at C2 leads to a greater stabilization of the α-anomer through the anomeric effect. Given that D-Rhamnopyranose is 6-deoxy-D-mannose, a similar preference for the α-anomer is anticipated.
The following table presents data for other monosaccharides to provide a comparative context for the anomeric effect's magnitude.
| Monosaccharide | Anomer | Solvent | Method | Population (%) | ΔG (kJ/mol) | Keq ([β]/[α]) |
| D-Glucose | α | D₂O | NMR | 36 | -1.42 | 1.78 |
| β | 64 | |||||
| D-Mannose | α | D₂O | NMR | 67 | 1.97 | 0.49 |
| β | 33 |
Note: This table is for illustrative purposes to demonstrate the anomeric effect in other sugars, as specific quantitative data for D-Rhamnopyranose was not found.
Experimental Protocols for Studying Anomer Stability
The conformational analysis of D-Rhamnopyranose and the determination of its anomeric equilibrium are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for characterizing the three-dimensional structure of molecules in solution.
Objective: To determine the ratio of α and β anomers of D-Rhamnopyranose at equilibrium and to elucidate their conformational features.
Methodology:
-
Sample Preparation: Dissolve a known quantity of D-Rhamnopyranose in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. Allow the solution to equilibrate for several hours to ensure mutarotation is complete.
-
1D ¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
The anomeric protons (H1) of the α and β anomers will resonate at distinct chemical shifts, typically in the range of 4.5-5.5 ppm. The α-anomer's H1 signal is usually downfield from the β-anomer's signal.
-
Integrate the signals corresponding to the H1 protons of both anomers. The ratio of the integrals directly corresponds to the population ratio of the anomers.
-
-
2D NMR Spectroscopy: To confirm assignments and gain further structural insights, a suite of two-dimensional NMR experiments should be performed:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton network within each anomer.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for assigning overlapping resonances.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for confirming assignments and identifying linkages in oligosaccharides.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the pyranose ring.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
From the 1D ¹H spectrum, calculate the equilibrium constant (Keq = [%β]/[%α]) and the Gibbs free energy difference (ΔG = -RT ln(Keq)).
-
Analyze the coupling constants (³JHH) from the high-resolution 1D or 2D spectra to determine the dihedral angles between adjacent protons using the Karplus equation, which provides insights into the chair conformation.
-
Analyze NOESY cross-peaks to confirm the axial or equatorial orientation of substituents.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the anomers of D-Rhamnopyranose.
Objective: To separate and quantify the α and β anomers of D-Rhamnopyranose.
Methodology:
-
Column Selection: Utilize a column suitable for carbohydrate analysis, such as an amino-propyl bonded silica (B1680970) column or a ligand-exchange chromatography column.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water, is used. The exact composition may need to be optimized for baseline separation of the anomers.
-
Sample Preparation: Dissolve D-Rhamnopyranose in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system. Detection is commonly performed using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).
-
Quantification: The anomers will elute at different retention times. The peak area for each anomer can be integrated to determine their relative abundance in the mixture.
Computational Chemistry Protocols
Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the relative stabilities of D-Rhamnopyranose conformers and for understanding the electronic origins of the anomeric effect.
Objective: To calculate the relative energies of the α and β anomers of D-Rhamnopyranose in its ¹C₄ chair conformation and to analyze the geometric and electronic factors contributing to their stability.
Methodology:
-
Structure Building: Construct the initial 3D structures of the α-¹C₄ and β-¹C₄ conformers of D-Rhamnopyranose using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization:
-
Perform geometry optimizations for each conformer using a DFT functional and basis set suitable for carbohydrates. A common choice is the B3LYP functional with the 6-31G(d) or a larger basis set (e.g., 6-311+G(d,p)) to account for diffuse functions and polarization.
-
Ensure that the optimizations converge to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Energy Calculation:
-
From the frequency calculations, obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy to calculate the Gibbs free energy (G) at a standard temperature (e.g., 298.15 K).
-
The relative Gibbs free energy (ΔG) between the anomers can then be calculated: ΔG = G(β-anomer) - G(α-anomer).
-
-
Solvation Effects: To model the behavior in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.
-
Analysis:
-
Compare the calculated relative energies to determine the more stable anomer.
-
Analyze the optimized geometries, paying attention to bond lengths (e.g., C1-O5, C1-O1) and bond angles to observe the structural consequences of the anomeric effect.
-
Perform a Natural Bond Orbital (NBO) analysis to quantify the stabilizing hyperconjugative interaction between the lone pair of the endocyclic oxygen and the σ* orbital of the anomeric substituent.
-
Visualizing Key Concepts and Workflows
Conformational Equilibrium of D-Rhamnopyranose
Caption: Mutarotation of D-Rhamnopyranose between its α and β anomers via an open-chain intermediate.
The Anomeric Effect: A Stereoelectronic View
Caption: Factors influencing the stability of the α-anomer of D-Rhamnopyranose.
Experimental Workflow for Anomer Ratio Determination
Caption: Workflow for determining the anomeric ratio of D-Rhamnopyranose using NMR spectroscopy.
Conclusion
The anomeric effect is a fundamental principle in carbohydrate chemistry that significantly influences the conformational preferences and stability of D-Rhamnopyranose. The preference for the α-anomer, where the C1 hydroxyl group is in an axial position, is a direct consequence of the stabilizing stereoelectronic interactions that outweigh steric repulsions. Understanding and quantifying the anomeric effect in D-Rhamnopyranose is critical for accurately modeling the three-dimensional structures of rhamnose-containing glycans and for elucidating their structure-function relationships in biological systems. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to investigate these phenomena, paving the way for advancements in drug development and glycobiology. Further research is warranted to obtain precise quantitative data on the anomeric equilibrium of D-Rhamnopyranose to refine our understanding of its conformational landscape.
References
Physical and chemical properties of crystalline D-Rhamnose
An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline D-Rhamnose
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring deoxy sugar, specifically a 6-deoxy-D-mannose. Unlike its more common L-enantiomer, which is a constituent of many plant glycosides and bacterial cell walls, this compound is comparatively rare, found primarily in the lipopolysaccharides (LPS) of certain pathogenic bacteria such as Pseudomonas aeruginosa.[1] Its presence in these unique biological structures makes it a point of interest for researchers in microbiology, immunology, and drug development, particularly for applications related to bacterial pathogenesis and vaccine development. This guide provides a comprehensive overview of the core physical and chemical properties of crystalline this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its isolation, identification, and application in research.
General Properties
Crystalline this compound is a white, solid monosaccharide with a sweet taste.[2] As a 6-deoxyhexose, it possesses a methyl group at the C6 position in place of a hydroxymethyl group, which influences its polarity and reactivity compared to other hexoses.
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [2] |
| Molecular Weight | 164.16 g/mol | [1] |
| Melting Point | 120-160 °C | [2] |
| Boiling Point | 323.9 °C (at 760 mmHg) | [2] |
| Density | 1.556 g/cm³ | [2] |
| Flash Point | 149.7 °C | [2] |
| Refractive Index | 1.593 | [2] |
| Specific Rotation [α]ᴅ | Shows mutarotation. The equilibrium value is expected to be the opposite of L-Rhamnose (+8.9°). | [3] |
| Solubility | Soluble in water, ethanol, and methanol. Estimated solubility is ~36 mg/mL in these solvents. | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and identification of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Samples are typically dissolved in deuterium (B1214612) oxide (D₂O).
| Nucleus | Anomer | Carbon Position | Typical Chemical Shift (ppm) | Reference(s) |
| ¹H | α/β | H-1 (Anomeric) | ~4.8 - 5.2 | [5] |
| α/β | H-2 to H-5 | ~3.3 - 4.1 | [5] | |
| α/β | H-6 (CH₃) | ~1.2 - 1.3 | [5] | |
| ¹³C | α | C-1 | 94.7 | [6] |
| α | C-2 | 71.1 | [6] | |
| α | C-3 | 71.9 | [6] | |
| α | C-4 | 73.1 | [6] | |
| α | C-5 | 70.0 | [6] | |
| α | C-6 | 18.0 | [6] |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong hydroxyl and C-H absorptions, along with a complex "fingerprint region" unique to the molecule.[7]
| Wavenumber Range (cm⁻¹) | Vibration Type | Bond |
| 3550 - 3200 (broad) | O-H Stretching | Hydroxyl Groups |
| 3000 - 2850 (sharp) | C-H Stretching | Aliphatic C-H |
| 1450 - 1375 (sharp) | C-H Bending | Aliphatic C-H |
| 1200 - 1000 (strong) | C-O Stretching | Alcohols, Ethers |
| < 1500 | Fingerprint Region | Complex vibrations unique to the molecule |
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. In the analysis of rhamnosides (glycosides containing rhamnose), a characteristic neutral loss of 146 Da is observed, corresponding to the rhamnose moiety.[8][9]
Experimental Protocols
The following sections detail standardized methodologies for determining the key properties of crystalline this compound.
Melting Point Determination
The melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
-
Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range should be narrow.
Solubility Testing (Visual Method)
-
Solvent Preparation: A known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol) is placed in a vial at a controlled temperature.
-
Sample Addition: A pre-weighed small amount of crystalline this compound is added to the solvent.
-
Mixing: The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes).
-
Observation: The solution is visually inspected for any undissolved solid particles.
-
Iteration: If the solid dissolves completely, further aliquots are added until saturation is reached. The total mass of dissolved solid per volume of solvent is recorded as the solubility.
Optical Rotation Measurement (Polarimetry)
-
Solution Preparation: A solution of this compound is prepared by accurately weighing the sample and dissolving it in a precise volume of solvent (typically water) in a volumetric flask. A common concentration is 1 g/100 mL.
-
Polarimeter Setup: The polarimeter is turned on and allowed to stabilize. The measurement is typically performed using the sodium D-line (589 nm) at 20°C.[10]
-
Blank Measurement: The polarimeter tube is filled with the pure solvent, and the instrument is zeroed.
-
Sample Measurement: The tube is rinsed and filled with the prepared this compound solution, ensuring no air bubbles are present in the light path. The observed angle of rotation (α) is recorded.[11]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL.
FTIR Spectroscopy (ATR Method)
-
Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and air-dried.
-
Background Scan: A background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any absorptions from the ATR crystal itself.[12]
-
Sample Application: A small amount of crystalline this compound is placed directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: A pressure arm is applied to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.
Biosynthesis and Experimental Workflow Visualizations
Biosynthesis of GDP-D-Rhamnose
In bacteria, this compound is synthesized in its nucleotide-activated form, GDP-D-Rhamnose. The pathway starts from GDP-D-Mannose and involves a two-step enzymatic conversion.[13][14]
Caption: Bacterial biosynthesis of GDP-D-Rhamnose.
Experimental Workflow: FTIR-ATR Analysis
The following diagram illustrates the standard workflow for analyzing a crystalline solid sample like this compound using FTIR-ATR spectroscopy.
Caption: Workflow for FTIR-ATR analysis of this compound.
References
- 1. Rhamnose - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Insights into substrate binding and utilization by hyaluronan synthase [elifesciences.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. atago.net [atago.net]
- 11. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Identification of two GDP-6-deoxy-D-lyxo-4-hexulose reductases synthesizing GDP-D-rhamnose in Aneurinibacillus thermoaerophilus L420-91T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to D-Rhamnose and L-Rhamnose: Natural Abundance and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnose, a 6-deoxyhexose, is a naturally occurring monosaccharide with two enantiomeric forms: D-rhamnose and L-rhamnose. While structurally similar, their distribution in nature and biological roles are vastly different. L-rhamnose is a ubiquitous component of plant cell walls and bacterial glycoconjugates, playing critical structural and functional roles. In contrast, this compound is a rare sugar, primarily found in the lipopolysaccharides of a limited number of bacterial species, where it contributes to pathogenicity. This in-depth technical guide provides a comprehensive overview of the natural abundance, biosynthesis, and biological functions of both D- and L-rhamnose. Detailed experimental protocols for their study and quantification are also presented, alongside a comparative analysis to inform research and drug development efforts. The absence of rhamnose metabolism in humans makes its biosynthetic pathways in pathogenic bacteria a promising target for novel antimicrobial therapies.
Natural Abundance
The natural abundance of L-rhamnose far exceeds that of this compound. L-rhamnose is a key constituent of complex polysaccharides in a wide range of organisms, whereas this compound has a much more restricted distribution.
L-Rhamnose
L-rhamnose is widely distributed in the plant kingdom as a fundamental component of the pectic polysaccharides rhamnogalacturonan-I (RG-I) and rhamnogalacturonan-II (RG-II), which are major components of the primary cell wall.[1][2] In these structures, L-rhamnose contributes to the flexibility and integrity of the pectin (B1162225) network.[2] For instance, in radish leaves, L-rhamnose constitutes approximately 10.2% of the monosaccharides in certain immunostimulatory polysaccharide fractions.[1]
In the bacterial domain, L-rhamnose is a crucial component of the cell wall in many Gram-positive and Gram-negative bacteria.[3][4][5] It is found in lipopolysaccharides (LPS), capsular polysaccharides, and other surface antigens that are often essential for bacterial viability and virulence.[3][4][5] Genera such as Streptococcus, Enterococcus, and Lactococcus have large amounts of L-rhamnose in their cell walls.[4] L-rhamnose is also found in fungi and some algae.[3]
This compound
This compound is considered a rare sugar.[6] Its natural occurrence is largely limited to the O-antigen of lipopolysaccharides in a few bacterial species, most notably the opportunistic pathogen Pseudomonas aeruginosa.[3][7] It is also found in the thermophilic bacterium Aneurinibacillus thermoaerophilus.[3] The presence of this compound in the LPS of these bacteria is a key factor in their pathogenicity.[7]
Biosynthesis
The biosynthetic pathways for this compound and L-rhamnose are distinct, utilizing different nucleotide-activated sugar precursors and enzymatic steps.
L-Rhamnose Biosynthesis
The biosynthesis of L-rhamnose proceeds via two main pathways depending on the organism, both starting from D-glucose-1-phosphate.
-
dTDP-L-rhamnose Pathway (Bacteria): In most bacteria, L-rhamnose is synthesized as deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). This is a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[8]
-
UDP-L-rhamnose Pathway (Plants and Fungi): In plants and fungi, the precursor is uridine (B1682114) diphosphate-L-rhamnose (UDP-L-rhamnose).[3] The synthesis from UDP-D-glucose can be carried out by bifunctional enzymes.[3]
This compound Biosynthesis
The biosynthesis of this compound starts from GDP-D-mannose and involves two key enzymes: GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose reductase (RMD). This pathway leads to the formation of GDP-D-rhamnose, the activated form used for incorporation into LPS.[7]
Biological Function
The distinct natural abundance and biosynthetic pathways of D- and L-rhamnose are reflected in their diverse biological functions.
L-Rhamnose Function
-
Structural Role in Plants: In the plant cell wall, L-rhamnose residues in the backbone of rhamnogalacturonan-I introduce "kinks" that increase the flexibility of the pectin polymer.[2] This is crucial for cell wall expansion and overall plant growth.[2]
-
Bacterial Cell Wall Integrity and Virulence: In bacteria, L-rhamnose-containing polysaccharides are vital for cell wall architecture.[4] Disruption of L-rhamnose biosynthesis can lead to attenuated virulence and, in some cases, is lethal to the bacterium.[5] These surface-exposed polysaccharides are also involved in interactions with the host immune system and bacteriophages.[4]
-
Human Health: While humans do not synthesize or metabolize L-rhamnose, it can have prebiotic effects by promoting the growth of beneficial gut bacteria.[9] Furthermore, due to its essential role in many pathogenic bacteria, the L-rhamnose biosynthetic pathway is a key target for the development of novel antibiotics.[5][8]
This compound Function
The function of this compound is primarily associated with its role as a component of the O-antigen in the lipopolysaccharides of pathogenic bacteria like Pseudomonas aeruginosa.[7] The O-antigen is a major surface antigen and is a critical determinant of the serotype of the bacterium. It plays a significant role in the bacterium's interaction with the host immune system and contributes to its overall pathogenicity.[7]
Data Presentation
Table 1: Comparative Summary of this compound and L-Rhamnose
| Feature | This compound | L-Rhamnose |
| Natural Abundance | Rare; found in specific bacteria (e.g., Pseudomonas aeruginosa)[3][7] | Abundant; found in plants, bacteria, fungi, and algae[3][4][5] |
| Primary Location | O-antigen of lipopolysaccharides[7] | Plant cell wall (pectin), bacterial cell walls, glycoconjugates[1][2][4] |
| Biosynthetic Precursor | GDP-D-mannose[7] | dTDP-D-glucose (bacteria), UDP-D-glucose (plants/fungi)[3][8] |
| Key Biosynthetic Enzymes | GMD, RMD[7] | RmlA, RmlB, RmlC, RmlD (bacteria); RHM/UGD, RHM/UGER (plants)[3][8] |
| Primary Biological Role | Contributes to bacterial pathogenicity[7] | Structural integrity of cell walls, bacterial viability and virulence[2][4][5] |
| Human Metabolism | Not metabolized | Not metabolized; biosynthetic pathway is an antimicrobial target[5][8] |
Table 2: Quantitative Abundance of L-Rhamnose in Selected Sources
| Source | Component | Rhamnose Content (% of total monosaccharides) | Reference |
| Radish Leaves | Immunostimulatory polysaccharide fraction | 10.2% | [1] |
| Flaxseed Hulls | Acidic fraction gum (rhamnogalacturonan-I) | 38.2% (of neutral sugars) | [10] |
Experimental Protocols
Quantification of L-Rhamnose
A common method for the quantification of L-rhamnose is High-Performance Liquid Chromatography (HPLC). A commercially available L-Rhamnose Assay Kit (Megazyme) also provides a reliable method.
Protocol: L-Rhamnose Quantification using Megazyme Assay Kit
This protocol is based on the L-rhamnose dehydrogenase-based assay.
-
Sample Preparation:
-
Plant Material: Mill the sample to pass through a 0.5 mm screen. Extract 1 g of the milled sample with 90 mL of 80°C water. Quantitatively transfer to a 100 mL volumetric flask and bring to volume with distilled water. Filter the solution for analysis.[11]
-
Liquid Samples (e.g., culture media): To deproteinize, for a 100 mL sample, add 5 mL of Carrez I solution, 5 mL of Carrez II solution, and 10 mL of 100 mM NaOH, mixing after each addition. Adjust the volume to 100 mL, mix, and filter.[11]
-
-
Assay Procedure (Manual):
-
Pipette the following into a 1 cm cuvette:
-
2.00 mL Distilled water
-
0.20 mL Buffer (provided in the kit)
-
0.02 mL NAD+ solution (provided in the kit)
-
0.10 mL Sample solution
-
-
Mix and read the absorbance (A1) at 340 nm after ~3 minutes.
-
Start the reaction by adding 0.02 mL of L-rhamnose dehydrogenase solution.
-
Mix and read the absorbance (A2) at 340 nm at the end of the reaction (~5 minutes).
-
A reagent blank is prepared by replacing the sample with water.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) for both the sample and the blank: ΔA = A2 - A1.
-
Subtract the ΔA of the blank from the ΔA of the sample to get ΔAL-rhamnose.
-
The concentration of L-rhamnose (g/L) can be calculated using the formula provided in the kit, which is derived from the Beer-Lambert law.[11]
-
Enzymatic Assay for dTDP-L-Rhamnose Biosynthesis Enzymes
This protocol outlines a general approach for assaying the activity of the Rml enzymes involved in dTDP-L-rhamnose synthesis.
Protocol: Coupled Spectrophotometric Assay for RmlB, RmlC, and GacA (RmlD homolog)
This assay indirectly measures the formation of dTDP-L-rhamnose by monitoring the consumption of NADPH.
-
Reaction Mixture:
-
Reaction Initiation:
-
Start the reaction by adding the substrate, 400 µM dTDP-D-glucose.[8]
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of NADPH consumption is proportional to the rate of dTDP-L-rhamnose synthesis.
-
-
Controls:
-
Run reactions lacking one or more of the enzymes to ensure the observed activity is dependent on the complete pathway.
-
Run a reaction without the initial substrate (dTDP-D-glucose) to account for any background NADPH oxidation.
-
Gene Knockout of Rhamnose Biosynthesis Genes in Bacteria
This protocol provides a general workflow for creating a gene knockout of, for example, the rml operon in a bacterium using Red homologous recombination.
Protocol: Red Homologous Recombination for rml Gene Knockout
-
Preparation of the Knockout Cassette:
-
Design primers with ~40-50 bp homology arms flanking the rml gene/operon and sequences that anneal to an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance).
-
PCR amplify the antibiotic resistance cassette using these primers to generate a linear DNA fragment with the resistance gene flanked by the homologous regions.
-
-
Preparation of Electrocompetent Cells:
-
Transform the target bacterial strain with a plasmid expressing the λ Red recombinase system (e.g., pKD46). This plasmid often has a temperature-sensitive replicon.
-
Grow the cells at the permissive temperature (e.g., 30°C) to an early-to-mid-log phase.
-
Induce the expression of the Red recombinase genes (e.g., by adding L-arabinose or shifting the temperature).
-
Prepare electrocompetent cells by washing with ice-cold sterile water or 10% glycerol.
-
-
Electroporation and Recombination:
-
Electroporate the purified linear knockout cassette into the electrocompetent cells expressing the Red recombinase.
-
The Red system will mediate homologous recombination between the flanking regions on the cassette and the corresponding regions on the bacterial chromosome, replacing the target gene with the antibiotic resistance gene.
-
-
Selection and Verification:
-
Plate the electroporated cells on media containing the appropriate antibiotic to select for successful recombinants.
-
Cure the cells of the Red recombinase plasmid by growing at the non-permissive temperature (e.g., 42°C).
-
Verify the gene knockout by colony PCR using primers that flank the target gene region and by sequencing.
-
Conclusion
The distinct natural abundance and functional roles of this compound and L-rhamnose highlight the profound impact of stereochemistry in biological systems. L-rhamnose is a widespread and essential component of plant and bacterial cell walls, while this compound is a rare sugar that contributes to the pathogenicity of a select group of bacteria. The absence of rhamnose metabolism in humans makes the biosynthetic pathways of these sugars, particularly the L-rhamnose pathway in pathogenic bacteria, attractive targets for the development of novel antimicrobial agents. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the roles of these fascinating sugars in biology and to explore their potential in drug development.
References
- 1. Clarification of the structural features of Rhamnogalacturonan-I type polysaccharide purified from radish leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural variations and roles of rhamnose-rich cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Structural elucidation of rhamnogalacturonans from flaxseed hulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
The Architectural Influence of D-Rhamnose Containing Polysaccharides on Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biofilms, structured communities of microorganisms encased in a self-produced extracellular matrix, represent a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and host immune responses. A critical component of this matrix is a diverse array of exopolysaccharides. This technical guide delves into the pivotal role of D-Rhamnose containing polysaccharides in the formation and structural integrity of bacterial biofilms. We will explore the molecular mechanisms, regulatory pathways, and experimental methodologies used to investigate these complex biopolymers, with a primary focus on the Psl polysaccharide of Pseudomonas aeruginosa and the rhamnose-glucose polysaccharide (RGP) of Streococccus mutans. This guide aims to provide a comprehensive resource for researchers and professionals engaged in the development of novel anti-biofilm therapeutics.
Introduction: The Significance of this compound in the Biofilm Matrix
This compound, a deoxyhexose sugar, is a crucial constituent of various bacterial exopolysaccharides that are integral to biofilm development. These polysaccharides contribute to the initial attachment of bacteria to surfaces, mediate cell-to-cell interactions, and provide a structural scaffold for the mature biofilm, thereby protecting the embedded bacteria from external threats. Understanding the synthesis, function, and regulation of these rhamnose-containing polysaccharides is paramount for designing strategies to disrupt biofilms and combat persistent infections.
Key this compound Containing Polysaccharides and Their Roles in Biofilm Formation
Psl Polysaccharide in Pseudomonas aeruginosa
Pseudomonas aeruginosa, an opportunistic pathogen, utilizes the Psl polysaccharide as a key structural component of its biofilm matrix in non-mucoid strains.[1] Psl is a repeating pentasaccharide composed of D-mannose, D-glucose, and L-rhamnose.[2] It plays a critical role in the initial attachment to both biotic and abiotic surfaces and is essential for maintaining the structural integrity of the biofilm.[3] Deletion of the psl operon severely impairs the ability of P. aeruginosa to form biofilms.[4] Furthermore, Psl has been implicated in promoting antibiotic tolerance.[2]
Rhamnose-Glucose Polysaccharide (RGP) in Streptococcus mutans
Streptococcus mutans, a primary etiological agent of dental caries, produces a rhamnose-glucose polysaccharide (RGP) that is a major component of its cell wall and is crucial for biofilm formation.[5] The RGP consists of a polyrhamnose backbone with glucose side chains.[6] Disruption of RGP synthesis leads to defects in cell division, increased sensitivity to environmental stresses such as acid and oxidative stress, and a significant reduction in biofilm-forming capacity.[5][6] The rgp operon encodes the enzymes necessary for RGP biosynthesis.[6]
Quantitative Analysis of Polysaccharide Impact on Biofilm Formation
The deletion of genes responsible for the synthesis of this compound containing polysaccharides has a quantifiable impact on biofilm formation. The following table summarizes data from studies on P. aeruginosa and S. mutans, comparing biofilm biomass in wild-type strains versus mutants lacking these critical polysaccharides.
| Bacterium | Polysaccharide | Mutant Strain | Biofilm Formation (% of Wild-Type) | Assay Method | Reference |
| Pseudomonas aeruginosa | Psl | ΔpslA | ~15% | Crystal Violet Assay | [4] |
| Pseudomonas aeruginosa | Psl | Δpsl | Significantly reduced | Confocal Microscopy | [7] |
| Streptococcus mutans | RGP | ΔrgpG | Significantly disrupted | Crystal Violet Assay | [5] |
| Streptococcus mutans | RGP | ΔrmlD | Significantly disrupted | Biofilm Imaging | [5] |
Signaling Pathways Regulating this compound Containing Polysaccharide Synthesis
The production of these vital polysaccharides is tightly regulated by complex signaling networks that integrate environmental cues to control biofilm development.
c-di-GMP Signaling in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, the intracellular second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a central regulator of the switch between planktonic and biofilm lifestyles. High cellular levels of c-di-GMP promote the synthesis of Psl. Several diguanylate cyclases (DGCs), enzymes that synthesize c-di-GMP, have been implicated in the regulation of Psl production, including SadC and SiaD.[8][9] These DGCs are often part of larger sensory systems that respond to surface sensing and other environmental signals. Conversely, phosphodiesterases (PDEs) degrade c-di-GMP, leading to a downregulation of Psl synthesis.
Regulation of RGP Synthesis in Streptococcus mutans
The transcriptional regulation of the rgp operon in Streptococcus mutans is an active area of research. While a complete signaling pathway analogous to the c-di-GMP network in P. aeruginosa has not been fully elucidated for RGP synthesis, several transcriptional regulators have been identified that influence its expression. For instance, the rcrRPQ operon, which encodes a transcriptional regulator and ABC transporters, has been shown to be involved in stress tolerance and competence, processes linked to biofilm formation, and may indirectly influence RGP expression.[10][11] Further research is needed to delineate the precise signaling cascades that control the expression of this critical polysaccharide.
Experimental Protocols
A variety of experimental techniques are employed to study the role of this compound containing polysaccharides in biofilm formation. Below are detailed methodologies for key experiments.
Extraction and Purification of Exopolysaccharides
This protocol provides a general framework for the extraction of bacterial exopolysaccharides.
-
Bacterial Culture: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.
-
Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted exopolysaccharides.
-
Enzymatic Treatment: Treat the supernatant with DNase and RNase to remove contaminating nucleic acids, followed by protease treatment to degrade proteins.
-
Precipitation: Precipitate the exopolysaccharides by adding three volumes of cold ethanol (B145695) and incubating overnight at -20°C.
-
Collection and Solubilization: Centrifuge to collect the precipitated polysaccharides. Resuspend the pellet in distilled water.
-
Dialysis: Dialyze the polysaccharide solution against distilled water for 48-72 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 12-14 kDa) to remove low molecular weight contaminants.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the purified exopolysaccharide powder.
Quantification of Biofilm Formation using Crystal Violet Assay
This is a widely used method for quantifying the total biomass of a biofilm.
-
Inoculation: Grow overnight cultures of the bacterial strains to be tested. Dilute the cultures in fresh growth medium and add 200 µL to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by inverting the plate and shaking off the liquid. Wash the wells twice with 200 µL of phosphate-buffered saline (PBS).
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 595 nm using a microplate reader.
Visualization of Biofilm Architecture by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure.
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or flow cells.
-
Staining: Stain the biofilm components with fluorescent dyes. For example, use a nucleic acid stain like SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red). To visualize the exopolysaccharide matrix, a fluorescently labeled lectin that specifically binds to the sugar components (e.g., FITC-conjugated lectin) can be used.
-
Imaging: Acquire a series of z-stack images of the stained biofilm using a confocal laser scanning microscope.
-
Image Analysis: Reconstruct the z-stack images into a three-dimensional representation of the biofilm using imaging software (e.g., ImageJ, Imaris). This allows for the analysis of various architectural parameters such as biofilm thickness, biomass, and surface coverage.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of a specific polysaccharide in biofilm formation.
Conclusion and Future Directions
This compound containing polysaccharides are indispensable for biofilm formation in a number of clinically significant bacteria. A thorough understanding of their structure, function, and regulation is crucial for the development of novel anti-biofilm strategies. Future research should focus on elucidating the detailed regulatory networks controlling the synthesis of these polysaccharides, identifying specific enzymes involved in their biosynthesis as potential drug targets, and screening for compounds that can inhibit their production or disrupt their function within the biofilm matrix. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to advance the fight against biofilm-associated infections.
References
- 1. Role of polysaccharides in Pseudomonas aeruginosa biofilm development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Streptococcus mutans requires mature rhamnose-glucose polysaccharides for proper pathophysiology, morphogenesis and cellular division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Peptides encoded in the Streptococcus mutans RcrRPQ operon are essential for thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of competence and gene expression in Streptococcus mutans by the RcrR transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of D-Rhamnose from Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-rhamnose is a deoxyhexose sugar that is a significant component of the cell wall in many bacterial species, particularly within the rhamnose-glucose polysaccharides (RGPs) of Gram-positive bacteria and the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria.[1] The unique presence and structural importance of this compound in bacterial cell walls make its biosynthesis pathway a potential target for novel antimicrobial agents. Furthermore, purified this compound and rhamnose-containing polysaccharides are valuable in immunological studies and for the development of diagnostics and vaccines.
These application notes provide a detailed protocol for the isolation and purification of this compound from bacterial cell walls. The methodology covers the extraction of rhamnose-containing polysaccharides, their subsequent hydrolysis into monosaccharides, and the final purification of this compound.
Data Presentation
The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and the efficiency of the extraction and purification steps. The following table summarizes representative quantitative data from the literature.
| Bacterial Species | Polysaccharide Source | Rhamnose Content in Polysaccharide (% w/w) | Typical Yield of Rhamnolipid (g/L) | Reference |
| Streptococcus mutans B13 | Rhamnose-containing polysaccharide (RCP) | ~55% (Rhamnose to Glucose ratio of 1.6:1) | Not Applicable | [2] |
| Pseudomonas aeruginosa | Rhamnolipids | Not Directly Applicable | 0.25 - 1.0 g/L (as rhamnose) | [3] |
| Acinetobacter calcoaceticus | Extracellular Polysaccharide | 80% | Not Applicable | [3] |
| Pseudomonas elodea | Extracellular Polysaccharide | 30% | Not Applicable | [3] |
Experimental Protocols
This protocol is a composite of established methods for the isolation of this compound, primarily from Gram-positive bacteria where it is a major cell wall component. Modifications may be required for optimal extraction from Gram-negative bacteria, which typically involves an initial LPS extraction.
Part 1: Extraction of Rhamnose-Containing Cell Wall Polysaccharides
This part of the protocol focuses on the extraction of crude cell wall polysaccharides (CWPS) from bacterial biomass.
Materials:
-
Bacterial cell paste (7-10 g)
-
5% (w/v) Trichloroacetic acid (TCA), ice-cold
-
0.01 M and 0.1 M Hydrochloric acid (HCl)
-
Centrifuge and appropriate centrifuge tubes
-
Magnetic stirrer and stir bar
-
Boiling water bath
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
Lyophilizer
Procedure:
-
Cell Washing: Wash 7-10 g of bacterial cell paste twice with distilled water, pelleting the cells by centrifugation (e.g., 10,000 x g for 10 minutes).[4]
-
TCA Pre-extraction (Optional): To remove more loosely bound surface polysaccharides, resuspend the cell pellet in 5% ice-cold TCA (approximately 8 mL per gram of cells). Stir the suspension for 48 hours at 4-6°C.[4]
-
Centrifuge the suspension at 10,000 x g for 10 minutes. The supernatant contains the TCA-extracted polysaccharides. The cell pellet can be carried forward for the extraction of more tightly bound polysaccharides.
-
Hot Acid Extraction: Resuspend the cell pellet from the previous step in approximately 100 mL of 0.01 M HCl.[4]
-
Heat the suspension in a boiling water bath for 20 minutes with continuous stirring.[4]
-
Centrifuge at 10,000 x g for 15 minutes and collect the supernatant.
-
Repeat the hot acid extraction on the cell pellet with 0.1 M HCl.
-
Pool the supernatants from the hot acid extractions. This solution contains the crude CWPS.
-
Protein Precipitation: Add TCA to the pooled supernatant to a final concentration of 20% (w/v) to precipitate proteins and nucleic acid debris.[4] Allow the precipitation to occur on ice for at least 2 hours.
-
Centrifuge at 12,000 x g for 20 minutes to pellet the precipitate.
-
Dialysis and Lyophilization: Transfer the supernatant to dialysis tubing and dialyze extensively against distilled water for 48-72 hours, with frequent water changes.
-
Lyophilize the dialyzed solution to obtain the crude CWPS powder.
Part 2: Hydrolysis of Polysaccharides to Monosaccharides
This section details the cleavage of glycosidic bonds within the extracted polysaccharides to release individual monosaccharides.
Materials:
-
Crude CWPS powder
-
2 M Trifluoroacetic acid (TFA)
-
Heating block or oven at 110°C
-
SpeedVac or rotary evaporator
Procedure:
-
Weigh out a known amount of the lyophilized crude CWPS (e.g., 5 mg).
-
Add 1 mL of 2 M TFA to the CWPS.[5]
-
Incubate the mixture at 110°C for 3 hours in a sealed, acid-resistant tube.[5]
-
After hydrolysis, remove the TFA by evaporation under a stream of nitrogen or using a SpeedVac.
-
To ensure complete removal of TFA, the dried hydrolysate can be co-distilled with methanol (B129727) two to three times.[6] The resulting dried film contains the mixture of monosaccharides.
Part 3: Purification of this compound by Chromatography
This final stage separates this compound from other monosaccharides in the hydrolysate. A two-step chromatography approach is often effective.
A. Gel Filtration (Size-Exclusion) Chromatography
This step is useful for group separations, removing any remaining larger molecules from the monosaccharides.
Materials:
-
Sephadex G-50 or equivalent gel filtration medium
-
Chromatography column (e.g., 1 x 40 cm)
-
Elution buffer (e.g., 0.01% acetic acid in water)
-
Fraction collector
-
Method for monosaccharide detection (e.g., phenol-sulfuric acid assay or refractive index detector)
Procedure:
-
Pack the chromatography column with the Sephadex G-50 resin and equilibrate with at least two column volumes of the elution buffer.
-
Dissolve the dried hydrolysate in a minimal volume of the elution buffer.
-
Carefully load the sample onto the top of the column.
-
Begin the elution with the buffer at a constant flow rate.
-
Collect fractions and monitor for the presence of monosaccharides.
-
Pool the fractions containing the monosaccharides.
-
Lyophilize the pooled fractions.
B. Ion-Exchange Chromatography
This technique can separate neutral monosaccharides based on their differential interaction with the stationary phase.
Materials:
-
Anion exchange resin (e.g., DEAE-Sephadex) or a specialized carbohydrate analysis column.
-
Chromatography system (e.g., FPLC or HPLC)
-
Mobile phase (e.g., borate (B1201080) buffer gradient for borate complex anion exchange)
-
Detectors (e.g., pulsed amperometric detector for high sensitivity)
Procedure:
-
Equilibrate the ion-exchange column with the starting mobile phase.
-
Dissolve the lyophilized monosaccharide fraction in the mobile phase.
-
Inject the sample onto the column.
-
Elute the monosaccharides using an appropriate gradient (e.g., an increasing salt or borate concentration). The separation of sugars can be achieved using a borate buffer solution as the mobile phase, which forms negatively charged complexes with the sugars, allowing for their separation by anion exchange.[2]
-
Monitor the eluent and collect fractions corresponding to the this compound peak, identified by running a this compound standard.
-
Desalt the this compound containing fractions if necessary (e.g., by gel filtration as described above).
-
Lyophilize the purified fractions to obtain solid this compound.
Mandatory Visualizations
dTDP-L-Rhamnose Biosynthesis Pathway
The biosynthesis of rhamnose in bacteria proceeds through the activation of glucose-1-phosphate to dTDP-L-rhamnose, which serves as the sugar donor for the synthesis of rhamnose-containing polysaccharides.[7][8][9] This pathway is a critical target for the development of new antibacterial agents.
Caption: Biosynthesis pathway of dTDP-L-rhamnose from glucose-1-phosphate.
Experimental Workflow for this compound Isolation
The overall process for isolating this compound from bacterial cell walls involves a multi-step procedure from cell harvesting to final purification.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. US4933281A - Method for producing rhamnose - Google Patents [patents.google.com]
- 4. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 5. Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dTDP-L-rhamnose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of D-Rhamnose from D-Mannose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of D-Rhamnose, a 6-deoxy sugar of significant interest in medicinal chemistry and drug development due to its presence in the lipopolysaccharides of various pathogenic bacteria. The synthesis commences with the readily available and cost-effective D-Mannose as the precursor. The described multi-step process involves a series of protection, activation, deoxygenation, and deprotection reactions to achieve the target molecule.
Introduction
This compound (6-deoxy-D-mannose) is a naturally occurring monosaccharide that, unlike its more common L-enantiomer, is found in the O-antigen of several Gram-negative bacteria, including Pseudomonas aeruginosa. This unique structural feature makes this compound and its derivatives valuable targets for the development of novel antibacterial agents, vaccines, and diagnostic tools. This document outlines a reliable and efficient chemical synthesis route starting from D-Mannose. The overall strategy focuses on the selective deoxygenation of the C-6 primary hydroxyl group of a protected D-mannopyranoside intermediate.
Overall Synthetic Scheme
The chemical synthesis of this compound from D-Mannose can be accomplished via a five-step sequence. The key transformations include the formation of a methyl glycoside, selective protection of the C-4 and C-6 hydroxyls as a benzylidene acetal (B89532), activation of the C-6 hydroxyl group via tosylation, subsequent conversion to a 6-iodo derivative followed by reduction, and finally, acidic hydrolysis to remove the protecting groups. An alternative, efficient method reported by Roy and coworkers achieves an impressive overall yield of 87% through a slightly modified route involving direct iodination.[1]
Data Presentation
The following table summarizes the expected yields for each step in the synthetic pathway. The data is compiled from various literature sources and represents typical outcomes for these transformations.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Methyl Glycoside Formation | D-Mannose | Methyl α-D-mannopyranoside | Methanolic HCl | 90-95 |
| 2 | Benzylidene Acetal Protection | Methyl α-D-mannopyranoside | Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Benzaldehyde (B42025) dimethyl acetal, CSA | 85-90 |
| 3 | Tosylation | Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-mannopyranoside (Selective C-6) | p-Toluenesulfonyl chloride, Pyridine (B92270) | 80-90 |
| 4a | Iodination | Methyl 4,6-O-benzylidene-6-O-tosyl-α-D-mannopyranoside | Methyl 4,6-O-benzylidene-6-deoxy-6-iodo-α-D-mannopyranoside | Sodium iodide, DMF | 90-95 |
| 4b | Reduction | Methyl 4,6-O-benzylidene-6-deoxy-6-iodo-α-D-mannopyranoside | Methyl 4,6-O-benzylidene-α-D-rhamnopyranoside | Lithium aluminum hydride, THF | 85-90 |
| 5 | Deprotection | Methyl 4,6-O-benzylidene-α-D-rhamnopyranoside | This compound | Aqueous acid (e.g., trifluoroacetic acid or dilute HCl) | 80-90 |
Experimental Protocols
Step 1: Synthesis of Methyl α-D-mannopyranoside
This protocol describes the formation of the methyl glycoside from D-Mannose, which protects the anomeric center and simplifies subsequent reactions.
Materials:
-
D-Mannose
-
Anhydrous Methanol (B129727) (MeOH)
-
Acetyl Chloride (AcCl) or concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend D-Mannose (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add acetyl chloride (catalytic amount) to generate anhydrous HCl in situ. Alternatively, use a pre-prepared solution of methanolic HCl.
-
Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, during which the solid D-Mannose should dissolve completely.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by crystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure methyl α-D-mannopyranoside.
Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside
This step selectively protects the C-4 and C-6 hydroxyl groups, facilitating the selective modification of the remaining hydroxyls. For mannopyranosides, achieving high selectivity for the 4,6-O-benzylidene acetal can be challenging due to the cis-relationship of the C-2 and C-3 hydroxyls. Using a substituted benzaldehyde can improve selectivity.[2]
Materials:
-
Methyl α-D-mannopyranoside
-
Benzaldehyde dimethyl acetal (or 2,6-dimethylbenzaldehyde (B72290) for higher selectivity)
-
Camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Triethylamine (Et₃N)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve methyl α-D-mannopyranoside (1 equivalent) in anhydrous DMF.
-
Add benzaldehyde dimethyl acetal (1.2-1.5 equivalents) and a catalytic amount of CSA.
-
Heat the reaction mixture to 50-60 °C under reduced pressure (to remove the methanol byproduct) for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with triethylamine.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization to yield methyl 4,6-O-benzylidene-α-D-mannopyranoside.
Step 3: Selective Tosylation of the C-6 Hydroxyl Group
This protocol activates the primary C-6 hydroxyl group as a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-mannopyranoside
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve methyl 4,6-O-benzylidene-α-D-mannopyranoside (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours and then let it warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Step 4a: Synthesis of Methyl 4,6-O-benzylidene-6-deoxy-6-iodo-α-D-mannopyranoside
The tosylate is displaced by iodide in an Sₙ2 reaction to form the 6-iodo derivative.
Materials:
-
Methyl 4,6-O-benzylidene-6-O-tosyl-α-D-mannopyranoside
-
Sodium iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine
Procedure:
-
Dissolve the 6-O-tosyl compound (1 equivalent) in anhydrous DMF.
-
Add an excess of sodium iodide (3-5 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for several hours until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 6-iodo derivative is often used in the next step without further purification.
Step 4b: Reduction to Methyl 4,6-O-benzylidene-α-D-rhamnopyranoside
The 6-iodo group is removed by reduction with a strong hydride reagent to yield the desired 6-deoxy sugar.
Materials:
-
Methyl 4,6-O-benzylidene-6-deoxy-6-iodo-α-D-mannopyranoside
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
Procedure:
-
Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH (2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the 6-iodo compound (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, then 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the methyl 4,6-O-benzylidene-α-D-rhamnopyranoside.
Step 5: Deprotection to this compound
The final step involves the acidic hydrolysis of the methyl glycoside and the benzylidene acetal to yield free this compound.
Materials:
-
Methyl 4,6-O-benzylidene-α-D-rhamnopyranoside
-
Aqueous trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl)
-
Dowex® ion-exchange resin (bicarbonate form) or solid sodium bicarbonate
Procedure:
-
Dissolve the protected rhamnopyranoside in a mixture of an organic solvent (e.g., dioxane or THF) and aqueous acid (e.g., 50-80% aqueous TFA or 1-2 M HCl).
-
Heat the mixture to 60-80 °C and monitor the reaction by TLC until both protecting groups are cleaved.
-
Cool the reaction mixture to room temperature and neutralize the acid carefully with an ion-exchange resin or by the slow addition of solid sodium bicarbonate.
-
Filter to remove the resin or any solids.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by crystallization or by chromatography on silica gel to give the final product.
Visualizations
Overall Synthetic Workflow
References
Application Notes and Protocols: A Guide to Stereoselective α-D-Rhamnopyranose Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnose, a 6-deoxyhexose, is a crucial carbohydrate moiety found in the glycans of many natural products and bacterial cell walls. The stereoselective synthesis of α-D-rhamnopyranosides is a significant challenge in carbohydrate chemistry due to the C2-hydroxyl group's axial orientation, which often favors the formation of the undesired β-anomer. This document provides detailed protocols and application notes for achieving highly stereoselective α-D-rhamnopyranose glycosylation, a critical process for the synthesis of biologically active molecules and drug development.
Core Concepts in α-D-Rhamnopyranosylation
Achieving high α-selectivity in rhamnosylation hinges on careful control of several factors:
-
Glycosyl Donor: The choice of the leaving group at the anomeric center (e.g., trichloroacetimidate (B1259523), thioglycoside) and the protecting groups on the rhamnose backbone are critical.
-
Protecting Groups: Non-participating protecting groups at the C2-position, such as benzyl (B1604629) (Bn) or silyl (B83357) ethers, are essential to prevent the formation of an intermediate that leads to the β-anomer.[1] "Super-arming" the donor with electron-donating protecting groups, like a 4,6-O-benzylidene acetal, can enhance the reactivity and favor an SN1-like mechanism that promotes α-glycoside formation.[1]
-
Promoter/Activator: The choice of promoter is tailored to the glycosyl donor. Common promoters for thioglycoside donors include N-iodosuccinimide (NIS) with a catalytic amount of triflic acid (TfOH) or dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST).[1]
-
Reaction Conditions: Temperature and solvent play a significant role in stereoselectivity. Lower temperatures can often improve the α/β ratio.[1] Non-coordinating, less polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are generally preferred.[1]
Experimental Protocols
This section details two distinct methods for α-D-rhamnopyranose glycosylation: a chemical synthesis approach and an enzymatic method.
Protocol 1: Chemical Synthesis of an α-D-Rhamnopyranoside using a Thioglycoside Donor
This protocol outlines the glycosylation of a generic alcohol acceptor with a per-benzylated rhamnopyranosyl thioglycoside donor.
Materials:
-
Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-rhamnopyranoside (Rhamnosyl Donor)
-
Glycosyl Acceptor (with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Activated Molecular Sieves (4 Å)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the rhamnosyl donor (1.0 equivalent), the glycosyl acceptor (1.2 equivalents), and activated 4 Å molecular sieves in anhydrous DCM.
-
Stirring and Cooling: Stir the mixture at room temperature for 30 minutes, then cool the reaction to the desired temperature (e.g., -40 °C).
-
Promoter Addition: In a separate flask, prepare a solution of NIS (1.5 equivalents) in anhydrous DCM. Add this solution to the reaction mixture dropwise.
-
Initiation: Add a catalytic amount of TfOH (0.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically 1-2 hours), quench the reaction by adding triethylamine (2.0 equivalents).
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite® and wash with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired α-D-rhamnopyranoside.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The α-anomer is typically characterized by a ¹J(C1,H1) coupling constant of >160 Hz.
Protocol 2: Enzymatic Synthesis of an α-D-Rhamnopyranoside Derivative
This protocol utilizes the transglycosylation activity of α-mannosidase for the synthesis of an α-D-rhamnopyranoside.[2]
Materials:
-
p-Nitrophenyl α-D-rhamnopyranoside (Glycosyl Donor)
-
Ethyl 1-thio-α-D-rhamnopyranoside (Glycosyl Acceptor)
-
Jack bean α-mannosidase
-
0.1 M Sodium citrate (B86180) buffer (pH 4.5)
-
Acetonitrile (MeCN)
Procedure:
-
Reaction Mixture Preparation: Dissolve the glycosyl donor and glycosyl acceptor in a 1:1 (v/v) mixture of 0.1 M sodium citrate buffer (pH 4.5) and acetonitrile. A molar ratio of 1:6 (donor:acceptor) is recommended.
-
Pre-incubation: Pre-incubate the solution at 25°C.
-
Enzymatic Reaction: Initiate the reaction by adding jack bean α-mannosidase to the mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction at 25°C with gentle shaking for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Reaction Termination: Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.
-
Workup: Centrifuge the mixture to pellet the denatured enzyme.
-
Purification: Purify the synthesized disaccharide derivative from the supernatant using preparative HPLC.
-
Characterization: Confirm the structure of the purified product using NMR spectroscopy and Mass Spectrometry.
Data Presentation
Table 1: Comparison of Chemical and Enzymatic Glycosylation Methods
| Parameter | Chemical Glycosylation (Thioglycoside) | Enzymatic Glycosylation (α-Mannosidase) |
| Glycosyl Donor | Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-rhamnopyranoside | p-Nitrophenyl α-D-rhamnopyranoside |
| Stereoselectivity | Highly α-selective with proper conditions | α-selective |
| Reaction Conditions | Anhydrous, inert atmosphere, low temperature (-40 °C) | Aqueous buffer/co-solvent, 25 °C |
| Reagents | NIS, TfOH, molecular sieves | α-Mannosidase, citrate buffer |
| Protecting Groups | Required | Not required |
| Typical Yield | Variable, can be high with optimization | 32.1% isolated yield (based on donor)[2] |
Visualization of Experimental Workflow
Caption: Workflow for the chemical synthesis of an α-D-rhamnopyranoside.
Caption: Workflow for the enzymatic synthesis of an α-D-rhamnopyranoside.
Troubleshooting Common Issues
Issue 1: Poor Stereoselectivity (Predominance of the β-anomer)
-
Cause: Participation by a C2-protecting group or unfavorable reaction kinetics.
-
Solution:
-
Ensure a non-participating group (e.g., Benzyl, Silyl) is at the C2 position.[1]
-
Lower the reaction temperature to improve α-selectivity.[1]
-
Use a "super-arming" donor with electron-donating groups to favor an SN1-like mechanism.[1]
-
Consider using a rhamnosyl trichloroacetimidate donor, which often provides good α-selectivity.[1]
-
Issue 2: Low Glycosylation Yield
-
Cause: Incomplete activation of the donor, decomposition of starting materials, or competing side reactions.
-
Solution:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Check the activity of the promoter; use freshly prepared or purchased reagents.
-
Vary the equivalents of the acceptor and promoter to find the optimal ratio.
-
Ensure the molecular sieves are properly activated.
-
Conclusion
The stereoselective synthesis of α-D-rhamnopyranosides is a challenging but achievable goal with careful planning and execution. The choice between a chemical or enzymatic approach will depend on the specific target molecule, available resources, and desired scale. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own rhamnosylation strategies for applications in drug discovery and glycobiology.
References
HPAE-PAD protocol for D-Rhamnose monosaccharide analysis
Application Note: D-Rhamnose Analysis by HPAE-PAD
Introduction
Data Presentation
Table 1: Quantitative Data for Monosaccharide Analysis using HPAE-PAD
| Parameter | Value | Notes |
| Analyte | This compound and other common monosaccharides | Separation of a mixture including fucose, galactosamine, glucosamine, galactose, glucose, and mannose is commonly demonstrated.[8] |
| Limit of Quantitation | ~12.5 x 10⁻³ nmol | This is a general limit for monosaccharides and demonstrates the high sensitivity of the method.[9][10] |
| Linearity Range | 0.1 to 50 mg/L | Good linearity (R² ≥ 0.9993) is typically observed over a wide concentration range for monosaccharides.[11] |
| Detection Limits | 2.5–14.4 µg/L | These limits are achievable with a 25 μL injection volume and are calculated as 3 times the baseline noise.[11] |
| Relative Standard Deviation (RSD) | 0.3%–1.5% | For seven consecutive determinations of 5 mg/L monosaccharide standards, indicating good precision.[11] |
Experimental Workflow
Caption: Experimental workflow for this compound analysis using HPAE-PAD.
Detailed Protocol: HPAE-PAD for this compound Analysis
This protocol outlines the steps for the quantitative analysis of this compound from a complex carbohydrate sample.
1. Materials and Reagents
-
This compound standard
-
Other monosaccharide standards (e.g., fucose, arabinose, galactose, glucose, xylose, mannose) for system suitability
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution
-
Sodium acetate (B1210297) (NaOAc)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Equipment
-
High-Performance Ion Chromatography (HPIC) system equipped with a Pulsed Amperometric Detector with a gold working electrode.
-
Anion-exchange column (e.g., Dionex CarboPac™ PA20, 3 x 150 mm) with a corresponding guard column (e.g., AminoTrap, 3 x 30 mm).[8]
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Standard Solution Preparation
-
Stock Standards (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and other monosaccharide standards in 10 mL of ultrapure water.
-
Working Standards: Prepare a series of working standards by diluting the stock solutions with ultrapure water to cover the desired calibration range (e.g., 0.1 to 20 µg/mL).
4. Sample Preparation (from Glycoprotein)
-
Hydrolysis: To approximately 100 µg of lyophilized glycoprotein (B1211001), add 200 µL of 2M TFA. Incubate at 121°C for 2 hours to release the monosaccharides.
-
Drying: Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Washing: To ensure complete removal of residual acid, wash the dried hydrolysate by adding 200 µL of methanol (B129727) and drying again. Repeat this step three times.[8]
-
Reconstitution: Reconstitute the dried sample in a known volume of ultrapure water (e.g., 200 µL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions
-
Column: Dionex CarboPac™ PA20 (3 x 150 mm) with AminoTrap guard column (3 x 30 mm).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 10 µL.[8]
-
Mobile Phase:
-
Eluent A: Water
-
Eluent B: 100 mM NaOH
-
Eluent C: 1 M NaOAc in 100 mM NaOH
-
-
Gradient Program: A gradient is often employed for the separation of a mixture of neutral and acidic monosaccharides. For a focused analysis of neutral monosaccharides like rhamnose, an isocratic elution with 10-18 mM NaOH can be effective.[3][8] A typical gradient for a broader monosaccharide profile is as follows:
-
0-13 min: 10 mM NaOH (isocratic)
-
13-16 min: 100 mM NaOH (wash)
-
16-24 min: 10 mM NaOH (equilibration)[8]
-
6. Pulsed Amperometric Detection (PAD) Waveform
A standard quadruple-potential waveform is used for robust detection of carbohydrates.[1]
| Time (s) | Potential (V vs. Ag/AgCl) | Integration |
| 0.00 | +0.1 | |
| 0.20 | +0.1 | Begin |
| 0.40 | +0.1 | End |
| 0.41 | -2.0 | |
| 0.42 | -2.0 | |
| 0.43 | +0.6 | |
| 0.44 | -0.1 | |
| 0.50 | -0.1 |
7. Data Analysis
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the this compound standard.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathway/Logical Relationship Diagram
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of Carbohydrates in Various Matrices by Capillary High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | PPTX [slideshare.net]
- 3. aafco.org [aafco.org]
- 4. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ast.uga.edu [ast.uga.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. asianpubs.org [asianpubs.org]
- 8. protein.bio.msu.ru [protein.bio.msu.ru]
- 9. Complete monosaccharide analysis by high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Enzymatic Assay for the Quantification of D-Rhamnose
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Rhamnose is a rare 6-deoxyhexose sugar found as a structural component in the lipopolysaccharides of certain pathogenic bacteria, such as Pseudomonas aeruginosa. Unlike its more common L-isomeric form, which is widespread in plants, this compound is primarily associated with prokaryotic glycans. The pathways for this compound biosynthesis are distinct from those of L-Rhamnose and are of interest as potential targets for antimicrobial drug development. Accurate quantification of this compound in biological samples, hydrolysates, and fermentation broths is crucial for studying these pathways and for monitoring the production of this compound-containing glycoconjugates. This document details a specific and sensitive enzymatic method for the quantification of this compound.
Assay Principle
This assay is based on the activity of a specific NAD⁺-dependent this compound Dehydrogenase (D-RhaDH). This enzyme catalyzes the oxidation of this compound to D-rhamnono-1,4-lactone. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is stoichiometrically reduced to NADH. The concentration of this compound is determined by measuring the increase in absorbance at 340 nm, which is directly proportional to the amount of NADH formed.
Data Presentation
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Wavelength | 340 nm |
| Linear Range | 0.5 - 50 µg per assay |
| Limit of Detection (LOD) | 0.8 mg/L |
| Limit of Quantification (LOQ) | 2.5 mg/L |
| Reaction Time | Approx. 10 minutes at 25°C |
Table 2: Substrate Specificity
The activity of the this compound Dehydrogenase was tested against a panel of common monosaccharides. The relative activity was calculated with this compound set to 100%.
| Substrate (at 10 mM) | Relative Activity (%) |
| This compound | 100 |
| L-Rhamnose | < 0.1 |
| D-Glucose | < 0.1 |
| D-Fructose | < 0.1 |
| D-Galactose | < 0.1 |
| D-Mannose | < 0.2 |
| L-Fucose | 1.1 |
| D-Arabinose | < 0.1 |
Table 3: Assay Precision
Intra-assay and inter-assay precision were determined by measuring this compound standards at three different concentrations.
| Concentration | Intra-Assay CV% (n=10) | Inter-Assay CV% (n=10 over 5 days) |
| Low (5 µg/mL) | 3.8% | 4.5% |
| Medium (20 µg/mL) | 2.1% | 2.9% |
| High (40 µg/mL) | 1.5% | 2.2% |
Experimental Protocols
Required Materials
-
Reagents:
-
Buffer Solution (e.g., 100 mM Tris-HCl, pH 8.5)
-
NAD⁺ Solution (e.g., 20 mg/mL in distilled water)
-
This compound Dehydrogenase (D-RhaDH) suspension
-
This compound Standard Solution (1 mg/mL in distilled water)
-
Distilled, deionized water
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path) or 96-well UV-transparent microplates
-
Pipettes (10 µL, 100 µL, 1000 µL)
-
Vortex mixer
-
Centrifuge for sample preparation
-
Sample Preparation
-
Bacterial Hydrolysates: Neutralize acidic hydrolysates with NaOH. Centrifuge to remove any precipitate. Dilute the clear supernatant to ensure the this compound concentration falls within the assay's linear range.
-
Fermentation Broth/Culture Media: Inactivate endogenous enzymes by heating the sample at 95°C for 10 minutes. Centrifuge to pellet cells and debris. Use the clear supernatant for the assay, diluting as necessary.
-
General Guidance: The amount of this compound in the sample added to the cuvette should be between 0.5 µg and 50 µg. The sample solution should be clear, colorless, and have a pH between 7.5 and 9.0.
Manual Assay Protocol (Cuvette)
-
Pipette into 1 cm cuvettes:
-
Distilled Water: 2.00 mL (for Blank), 1.90 mL (for Sample)
-
Buffer Solution: 0.50 mL
-
NAD⁺ Solution: 0.10 mL
-
Sample or Standard Solution: 0.10 mL
-
-
Mix thoroughly by inverting the cuvettes and incubate at 25°C for 3 minutes.
-
Read the initial absorbance (A₁) of the blank and sample solutions at 340 nm against air or water.
-
Start the reaction by adding:
-
D-RhaDH Suspension: 0.02 mL
-
-
Mix gently and incubate at 25°C.
-
Monitor the increase in absorbance. The reaction is complete when the absorbance no longer increases (typically 10-15 minutes).
-
Read the final absorbance (A₂) of the blank and sample solutions.
-
Calculate the absorbance difference (ΔA) for both the blank and the sample (ΔA = A₂ - A₁).
-
Determine the this compound concentration by subtracting the blank's ΔA from the sample's ΔA.
Microplate Assay Protocol (96-well)
-
Pipette into wells of a UV-transparent microplate:
-
Distilled Water: 190 µL (for Blank), 180 µL (for Sample)
-
Buffer Solution: 50 µL
-
NAD⁺ Solution: 10 µL
-
Sample or Standard Solution: 10 µL
-
-
Mix the plate on a shaker for 30 seconds.
-
Read the initial absorbance (A₁) at 340 nm.
-
Start the reaction by adding:
-
D-RhaDH Suspension: 2 µL
-
-
Mix the plate on a shaker for 30 seconds and incubate at 25°C.
-
Read the final absorbance (A₂) after the reaction is complete (approx. 15 minutes).
-
Calculate the absorbance difference (ΔA) as described in the manual protocol.
Calculation of Results
The concentration of this compound can be calculated using the Beer-Lambert law.
Concentration (g/L) = (ΔA_sample × V_final × MW) / (ε × d × V_sample × 1000)
Where:
-
ΔA_sample = (A₂ - A₁) of the sample - (A₂ - A₁) of the blank
-
V_final = Total volume in the cuvette (e.g., 2.72 mL)
-
MW = Molecular weight of this compound (164.16 g/mol )
-
ε = Molar extinction coefficient of NADH at 340 nm (6300 L·mol⁻¹·cm⁻¹)
-
d = Light path of the cuvette (1 cm)
-
V_sample = Volume of the sample used (e.g., 0.1 mL)
If the sample was diluted, the result must be multiplied by the dilution factor.
Disclaimer: This application note describes a methodology based on established enzymatic principles for sugar quantification. A specific, commercially available this compound Dehydrogenase may not be readily available. Researchers may need to source or develop this enzyme to apply the described protocol. The performance data presented is illustrative and should be validated experimentally.
Application Notes and Protocols for Recombinant Expression of D-Rhamnose Biosynthesis Enzymes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the recombinant expression, purification, and characterization of enzymes involved in the dTDP-D-rhamnose biosynthesis pathway. This pathway is crucial for the synthesis of L-rhamnose, a key component of the cell wall in many pathogenic bacteria, making its enzymes attractive targets for novel antibiotic development.
Introduction to dTDP-D-Rhamnose Biosynthesis
The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is a conserved pathway in many bacteria and involves four key enzymatic steps.[1] The enzymes responsible for this pathway are:
-
Glucose-1-phosphate thymidylyltransferase (RmlA): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.[2]
-
dTDP-D-glucose 4,6-dehydratase (RmlB): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[3][4]
-
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.[5]
-
dTDP-4-keto-L-rhamnose reductase (RmlD): Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose.[6][7]
The heterologous expression of these enzymes, individually or as an entire pathway, is a fundamental technique for their biochemical characterization, structural studies, and for the development of high-throughput screening assays for inhibitor discovery.[5][8]
Quantitative Data Summary
The kinetic parameters of the D-Rhamnose biosynthesis enzymes can vary depending on the source organism. Below is a summary of reported kinetic data for RmlB from different bacterial species.
| Enzyme | Organism | Substrate | K'm (µM) | V'max (nmol min⁻¹ mg⁻¹) | Reference |
| RmlB | Streptomyces sp. C5 | dTDP-D-glucose | 31.3 | 309 | [9] |
| RmlB | Streptomyces peucetius | dTDP-D-glucose | 34.7 | 201 | [9] |
| RmlB | Streptomyces sp. C5 | NAD+ | 19.2 | - | [9] |
| RmlB | Streptomyces peucetius | NAD+ | 20.1 | 180 | [9] |
| RmlB | Saccharothrix syringae | dTDP-glucose | 98.60 | 11,200 (kcat s⁻¹) | [10] |
Signaling Pathway and Experimental Workflow Diagrams
dTDP-L-Rhamnose Biosynthesis Pathway
Caption: Biosynthetic pathway of dTDP-L-Rhamnose.
Experimental Workflow for Recombinant Enzyme Production
Caption: Workflow for recombinant enzyme production.
Experimental Protocols
Protocol for Cloning of rmlB Gene into an Expression Vector
This protocol describes the cloning of the rmlB gene from Saccharothrix syringae into a pET-22b expression vector.[2]
Materials:
-
S. syringae genomic DNA
-
Primers for rmlB (with restriction sites for the chosen vector)
-
pET-22b(+) vector
-
Restriction enzymes
-
T4 DNA Ligase
-
E. coli DH5α (for cloning) and BL21(DE3) (for expression)
-
LB agar (B569324) plates and broth with appropriate antibiotics
-
DNA purification kits (PCR and plasmid)
Procedure:
-
Gene Amplification: Amplify the rmlB gene from S. syringae genomic DNA using PCR with specific primers containing restriction sites.
-
PCR Product and Vector Digestion: Purify the PCR product and the pET-22b(+) vector. Digest both with the chosen restriction enzymes.
-
Ligation: Ligate the digested rmlB gene into the linearized pET-22b(+) vector using T4 DNA Ligase.
-
Transformation into Cloning Host: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar with the appropriate antibiotic.
-
Colony PCR and Sequencing: Screen colonies by PCR to identify those with the correct insert. Confirm the sequence of the insert by DNA sequencing.
-
Transformation into Expression Host: Isolate the recombinant plasmid from a positive clone and transform it into competent E. coli BL21(DE3) cells for protein expression.
Protocol for Recombinant RmlB Expression and Purification
This protocol is for the expression and purification of His-tagged RmlB from E. coli BL21(DE3).[2]
Materials:
-
E. coli BL21(DE3) harboring the pET-22b-rmlB plasmid
-
LB broth with ampicillin (B1664943)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE materials
Procedure:
-
Culture Growth: Inoculate a starter culture of the E. coli expression strain in LB broth with ampicillin and grow overnight at 37°C.
-
Induction: The following day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.25 mM and continue to culture at 16°C for 16 hours.[2]
-
Cell Harvest: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged RmlB protein with elution buffer.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.
Protocol for dTDP-D-glucose 4,6-dehydratase (RmlB) Activity Assay
This assay measures the activity of RmlB by monitoring the formation of the product, dTDP-4-keto-6-deoxy-D-glucose.[2]
Materials:
-
Purified RmlB enzyme
-
dTDP-D-glucose (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with an appropriate column (e.g., C18)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NAD+, and dTDP-D-glucose.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified RmlB enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).[2]
-
Reaction Quenching: At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding acid or by heat inactivation).
-
Product Analysis: Analyze the reaction mixture by HPLC to separate the substrate (dTDP-D-glucose) from the product (dTDP-4-keto-6-deoxy-D-glucose) and quantify the amount of product formed.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of product formation over time. One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. dot | Graphviz [graphviz.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Recombineering: Genetic Engineering in E. coli Using Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Making Proteins with Expression Workflows - Behind the Bench [thermofisher.com]
- 9. graphviz.org [graphviz.org]
- 10. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) | MDPI [mdpi.com]
Application Note: Utilizing D-Rhamnose as a Substrate for Glycosyltransferase Studies
Introduction
Rhamnose is a 6-deoxyhexose sugar integral to the structure of many natural products, including polysaccharides and glycoproteins found in bacteria, plants, and fungi.[1][2] It exists in two enantiomeric forms, L-rhamnose and D-rhamnose. The L-enantiomer is far more abundant in nature; however, this compound is a key component of the surface lipopolysaccharides in certain pathogenic bacteria, notably within the Pseudomonas genus.[1] Crucially, rhamnose and its biosynthetic pathways are absent in humans, presenting a unique opportunity for targeted drug discovery against pathogens that rely on these molecules for viability and virulence.[1][2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying glycosyltransferases that utilize this compound as a substrate. These enzymes, known as D-rhamnosyltransferases, are critical for the synthesis of this compound-containing glycoconjugates.
The Donor Substrate: GDP-α-D-Rhamnose Biosynthesis
For this compound to be utilized by a rhamnosyltransferase, it must first be in its nucleotide-activated form, which is Guanosine Diphosphate-α-D-rhamnose (GDP-α-D-rhamnose).[1][3] This is distinct from the more common L-rhamnose precursors, TDP-β-L-rhamnose and UDP-β-L-rhamnose.[1] The biosynthesis of GDP-α-D-rhamnose is a two-step enzymatic process starting from GDP-D-mannose.[1][3]
The pathway involves two key enzymes:
-
GDP-mannose 4,6-dehydratase (GMD): This enzyme catalyzes the dehydration of GDP-D-mannose to form the intermediate, GDP-4-keto-6-deoxy-D-mannose.[1][3]
-
GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD): This enzyme performs a stereoselective reduction of the intermediate to produce the final product, GDP-α-D-rhamnose.[1][3]
Caption: Biosynthesis of GDP-α-D-Rhamnose from GDP-D-Mannose.
Quantitative Data for Glycosyltransferase Activity
The characterization of D-rhamnosyltransferases involves determining their kinetic parameters and substrate specificity. While specific data for D-rhamnosyltransferases is limited, the following tables provide examples of how kinetic data for related glycosyltransferases are presented.
Table 1: Example Steady-State Kinetic Parameters for a Viral L-Rhamnose Synthase
This table shows kinetic data for the L-rhamnose synthase (L780) from Acanthamoeba polyphaga Mimivirus, which demonstrates a preference for UDP-linked substrates over dTDP-linked substrates.[4] This exemplifies the type of data that can be generated for a D-rhamnosyltransferase with its respective GDP-D-rhamnose donor and acceptor substrates.
| Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| UDP-4-keto-6-deoxy-d-glucose | 15 ± 2 | 0.050 ± 0.002 | 3.3 x 10³ |
| dTDP-4-keto-6-deoxy-d-glucose | 25 ± 4 | 0.019 ± 0.001 | 7.6 x 10² |
| NADPH | 1.8 ± 0.3 | 0.048 ± 0.001 | 2.7 x 10⁴ |
| Data sourced from kinetic analysis of a viral L-rhamnose synthase.[4] |
Table 2: Example Substrate Specificity of a Grapevine Glycosyltransferase (Vv GT6)
This table illustrates how the specificity of a glycosyltransferase for different sugar donors can be evaluated. In this case, the Vv GT6 enzyme was active with UDP-Glucose and UDP-Galactose but was found to be inert with UDP-rhamnose as a potential donor.[5] Similar assays can be designed to confirm the specific requirement of a D-rhamnosyltransferase for GDP-D-rhamnose.
| Sugar Donor (1 mM) | Acceptor Substrate | Relative Activity (%) |
| UDP-Glucose | Quercetin | 100 |
| UDP-Galactose | Quercetin | 126 |
| UDP-Rhamnose | Quercetin | Inert |
| UDP-Glucuronic Acid | Quercetin | Inert |
| Data adapted from studies on Vitis vinifera glycosyltransferases.[5][6] |
Experimental Protocols
The following are detailed protocols for measuring the activity of D-rhamnosyltransferases. These methods can be adapted for kinetic analysis, substrate specificity determination, and high-throughput screening of inhibitors.
This protocol provides a general method for quantifying enzyme activity by separating the substrate and product using High-Performance Liquid Chromatography (HPLC).[7]
Materials:
-
Purified D-rhamnosyltransferase
-
GDP-α-D-rhamnose (donor substrate)
-
Acceptor substrate (e.g., a specific aglycone, lipid, or oligosaccharide)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl₂)
-
Quenching Solution (e.g., Methanol or 0.1 M EDTA)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture (e.g., 50 µL final volume) containing:
-
Reaction Buffer
-
D-rhamnosyltransferase (optimized concentration)
-
Acceptor substrate (varied concentrations for kinetic studies)
-
Initiate the reaction by adding GDP-α-D-rhamnose (varied concentrations for kinetic studies).
-
-
Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30°C or 37°C) for a set period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of quenching solution (e.g., 50 µL of cold methanol) or by heat inactivation.[7]
-
Sample Preparation: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 5-10 minutes to pellet the precipitated enzyme.[7]
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a defined volume onto the HPLC column.
-
Data Analysis: Separate the substrate and the rhamnosylated product using an appropriate gradient (e.g., water/acetonitrile).[7] Monitor the elution profile with the detector. Calculate the amount of product formed by integrating the area of the product peak and comparing it to a standard curve.
Caption: Workflow for the HPLC-based rhamnosyltransferase assay.
This protocol is adapted from luminescence-based assays (like UDP-Glo™) and is ideal for high-throughput screening (HTS).[7][8][9] The principle is to measure the amount of GDP produced, which is directly proportional to the rhamnosyltransferase activity.
Materials:
-
Purified D-rhamnosyltransferase
-
GDP-α-D-rhamnose and acceptor substrate
-
Reaction Buffer
-
GDP Detection Reagent (containing a kinase to convert GDP to GTP/ATP and a corresponding luciferase/luciferin system)
-
White, opaque 96- or 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In the wells of a microplate, add the reaction components in a small volume (e.g., 10-25 µL). This includes the reaction buffer, enzyme, and acceptor substrate. For inhibitor screening, this is where potential inhibitors would be added.
-
Initiation and Incubation: Initiate the reaction by adding GDP-α-D-rhamnose. Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Add an equal volume of the GDP Detection Reagent to each well. This reagent stops the primary reaction and initiates the detection reaction.
-
Signal Stabilization: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to develop and stabilize.[7]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the concentration of GDP produced.
-
Data Analysis: Convert luminescence readings to GDP concentration using a GDP standard curve run under identical conditions.
Caption: Principle of the coupled-enzyme luminescence assay.
Application in Drug Discovery
The protocols described above are highly applicable to drug discovery programs. The absence of this compound biosynthesis and glycosylation pathways in humans makes the bacterial enzymes ideal targets for developing selective antimicrobial agents.[1][2] The luminescence-based assay, in particular, is well-suited for HTS campaigns to screen large chemical libraries for inhibitors of D-rhamnosyltransferases from pathogenic organisms. Hits identified from these screens can then be validated and characterized further using the HPLC-based assay to determine their mechanism of inhibition and kinetic parameters.
References
- 1. portlandpress.com [portlandpress.com]
- 2. NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Functional Differentiation of the Glycosyltransferases That Contribute to the Chemical Diversity of Bioactive Flavonol Glycosides in Grapevines (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosylation in Morella rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants | MDPI [mdpi.com]
Developing Inhibitors for D-Rhamnose Biosynthetic Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers engaged in the discovery and development of inhibitors targeting the D-Rhamnose biosynthetic pathway. The enzymes in this pathway are essential for the viability and virulence of many pathogenic bacteria, making them attractive targets for novel antimicrobial agents.
Introduction to the this compound Biosynthetic Pathway
This compound is a deoxy sugar that is a key component of the cell wall polysaccharides in many bacteria, including several human pathogens. The most common pathway for its biosynthesis is the dTDP-L-rhamnose pathway, which involves four key enzymes:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the initial step, the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose.
-
RmlD (dTDP-4-keto-L-rhamnose reductase): The final enzyme in the pathway, which reduces dTDP-4-keto-L-rhamnose to dTDP-L-rhamnose.
In some organisms, a guanosine (B1672433) diphosphate (B83284) (GDP)-D-rhamnose pathway exists, which utilizes a different set of enzymes. This document will focus on the more common dTDP-L-rhamnose pathway.
Data Presentation: Inhibitor Activity
The following tables summarize the inhibitory activity of known compounds against the enzymes of the dTDP-L-rhamnose biosynthetic pathway. This data is essential for comparing the potency of different inhibitors and for structure-activity relationship (SAR) studies.
Table 1: Inhibitors of the RmlB-RmlD Cascade
| Compound | Target Enzyme(s) | Organism | IC50 (µM) | Ki (µM) | Reference |
| Ri03 | RmlB, RmlC, GacA (RmlD homolog) | Streptococcus pyogenes | ~166 | Not Reported | [1] |
Table 2: Inhibitors of RmlA (Glucose-1-phosphate thymidylyltransferase)
| Compound | Organism | IC50 (µM) | Ki (µM) | Reference |
| p-bromo-benzyl substituted pyrimidinedione | Pseudomonas aeruginosa | Potent inhibition reported | Not Reported | [2] |
| C6-aminoalkyl substituted pyrimidinediones | Pseudomonas aeruginosa | Potent inhibition reported | Not Reported | [2] |
Note: Data for specific inhibitors of individual RmlB, RmlC, and RmlD enzymes is limited in the public domain. The provided data often reflects inhibition of the coupled enzymatic cascade.
Mandatory Visualizations
dTDP-L-Rhamnose Biosynthetic Pathway
Caption: The enzymatic cascade of the dTDP-L-Rhamnose biosynthetic pathway.
Inhibitor Screening Workflow
Caption: A generalized workflow for the screening and development of enzyme inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for assaying the activity of the Rml enzymes and for screening potential inhibitors.
Protocol 1: Coupled Spectrophotometric Assay for the RmlB-RmlD Cascade
This high-throughput assay is suitable for screening compound libraries for inhibitors of the RmlB, RmlC, and RmlD enzymes. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by RmlD.
Materials:
-
Recombinant RmlB, RmlC, and RmlD (or GacA) enzymes
-
dTDP-D-glucose (substrate for RmlB)
-
NADPH
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Mixture: In each well of a 96-well plate, prepare the following reaction mixture (final volume of 100 µL):
-
Assay Buffer
-
0.2 mM NADPH
-
5 pM of each recombinant enzyme (RmlB, RmlC, and RmlD/GacA)
-
Test compound at desired concentrations (e.g., in a dose-response format). For control wells, add the same volume of solvent (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzymes.
-
Initiate the Reaction: Start the reaction by adding 400 µM dTDP-D-glucose to each well.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Readings can be taken every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each well.
-
For inhibitor screening, compare the reaction rates in the presence of test compounds to the control wells.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve.[1]
-
Protocol 2: Continuous Coupled Enzyme Assay for RmlA (Glucose-1-phosphate thymidylyltransferase)
This assay monitors the production of pyrophosphate (PPi) from the RmlA-catalyzed reaction. The PPi is then hydrolyzed to inorganic phosphate (B84403), which is used in a subsequent reaction to produce a chromogenic product.
Materials:
-
Recombinant RmlA enzyme
-
Glucose-1-phosphate (substrate)
-
dTTP (substrate)
-
Inorganic pyrophosphatase
-
Purine (B94841) nucleoside phosphorylase
-
Xanthine (B1682287) oxidase
-
Inosine
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Prepare the Coupling Enzyme Mixture: Prepare a mixture containing inorganic pyrophosphatase, purine nucleoside phosphorylase, and xanthine oxidase in the assay buffer.
-
Prepare the Reaction Mixture: In each well of a 96-well plate, add the following (final volume of 100 µL):
-
Assay Buffer
-
Coupling Enzyme Mixture
-
Inosine
-
Glucose-1-phosphate
-
dTTP
-
Test compound at desired concentrations.
-
-
Initiate the Reaction: Add the recombinant RmlA enzyme to each well to start the reaction.
-
Monitor Absorbance: Monitor the increase in absorbance at 290 nm, which corresponds to the formation of uric acid.
-
Data Analysis: Similar to Protocol 1, calculate initial velocities and determine inhibitor potency (IC50).[3]
Protocol 3: Assay for RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) Activity
Assaying RmlC activity directly can be challenging. A common method is to use a coupled assay with RmlD, where the product of RmlC is the substrate for RmlD.
Materials:
-
Recombinant RmlC and RmlD enzymes
-
dTDP-4-keto-6-deoxy-D-glucose (substrate for RmlC, product of RmlB reaction)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, 9 mM MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare the Substrate: The substrate, dTDP-4-keto-6-deoxy-D-glucose, can be generated by incubating dTDP-D-glucose with the RmlB enzyme.[4]
-
Set up the Reaction: In a suitable reaction vessel, combine:
-
Assay Buffer
-
dTDP-4-keto-6-deoxy-D-glucose
-
NADPH
-
A molar excess of RmlD enzyme.
-
Test compound (if screening for inhibitors).
-
-
Initiate the Reaction: Add the RmlC enzyme to start the reaction.
-
Monitor Absorbance: Monitor the decrease in absorbance at 340 nm due to NADPH oxidation by RmlD. The rate of this reaction is dependent on the activity of RmlC.
-
Data Analysis: Calculate the reaction rate and determine the effect of any inhibitors.[5]
Protocol 4: Assay for RmlD (dTDP-4-keto-L-rhamnose reductase) Activity
This assay directly measures the activity of RmlD by monitoring the consumption of its substrate and NADPH.
Materials:
-
Recombinant RmlD enzyme
-
dTDP-4-keto-L-rhamnose (substrate for RmlD, product of RmlC reaction)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, 9 mM MgCl2)
-
Spectrophotometer
Procedure:
-
Prepare the Substrate: dTDP-4-keto-L-rhamnose can be prepared by incubating dTDP-4-keto-6-deoxy-D-glucose with the RmlC enzyme.
-
Set up the Reaction: In a cuvette or microplate well, combine:
-
Assay Buffer
-
dTDP-4-keto-L-rhamnose
-
NADPH
-
Test compound (if screening for inhibitors).
-
-
Initiate the Reaction: Add the RmlD enzyme to start the reaction.
-
Monitor Absorbance: Monitor the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the initial velocity and determine inhibitor potency.[5]
Conclusion
The this compound biosynthetic pathway presents a promising set of targets for the development of novel antibacterial agents. The application notes and protocols provided herein offer a comprehensive guide for researchers to screen for and characterize inhibitors of the key enzymes in this pathway. By utilizing these methodologies, the scientific community can accelerate the discovery of new therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Bifunctional 3,5-Epimerase/4-Keto Reductase for Nucleotide-Rhamnose Synthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
D-Rhamnose Biosynthesis: A Novel Target for Antibacterial Drug Discovery
Abstract
The emergence of multidrug-resistant bacteria poses a significant threat to global health. The bacterial cell wall is a well-established target for antibiotics, and the unique monosaccharide D-rhamnose, a component of the cell wall lipopolysaccharide (LPS) in several pathogenic bacteria, including Pseudomonas aeruginosa, presents a promising new target for novel antibacterial agents. The biosynthesis of this compound is essential for the integrity of the bacterial cell envelope and for virulence. Crucially, this metabolic pathway is absent in humans, making it an attractive selective target for drug development. This application note details the GDP-D-rhamnose biosynthesis pathway, outlines protocols for high-throughput screening of inhibitors against the key enzymes involved, and presents available quantitative data on known inhibitors.
Introduction
This compound is a 6-deoxyhexose found in the O-antigen of LPS in various Gram-negative bacteria. In Pseudomonas aeruginosa, this compound is a key component of the A-band polysaccharide, which contributes to the structural integrity of the outer membrane and is implicated in biofilm formation and virulence. The biosynthesis of the activated form of this compound, guanosine (B1672433) diphosphate-D-rhamnose (GDP-D-rhamnose), is a two-step enzymatic pathway starting from GDP-D-mannose.
The two key enzymes in this pathway are:
-
GDP-mannose 4,6-dehydratase (GMD) : This enzyme catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.
-
GDP-4-keto-rhamnose reductase (RMD) : This enzyme subsequently reduces the intermediate to the final product, GDP-D-rhamnose.
Targeting either GMD or RMD offers a viable strategy for the development of novel antibacterial drugs. Inhibition of this pathway would disrupt LPS biosynthesis, leading to a compromised cell envelope and potentially increased susceptibility to other antibiotics and host immune responses.
Signaling Pathway and Experimental Workflow
The biosynthesis of GDP-D-rhamnose is a linear pathway, making it amenable to inhibitor screening. A typical workflow for identifying and characterizing inhibitors of this pathway is outlined below.
Quantitative Data Summary
The following table summarizes the available quantitative data for inhibitors of enzymes in the this compound biosynthesis pathway. Data for inhibitors of the analogous L-rhamnose pathway are included for comparison and to highlight potential starting points for inhibitor design.
| Enzyme Target | Inhibitor | Organism | IC50 | Ki | Reference |
| GMD | Usnic acid derivative | Pseudomonas aeruginosa | 17 µM | - | [1] |
| GMD | C6-amide derivative of GDP-mannose | Pseudomonas aeruginosa | 112 µM | - | [2] |
| RmlB/C/D (L-Rhamnose Pathway) | Ri03 | Streptococcus pyogenes | ~166 µM (biochemical assay) | - | [3] |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for High-Throughput Screening of GMD and RMD Inhibitors
Principle:
This is a continuous, coupled enzyme assay that measures the activity of both GMD and RMD by monitoring the oxidation of NAD(P)H. The reaction is initiated with GDP-D-mannose. GMD converts it to GDP-4-keto-6-deoxy-D-mannose, which is then reduced by RMD to GDP-D-rhamnose, a reaction that consumes NAD(P)H. The decrease in absorbance at 340 nm due to NAD(P)H oxidation is directly proportional to the rate of the coupled reaction. This assay is suitable for high-throughput screening in a microplate format.
Materials:
-
Purified recombinant GMD and RMD enzymes from the target bacterium (e.g., P. aeruginosa).
-
GDP-D-mannose (substrate)
-
NAD(P)H (cofactor for RMD)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds (at various concentrations) or DMSO (for controls) into the wells of the microplate.
-
-
Enzyme and Cofactor Preparation:
-
Prepare a master mix containing GMD, RMD, and NAD(P)H in assay buffer. The optimal concentrations of each enzyme should be determined empirically to ensure a linear reaction rate.
-
-
Reaction Initiation:
-
Add 50 µL of the enzyme/cofactor master mix to each well of the microplate.
-
Incubate for 10 minutes at room temperature to allow for pre-incubation of the enzymes with the test compounds.
-
Initiate the reaction by adding 50 µL of GDP-D-mannose solution in assay buffer to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Protocol 2: HPLC-Based Assay for GMD and RMD Activity and Inhibition
Principle:
This is a discontinuous assay that directly measures the formation of the product, GDP-D-rhamnose, and the disappearance of the substrate, GDP-D-mannose, using High-Performance Liquid Chromatography (HPLC). This method is highly specific and can be used to confirm hits from the primary screen and to study the mode of inhibition.
Materials:
-
Purified recombinant GMD and RMD enzymes.
-
GDP-D-mannose
-
NAD(P)H
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Test compounds
-
Quenching solution (e.g., 1 M HCl or heat inactivation)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector
-
Standards for GDP-D-mannose and GDP-D-rhamnose (if available; enzymatic synthesis can be used to generate a standard).
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, GMD, RMD, NAD(P)H, and the test compound or DMSO.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding GDP-D-mannose.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reactions to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Separate the substrate and product using an appropriate gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).
-
Detect the nucleotides by monitoring the absorbance at 260 nm.
-
-
Data Analysis:
-
Quantify the amounts of GDP-D-mannose and GDP-D-rhamnose by integrating the peak areas and comparing them to a standard curve.
-
Calculate the percent inhibition for each test compound.
-
For detailed kinetic studies (e.g., to determine the mechanism of inhibition and the Ki value), vary the concentrations of both the substrate and the inhibitor.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Principle:
This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a target bacterium. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Target bacterial strain (e.g., Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Positive control antibiotic
-
Incubator
Procedure:
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
The GDP-D-rhamnose biosynthesis pathway represents a compelling and underexplored target for the development of novel antibacterial agents against a range of pathogenic bacteria. The absence of this pathway in humans provides a strong basis for selective toxicity. The protocols outlined in this application note provide a framework for the identification and characterization of inhibitors targeting the key enzymes GMD and RMD. The successful development of potent and specific inhibitors of this pathway could lead to a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of D-Rhamnose in the Synthesis of Bacterial Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Rhamnose, a deoxyhexose sugar, is a crucial component of the cell surface polysaccharides of numerous pathogenic bacteria. These polysaccharides, including capsular polysaccharides (CPS) and the O-antigen of lipopolysaccharides (LPS), are primary virulence factors and key targets for vaccine development. The unique structure of this compound-containing glycans makes them ideal antigens for eliciting a specific and protective immune response. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bacterial glycoconjugate vaccines, a class of vaccines that covalently links a polysaccharide antigen to a carrier protein to enhance its immunogenicity.
Core Applications of this compound in Vaccine Synthesis
The primary application of this compound in bacterial vaccine development is as a key structural component of synthetic oligosaccharide antigens. These synthetic antigens mimic the native bacterial polysaccharides and are then conjugated to carrier proteins to create glycoconjugate vaccines. This approach offers several advantages over using polysaccharides isolated from bacteria, including higher purity, better-defined chemical structures, and improved safety.
Key bacterial pathogens with this compound-containing antigens include:
-
Pseudomonas aeruginosa : this compound is a constituent of its LPS.[1][2]
-
Streptococcus pneumoniae : Several serotypes have this compound in their capsular polysaccharides.[1][3]
-
Clostridium difficile : The PS-I surface polysaccharide contains a this compound unit.[4]
Synthesis of this compound-Containing Oligosaccharide Antigens
The chemical synthesis of this compound-containing oligosaccharides is a complex, multi-step process that requires careful planning of protecting group strategies and glycosylation reactions. The overall goal is to assemble a specific oligosaccharide that accurately represents a portion of the native bacterial polysaccharide.
A general workflow for the synthesis and conjugation of a this compound-containing glycoconjugate vaccine is outlined below.
Caption: General workflow for the development of a this compound-based glycoconjugate vaccine.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the synthesis and immunogenicity of this compound-containing glycoconjugate vaccines.
Table 1: Synthesis Yields of this compound-Containing Oligosaccharides
| Oligosaccharide Target | Key Synthesis Step | Yield (%) | Reference |
| C. difficile PS-I Pentasaccharide | [3+1+1] one-pot glycosylation | 67 | [4] |
| S. pneumoniae ST8 Tetrasaccharide | [2+2] glycosylation strategy | 13 | [3] |
| C. difficile PS-I Disaccharide Phosphate | Glycosidation and phosphorylation | 99 (for phosphorylation step) | [4] |
Table 2: Immunogenicity of this compound-Containing Glycoconjugates
| Vaccine Candidate | Antigen | Carrier Protein | Key Finding | Reference |
| ST8 Glycoconjugate | Tetrasaccharide BAEC | CRM197 | Induced high titers of CPS-specific opsonizing antibodies. | [3] |
| Group A Streptococcus Conjugate | Polyrhamnose backbone | SpyAD | Elicited antibodies that promoted opsonophagocytic killing of multiple GAS strains. | [5][6] |
| Rhamno-oligosaccharide Conjugates | Tri-, tetra-, penta-, and hexasaccharides | ScpA193 | Induced robust T-cell-dependent immune responses. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of this compound-based bacterial vaccines.
Protocol 1: Synthesis of a Protected this compound-Containing Disaccharide
This protocol is a generalized procedure based on common glycosylation methods described in the literature.[3][4]
Objective: To synthesize a protected disaccharide containing this compound for further elongation into a larger oligosaccharide.
Materials:
-
This compound donor (e.g., a thioglycoside or trichloroacetimidate (B1259523) derivative with appropriate protecting groups)
-
Acceptor monosaccharide with a free hydroxyl group
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4 Å)
-
Promoter (e.g., N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf))
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dry the this compound donor and the acceptor monosaccharide under high vacuum for several hours.
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the donor and acceptor in anhydrous DCM.
-
Add activated molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C or -78 °C).
-
Add the promoter (e.g., NIS and a catalytic amount of TfOH) to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., triethylamine).
-
Allow the mixture to warm to room temperature, then filter through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified disaccharide by NMR spectroscopy and mass spectrometry.
Protocol 2: Conjugation of a this compound Oligosaccharide to a Carrier Protein
This protocol outlines a common method for conjugating a linker-equipped oligosaccharide to a carrier protein, such as CRM197.
Objective: To covalently link the synthetic this compound-containing oligosaccharide to a carrier protein to create a glycoconjugate vaccine.
Materials:
-
Purified this compound oligosaccharide with a terminal linker (e.g., an amino or carboxyl group)
-
Carrier protein (e.g., CRM197)
-
Conjugation reagents (e.g., carbodiimide (B86325) chemistry reagents like EDC and NHS if the linker is an amine and the protein has carboxyl groups, or vice versa)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Size-exclusion chromatography (SEC) column
-
Protein concentration assay kit
-
SDS-PAGE supplies
Procedure:
-
Dissolve the carrier protein in the reaction buffer.
-
Activate either the oligosaccharide linker or the protein's functional groups using the appropriate conjugation chemistry. For example, if using carbodiimide chemistry to link an amino-functionalized oligosaccharide to the carboxyl groups of the protein, activate the protein with EDC and NHS.
-
Add the activated oligosaccharide to the carrier protein solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 4 °C overnight).
-
Quench the reaction by adding a quenching agent (e.g., hydroxylamine).
-
Purify the resulting glycoconjugate from unreacted oligosaccharide and protein using SEC.
-
Analyze the purified glycoconjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated carrier protein.
-
Quantify the carbohydrate and protein content of the conjugate to determine the saccharide-to-protein ratio.
Signaling Pathways and Logical Relationships
The immunogenicity of glycoconjugate vaccines relies on the T-cell dependent immune response pathway. The following diagram illustrates this process.
Caption: T-cell dependent immune response to a this compound glycoconjugate vaccine.
Biosynthesis of this compound Precursors
In some applications, enzymatic synthesis or metabolic engineering can be used to produce this compound-containing structures. The biosynthesis of GDP-D-Rhamnose, the precursor for this compound incorporation in some bacteria, is a two-step enzymatic process.[2]
Caption: Biosynthetic pathway of GDP-D-Rhamnose.
Conclusion
This compound is a valuable component in the design and synthesis of modern bacterial vaccines. The ability to chemically synthesize well-defined this compound-containing oligosaccharides allows for the production of highly specific and effective glycoconjugate vaccines against a range of bacterial pathogens. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the application of this compound in their own vaccine development programs. Further research into novel conjugation strategies and the use of this compound in combination with other antigens will continue to advance this promising field.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Glycoconjugates for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of PSI Oligosaccharide for the Development of Total Synthetic Vaccine against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Conjugation of Cell Wall Polyrhamnose to Protein SpyAD Envisioning a Safe Universal Group A Streptococcal Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Conjugation of Cell Wall Polyrhamnose to Protein SpyAD Envisioning a Safe Universal Group A Streptococcal Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhamno-oligosaccharide-based glycoconjugates as promising vaccine candidates against Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of D-Rhamnosides using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrates, providing detailed information about the monosaccharide composition, anomeric configuration, glycosidic linkages, and the three-dimensional structure of complex glycans and glycosides.[1][2][3] D-Rhamnosides, characterized by the presence of the 6-deoxy-L-mannose sugar, rhamnose, are integral components of many natural products with significant biological activities. Their structural characterization is crucial for understanding their function and for the development of new therapeutics.
This document provides a comprehensive guide to the application of one- and two-dimensional NMR techniques for the structural analysis of D-Rhamnosides. It includes detailed experimental protocols and data interpretation strategies tailored for researchers in academia and the pharmaceutical industry.
Principles of NMR-based Structural Elucidation of D-Rhamnosides
The structural analysis of D-Rhamnosides by NMR spectroscopy involves a systematic approach that integrates data from a suite of 1D and 2D NMR experiments. The primary objectives are to:
-
Identify the Spin Systems: Each sugar residue constitutes an independent spin system. Experiments like COSY and TOCSY are used to trace the scalar coupling network from the anomeric proton to the other protons within the rhamnose ring.
-
Determine the Anomeric Configuration (α or β): The anomeric configuration is determined by the coupling constant between the anomeric proton (H-1) and H-2 (³J(H1,H2)). For rhamnose, a small coupling constant (typically < 3 Hz) indicates an α-anomer, while a larger coupling constant (typically > 7 Hz) suggests a β-anomer.
-
Establish Glycosidic Linkages: The connection between the rhamnose unit and the aglycone or other sugar moieties is determined by observing long-range correlations in an HMBC experiment between the anomeric proton of rhamnose and a carbon atom of the adjacent residue.[4]
-
Ascertain the Sequence of Monosaccharides: In oligosaccharides containing rhamnose, NOESY or ROESY experiments are employed to identify through-space correlations between protons of adjacent sugar units, thereby establishing their sequence.
-
Confirm the Overall Structure: Integration of all NMR data allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the D-Rhamnoside structure.
Data Presentation: Characteristic NMR Data for D-Rhamnosides
The chemical shifts of protons and carbons in D-Rhamnosides are highly sensitive to their chemical environment, including the nature of the aglycone, the glycosidic linkage, and the solvent. The following tables summarize typical ¹H and ¹³C NMR chemical shifts and coupling constants for methyl α-D-rhamnopyranoside, a representative D-Rhamnoside.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl α-D-rhamnopyranoside in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | 4.80 | d | J(H1, H2) = 1.8 |
| H-2 | 3.95 | dd | J(H2, H3) = 3.4 |
| H-3 | 3.75 | dd | J(H3, H4) = 9.5 |
| H-4 | 3.40 | t | J(H4, H5) = 9.5 |
| H-5 | 3.85 | dq | J(H5, H6) = 6.2 |
| H-6 (CH₃) | 1.25 | d | |
| OCH₃ | 3.42 | s |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl α-D-rhamnopyranoside in D₂O
| Carbon | Chemical Shift (ppm) |
| C-1 | 102.0 |
| C-2 | 71.0 |
| C-3 | 71.5 |
| C-4 | 73.0 |
| C-5 | 69.5 |
| C-6 (CH₃) | 17.5 |
| OCH₃ | 55.5 |
Note: Chemical shifts can vary depending on the solvent, temperature, and pH.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample and spectrometer.
Protocol 1: Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified D-Rhamnoside in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.[5] For observation of exchangeable protons (e.g., hydroxyl groups), use a solvent mixture such as 90% H₂O/10% D₂O or DMSO-d₆.
-
Homogeneity: Ensure the sample is fully dissolved and the solution is homogeneous.[2] The presence of particulate matter will degrade the quality of the NMR spectra.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as DSS or TSP can be added, or the residual solvent signal can be used.[6]
Protocol 2: 1D ¹H and ¹³C NMR Spectroscopy
Objective: To obtain an overview of the proton and carbon environments in the molecule.
Methodology:
-
Spectrometer Setup: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width (SW): Typically 10-15 ppm, centered around 5 ppm.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width (SW): Typically 200-220 ppm, centered around 100 ppm.
-
Number of Scans (NS): 1024 to 4096, or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Processing: Apply an exponential window function, Fourier transform the FID, and perform phase and baseline correction.
Protocol 3: 2D ¹H-¹H COSY (Correlation Spectroscopy)
Objective: To identify protons that are spin-spin coupled, typically through two or three bonds, revealing the connectivity within the rhamnose spin system.[7]
Methodology:
-
Spectrometer Setup: Use the same locked and shimmed sample from the 1D experiments.
-
COSY Experiment Parameters:
-
Pulse Sequence: cosygpqf or a similar gradient-selected, phase-sensitive sequence.[5]
-
Spectral Width (SW): Set to encompass all proton signals in both the direct (F2) and indirect (F1) dimensions.
-
Number of Scans (NS): 2 to 8 scans per increment.[5]
-
Number of Increments (TD in F1): 256 to 512.[5]
-
Relaxation Delay (D1): 1-2 seconds.[5]
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions, followed by a two-dimensional Fourier transform, and phase and baseline correction.[5]
Protocol 4: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Objective: To identify direct one-bond correlations between protons and their attached carbons.[4][8]
Methodology:
-
Spectrometer Setup: Ensure the probe is tuned for both ¹H and ¹³C frequencies.
-
HSQC Experiment Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.3 or a similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals.
-
Spectral Width (SW): Set appropriately for the proton (F2) and carbon (F1) dimensions.
-
Number of Scans (NS): 4 to 16 scans per increment.
-
Number of Increments (TD in F1): 128 to 256.
-
One-bond Coupling Constant (¹JCH): Optimized for a value around 145 Hz for carbohydrates.
-
-
Processing: Apply a sine-bell window function, perform a two-dimensional Fourier transform, and perform phase and baseline correction.
Protocol 5: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for identifying glycosidic linkages.[4]
Methodology:
-
Spectrometer Setup: Similar to the HSQC setup.
-
HMBC Experiment Parameters:
-
Pulse Sequence: hmbcgplpndqf or a similar gradient-selected sequence.[5]
-
Spectral Width (SW): Set as for the HSQC experiment, ensuring the F1 range covers all carbons, including quaternary carbons.
-
Number of Scans (NS): 8 to 64 scans per increment.[5]
-
Number of Increments (TD in F1): 256 to 512.[5]
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a value between 6-10 Hz.[4][5]
-
-
Processing: Apply a sine-bell or squared sine-bell window function and perform a two-dimensional Fourier transform. The spectrum is typically processed in magnitude mode.[5]
Protocol 6: 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy)
Objective: To identify protons that are close in space (through-space correlations), which is essential for determining the sequence of monosaccharides and the conformation around the glycosidic linkage.[5] ROESY is particularly useful for molecules with intermediate molecular weights where the NOE may be close to zero.[2]
Methodology:
-
Spectrometer Setup: Similar to the COSY setup.
-
NOESY/ROESY Experiment Parameters:
-
Pulse Sequence: noesygpph (NOESY) or roesygpph (ROESY).
-
Spectral Width (SW): Set to encompass all proton signals in both dimensions.
-
Number of Scans (NS): 8 to 16 scans per increment.
-
Number of Increments (TD in F1): 256 to 512.
-
Mixing Time (D8 for NOESY, spin-lock time for ROESY): A range of mixing times (e.g., 100-500 ms) should be tested to optimize the NOE/ROE build-up.
-
-
Processing: Similar to the processing of COSY spectra.
Visualization of Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of structural elucidation of D-Rhamnosides using NMR spectroscopy.
Conclusion
NMR spectroscopy is a powerful and versatile technique for the complete structural characterization of D-Rhamnosides. By systematically applying a combination of 1D and 2D NMR experiments, researchers can unambiguously determine the structure of these important biomolecules. The protocols and data presented in this application note provide a solid foundation for the successful application of NMR spectroscopy in the study of D-Rhamnosides and other complex carbohydrates.
References
- 1. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. benchchem.com [benchchem.com]
- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
Application Note: Mass Spectrometry Methods for the Identification of D-Rhamnose in Glycans
Audience: Researchers, scientists, and drug development professionals.
Introduction Rhamnose is a naturally occurring deoxyhexose sugar and a common component of glycans in bacteria, plants, and some lower animals.[1][2] While L-Rhamnose is the more prevalent enantiomer, the presence of D-Rhamnose has been identified in the glycoconjugates of certain organisms, such as Pseudomonas and Mycoplasma.[3] The structural and functional role of this compound in these glycans is a subject of growing interest, particularly in host-pathogen interactions and drug development.[4] Identifying this compound within a complex glycan structure presents an analytical challenge, requiring methods that can not only detect rhamnose but also definitively distinguish it from its L-enantiomer and other isobaric monosaccharides.
Mass spectrometry (MS), coupled with chromatographic separation, offers the sensitivity and specificity required for this task. This document provides detailed protocols for two primary MS-based workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification
Principle GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Monosaccharides, being non-volatile, require chemical derivatization to increase their volatility.[5][6] For the specific identification of this compound, a crucial step involves derivatization with a chiral reagent or separation on a chiral column to resolve the D- and L-enantiomers. A common approach is the formation of trimethylsilyl (B98337) (TMS) derivatives of butyl glycosides, which can be resolved by GC.[3]
Experimental Workflow
Detailed Experimental Protocol
1. Glycan Hydrolysis (Monosaccharide Release) a. To a lyophilized glycan or glycoprotein sample (approx. 100-500 µg), add 200 µL of 2 M trifluoroacetic acid (TFA). b. Tightly cap the vial and heat at 121°C for 2 hours to release the monosaccharides. c. Cool the sample to room temperature. d. Evaporate the TFA under a stream of nitrogen gas or using a centrifugal evaporator. e. Add 200 µL of methanol (B129727) to the dried residue and evaporate again to remove any remaining TFA. Repeat this step twice.
2. Derivatization: Butanolysis and Silylation [3] a. Butanolysis: i. Prepare a 3 M HCl solution in anhydrous n-butanol. ii. Add 200 µL of the butanolic HCl to the dried hydrolysate. iii. Heat the mixture at 80°C for 16 hours. iv. Cool the sample and evaporate the butanolic HCl under a stream of nitrogen. b. Silylation (TMS Derivatization): [5][7] i. To the dried butyl glycosides, add 50 µL of anhydrous pyridine (B92270) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). ii. Tightly cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives. iii. Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Analysis a. Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., a DB-5 or equivalent 30 m x 0.25 mm, 0.25 µm film thickness column). b. Injection: Inject 1 µL of the derivatized sample in splitless mode. c. Oven Program:
- Initial temperature: 150°C, hold for 3 minutes.
- Ramp: Increase to 250°C at a rate of 3°C/minute.
- Hold: Maintain 250°C for 5 minutes. d. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.
- Source Temperature: 230°C.
4. Data Interpretation a. Identification: Compare the retention time of the peaks in the sample chromatogram with those of authentic D- and L-Rhamnose standards that have been subjected to the same derivatization protocol. The TMS derivatives of D- and L-rhamnose butyl glycosides will have different retention times.[3] b. Confirmation: Confirm the identity of the rhamnose peak by analyzing its mass spectrum. The fragmentation pattern of the TMS-derivatized rhamnose will show characteristic ions. For example, TMS derivatives of methyl glycosides of rhamnose show fragment ions at m/z 133, 204, and 217.[3]
Method Characteristics
| Parameter | Description |
| Principle | Separation of volatile, chiral derivatives. |
| Derivatization | Butanolysis followed by silylation (TMS). |
| Key Advantage | Excellent separation of D- and L-enantiomers.[3] |
| Key Disadvantage | Requires extensive sample preparation and derivatization. |
| Typical Ions | Fragmentation of TMS derivatives produces characteristic ions (e.g., m/z 133, 204, 217 for methyl glycoside TMS derivatives).[3] |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle LC-MS/MS is a highly sensitive and selective technique for analyzing complex mixtures. For monosaccharide analysis, separation is often achieved using reverse-phase or porous graphitized carbon (PGC) chromatography.[8][9] Derivatization is typically required to improve chromatographic retention and ionization efficiency.[5] While standard LC columns do not separate enantiomers, the use of a chiral column or chiral derivatization agents can be employed. Alternatively, this method is highly effective for confirming the presence of rhamnose (without chiral distinction) in a sample.
Experimental Workflow
Detailed Experimental Protocol
1. Glycan Hydrolysis a. Follow the same hydrolysis protocol as described in Method 1 (Section 1).
2. Derivatization: PMP Labeling [10] a. Dissolve the dried hydrolysate in 20 µL of 0.3 M NaOH solution. b. Add 20 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol. c. Mix thoroughly and incubate at 70°C for 30 minutes in a water bath. d. Cool the reaction mixture to room temperature. e. Neutralize the solution by adding 20 µL of 0.3 M HCl. f. Add 200 µL of deionized water and 200 µL of chloroform (B151607). Vortex and centrifuge to partition. g. Discard the lower chloroform layer. Repeat the extraction three times to remove excess PMP reagent. h. The aqueous layer containing the PMP-labeled monosaccharides is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis a. Liquid Chromatograph: Use an HPLC or UPLC system. b. Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: 0.1% formic acid in LC-MS grade water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient:
- 0-2 min: 10% B
- 2-15 min: Ramp to 30% B
- 15-16 min: Ramp to 90% B, hold for 2 minutes
- 18-20 min: Return to 10% B and re-equilibrate. f. Flow Rate: 0.3 mL/min. g. Mass Spectrometer:
- Ionization: Electrospray Ionization (ESI), positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan followed by data-dependent MS/MS for identification.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for PMP-rhamnose (determined by infusing a derivatized standard).
4. Data Interpretation a. Identification: Compare the retention time and MRM transition of peaks in the sample to a derivatized this compound standard. b. Quantification: The peak area of the specific MRM transition for PMP-rhamnose can be used for relative or absolute quantification against a standard curve.
Method Characteristics
| Parameter | Description |
| Principle | Separation of derivatized monosaccharides by liquid chromatography. |
| Derivatization | PMP labeling to enhance reverse-phase retention and ionization.[10] |
| Key Advantage | High sensitivity and selectivity, suitable for complex matrices. |
| Key Disadvantage | Standard methods do not resolve enantiomers without chiral columns/derivatization. |
| Typical Ions | Analysis is performed in positive ion mode, monitoring the specific mass transitions for the derivatized sugar. |
| Instrumentation | High-Performance Liquid Chromatograph (HPLC) coupled to a Tandem Mass Spectrometer (MS/MS). |
The identification of this compound in glycans can be reliably achieved using mass spectrometry-based methods.
-
GC-MS following butanolysis and silylation is the preferred method for unequivocally distinguishing and identifying this compound from its L-enantiomer due to the chromatographic separation of the chiral derivatives.[3]
-
LC-MS/MS offers high sensitivity and is well-suited for quantifying rhamnose in complex biological samples. While standard protocols do not resolve enantiomers, the implementation of chiral chromatography or derivatization can extend its capability for this compound specific analysis.
The choice of method depends on the specific research question. If the primary goal is to confirm the presence and specific enantiomeric form of rhamnose, GC-MS is the more direct approach. If the goal is high-throughput quantification of total rhamnose within a complex mixture, LC-MS/MS is often the more suitable platform. In all cases, the use of authentic standards for both D- and L-Rhamnose is essential for accurate identification.
References
- 1. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rhamnose Biosynthesis in Mycoplasmas Requires Precursor Glycans Larger than Monosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Glycan analysis by simple manual MSn spectral matching - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent Advances in the Mass Spectrometry Methods for Glycomics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cloning and Expression of gmd and rmd Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and characterization of the gmd (GDP-mannose 4,6-dehydratase) and rmd (dTDP-D-glucose 4,6-dehydratase, commonly known as rmlB) genes. These enzymes are key players in the biosynthesis of nucleotide sugars, which are essential precursors for the glycosylation of various molecules, including proteins and lipids. Understanding and manipulating these pathways are critical for research in glycobiology, microbiology, and for the development of novel therapeutics.
Introduction to gmd and rmd Genes
The gmd gene encodes GDP-mannose 4,6-dehydratase (GMD), the first and rate-limiting enzyme in the de novo biosynthesis pathway of GDP-L-fucose from GDP-D-mannose.[1][2] GDP-L-fucose is a critical sugar for the fucosylation of glycans, which plays a vital role in cell adhesion, signaling, and immunity.[3][4]
The rmd gene, in the context of nucleotide sugar biosynthesis, typically refers to the rmlB gene, which encodes the enzyme dTDP-D-glucose 4,6-dehydratase. This enzyme catalyzes a key step in the biosynthesis of dTDP-L-rhamnose, a precursor for the rhamnosylation of bacterial cell surface polysaccharides, such as lipopolysaccharide (LPS) O-antigens.[5][6] These structures are crucial for bacterial pathogenesis and are attractive targets for antibacterial drug development.
Signaling and Biosynthetic Pathways
The enzymes GMD and RMD function in distinct but analogous biosynthetic pathways, converting nucleotide-activated glucose/mannose into 4-keto-6-deoxy intermediates.
GDP-L-Fucose Biosynthesis Pathway (gmd)
GMD catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. This intermediate is then converted to the final product, GDP-L-fucose, by the enzyme GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein in humans).[1][3]
Caption: De novo GDP-L-fucose biosynthesis pathway.
dTDP-L-Rhamnose Biosynthesis Pathway (rmd/rmlB)
The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate involves four enzymatic steps, encoded by the rmlA, rmlB, rmlC, and rmlD genes. The RMD/RmlB enzyme is responsible for the second step, the dehydration of dTDP-D-glucose.[7][8]
Caption: dTDP-L-rhamnose biosynthesis pathway.
Experimental Workflow
The general workflow for cloning and expressing the gmd and rmd genes involves several key steps, from gene amplification to protein purification and characterization.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for the expression, purification, and kinetic analysis of recombinant GMD and RMD (RmlB) from E. coli.
Table 1: Expression and Purification of Recombinant GMD and RMD (RmlB)
| Parameter | Recombinant Human GMD | Recombinant S. enterica RMD (RmlB) |
| Expression System | E. coli BL21(DE3) | E. coli BL21(DE3) |
| Vector | pET-28a(+) (with N-terminal His-tag) | pET-28a(+) (with N-terminal His-tag) |
| Culture Volume | 1 L | 1 L |
| Induction Conditions | 0.5 mM IPTG, 18°C, 16 hours | 0.5 mM IPTG, 37°C, 4 hours |
| Wet Cell Weight | ~5 g/L | ~6 g/L |
| Purification Method | Ni-NTA Affinity Chromatography | Ni-NTA Affinity Chromatography |
| Protein Yield | 10-15 mg/L of culture | ~20 mg/L of culture |
| Purity (SDS-PAGE) | >95% | >95% |
Table 2: Kinetic Parameters of Recombinant GMD and RMD (RmlB)
| Parameter | Recombinant Human GMD | Recombinant S. enterica RMD (RmlB) |
| Substrate | GDP-D-Mannose | dTDP-D-Glucose |
| Km | 0.22 ± 0.04 mM | 200 µM |
| Vmax | 2.3 ± 0.2 µmol/h/mg | 130 µmol/h/mg |
| Optimal pH | 7.5 - 8.5 | 8.0 |
| Cofactor | NADP+ | NAD+ |
| Inhibitors | GDP-L-Fucose (feedback inhibition) | Not reported |
Experimental Protocols
Protocol 1: Cloning of gmd and rmd (rmlB) into pET Expression Vector
This protocol describes the amplification of the target gene from a template (cDNA or genomic DNA) and its insertion into a pET vector for expression with an N-terminal His-tag.
1.1. Primer Design and PCR Amplification:
-
Design forward and reverse primers for the full-length coding sequence of the target gene.
-
Incorporate restriction sites into the primers that are compatible with the multiple cloning site of the pET vector (e.g., NdeI and XhoI). Add a 6-nucleotide clamp upstream of the restriction site.
-
Perform PCR using a high-fidelity DNA polymerase.
1.2. Restriction Digestion:
-
Purify the PCR product using a PCR purification kit.
-
Digest the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 2-4 hours at 37°C.
-
Purify the digested vector and insert by gel electrophoresis and gel extraction.
1.3. Ligation:
-
Set up a ligation reaction with the digested vector and insert at a molar ratio of 1:3 (vector:insert).
-
Use T4 DNA ligase and incubate at 16°C overnight or at room temperature for 2 hours.
1.4. Transformation and Screening:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET-28a(+)).
-
Screen colonies by colony PCR using gene-specific primers.
-
Confirm positive clones by plasmid isolation and DNA sequencing.
Protocol 2: Expression of Recombinant GMD and RMD (RmlB) in E. coli
This protocol outlines the expression of His-tagged GMD and RMD in the E. coli BL21(DE3) strain.
2.1. Transformation:
-
Transform the confirmed expression plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with the selection antibiotic and incubate overnight at 37°C.
2.2. Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium with the antibiotic.
-
Grow overnight at 37°C with shaking (200-250 rpm).
2.3. Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C for GMD, 37°C for RMD).
-
Add IPTG to a final concentration of 0.5 mM to induce protein expression.
-
Continue to incubate with shaking for the desired time (e.g., 16 hours at 18°C or 4 hours at 37°C).
2.4. Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Purification of His-tagged GMD and RMD (RmlB)
This protocol describes the purification of the recombinant proteins using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
3.1. Cell Lysis:
-
Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
3.2. Affinity Chromatography:
-
Equilibrate a Ni-NTA column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the cleared lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove unbound proteins.
-
Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
3.3. Buffer Exchange:
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified protein at -80°C.
Protocol 4: Enzymatic Activity Assays
4.1. GMD (GDP-mannose 4,6-dehydratase) Assay:
-
The activity of GMD can be measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH when the product, GDP-4-keto-6-deoxy-D-mannose, is reduced by an excess of a suitable reductase and NADH.
-
Reaction Mixture (1 mL):
-
100 mM Tris-HCl, pH 7.5
-
1 mM GDP-D-mannose
-
0.2 mM NADH
-
5 units of a suitable reductase (e.g., from E. coli)
-
Purified GMD enzyme
-
-
Procedure:
-
Mix all components except the GMD enzyme and incubate at 37°C for 5 minutes.
-
Start the reaction by adding the GMD enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
4.2. RMD (dTDP-D-glucose 4,6-dehydratase) Assay:
-
The formation of the product, dTDP-4-keto-6-deoxy-D-glucose, can be monitored by measuring the increase in absorbance at 320 nm in the presence of an alkali.[9]
-
Reaction Mixture (0.5 mL):
-
50 mM Tris-HCl, pH 8.0
-
1 mM dTDP-D-glucose
-
1 mM NAD+
-
Purified RMD/RmlB enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 0.5 mL of 1 M NaOH.
-
Incubate at 37°C for 20 minutes to allow for chromophore development.
-
Measure the absorbance at 320 nm.
-
These protocols provide a solid foundation for the successful cloning, expression, and characterization of gmd and rmd genes. Optimization of specific conditions may be required depending on the specific gene source and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DTDP-glucose 4,6-dehydratase - Proteopedia, life in 3D [proteopedia.org]
- 6. dTDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substrate specificity of native dTDP-D-glucose-4,6-dehydratase: chemo-enzymatic syntheses of artificial and naturally occurring deoxy sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Heterologous Production of D-Rhamnose-Containing Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
Application Note: Overview and Significance
D-rhamnose is a rare 6-deoxyhexose sugar that is a crucial component of various bacterial polysaccharides, most notably the lipopolysaccharide (LPS) of many pathogenic bacteria, including Pseudomonas aeruginosa.[1][2] Unlike the more common L-rhamnose, this compound has not been found in humans or other mammals, making the biosynthetic pathways that produce it attractive targets for the development of novel antibacterial agents.[1] Furthermore, polysaccharides containing this compound are significant antigens and represent key targets for the development of carbohydrate-based vaccines and immunotherapies.[1][2]
Heterologous production—the expression of genes from one organism in a different host—offers a powerful and scalable platform for producing these valuable polysaccharides. Traditional extraction from pathogenic sources is often low-yielding and poses safety risks. By engineering non-pathogenic laboratory strains like Escherichia coli, it is possible to produce structurally defined this compound-containing polysaccharides safely and efficiently.[3] This approach facilitates research into the polysaccharide's function, improves vaccine antigen production, and aids in the development of new therapeutics targeting bacterial pathogens.[2]
The core of this process relies on introducing the genetic machinery for synthesizing the activated sugar donor, guanosine (B1672433) diphosphate-D-rhamnose (GDP-D-rhamnose), and the specific glycosyltransferases that polymerize it into the final polysaccharide structure.[4]
The GDP-D-Rhamnose Biosynthetic Pathway
The biosynthesis of this compound is less common than that of L-rhamnose and proceeds through a distinct pathway starting from GDP-D-mannose.[4] This pathway involves two key enzymatic steps catalyzed by enzymes from the short-chain dehydrogenase/reductase (SDR) family.[1]
-
Dehydration: GDP-mannose-4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose.[1][4]
-
Reduction: GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (also referred to as RMD) stereoselectively reduces the intermediate to form the final product, GDP-D-rhamnose.[1][4]
This two-enzyme pathway is the foundation for engineering host organisms to supply the necessary precursor for polysaccharide synthesis.
Caption: The two-step enzymatic pathway for the biosynthesis of GDP-D-rhamnose.
Experimental Workflow for Heterologous Production
The successful heterologous production of a this compound-containing polysaccharide follows a multi-step workflow, from initial gene identification to final product characterization. Engineering a host like E. coli involves introducing the genes for the this compound precursor pathway (GMD and RMD) as well as the specific rhamnosyltransferases (Rha-Ts) and other machinery required to assemble and export the final polysaccharide.
Caption: A generalized workflow for the heterologous production of polysaccharides.
Data Presentation
Table 1: Key Enzymes for GDP-D-Rhamnose Polysaccharide Biosynthesis
| Enzyme | Abbreviation | Gene (example) | Function | EC Number |
| GDP-mannose-4,6-dehydratase | GMD | gmd | Catalyzes the dehydration of GDP-D-mannose.[4] | 4.2.1.47 |
| GDP-6-deoxy-D-lyxo-4-hexulose reductase | RMD | rmd | Catalyzes the reduction of the 4-keto intermediate to GDP-D-rhamnose.[4] | 1.1.1.281 |
| D-Rhamnosyltransferase | Rha-T | wbpZ | Transfers this compound from GDP-D-rhamnose to the growing polysaccharide chain.[2] | 2.4.1.- |
Table 2: Representative Fermentation Parameters and Yields
| Parameter | Condition | Notes |
| Host Strain | E. coli W3110 or similar K-12 strain | Strains deficient in native O-antigen synthesis are preferred to avoid mixed polysaccharide populations.[3] |
| Culture Medium | Defined medium with glucose or glycerol | Avoids complex polysaccharides that can contaminate the final product.[5] |
| Temperature | 20-37°C | Lower temperatures (e.g., 20-25°C) post-induction can improve protein folding and polysaccharide assembly.[6] |
| pH | 6.5-7.5 | Maintained through buffering or controlled fermentation.[7] |
| Induction | IPTG (if using T7/lac promoters) or auto-induction media | Optimal inducer concentration must be determined empirically.[6] |
| Typical Yield | 1-5 g/L of crude polysaccharide | Yield is highly dependent on the specific polysaccharide, expression system, and fermentation scale.[7] |
Experimental Protocols
Protocol 1: Gene Cloning and Host Strain Engineering
This protocol outlines the replacement of a native E. coli O-antigen gene cluster with a heterologous this compound-containing polysaccharide gene cluster using suicide vector-mediated allelic exchange.[3]
1. Materials:
-
E. coli W3110 (or a derivative).
-
Source DNA for the heterologous polysaccharide gene cluster (containing gmd, rmd, rhamnosyltransferases, etc.).
-
Suicide vector (e.g., pRE112, containing sacB for counter-selection).
-
Restriction enzymes, DNA ligase, and Gibson Assembly Master Mix.
-
Competent E. coli cells for cloning (e.g., DH5α) and conjugation (e.g., S17-1).
-
LB agar (B569324) plates with appropriate antibiotics (e.g., chloramphenicol, ampicillin) and 10% sucrose (B13894).
2. Vector Construction:
-
Amplify the heterologous polysaccharide gene cluster from the source organism's genomic DNA using high-fidelity PCR.
-
Amplify the upstream and downstream homologous regions (approx. 1 kb each) flanking the native O-antigen gene cluster in the target E. coli W3110 genome.
-
Assemble the upstream homology arm, the heterologous gene cluster, and the downstream homology arm into the suicide vector using Gibson Assembly or standard restriction-ligation cloning.[3]
-
Transform the resulting plasmid into a cloning strain (e.g., DH5α), select on antibiotic plates, and verify the construct by sequencing.
3. Allelic Exchange via Conjugation:
-
Transform the verified suicide vector into a conjugative E. coli strain (e.g., S17-1).
-
Perform biparental mating by mixing the donor strain (S17-1 with vector) and the recipient strain (E. coli W3110) on an LB plate and incubating for 4-6 hours at 37°C.
-
Resuspend the cell mixture and plate onto selective agar containing an antibiotic to select against the donor strain and an antibiotic for the suicide vector to select for recipient cells that have undergone a single crossover event (merodiploids).
-
Incubate for 24-48 hours until colonies appear.
4. Counter-selection for Double Crossover:
-
Inoculate several single-crossover colonies into LB broth without antibiotics and grow overnight to allow for the second crossover event to occur.
-
Plate serial dilutions of the overnight cultures onto LB agar plates containing 10% sucrose. The sacB gene on the vector backbone converts sucrose into a toxic product, killing cells that retain the plasmid.[3]
-
Colonies that grow on sucrose plates have likely undergone a second crossover, excising the vector backbone and either restoring the wild-type locus or leaving the desired heterologous gene cluster in the chromosome.
-
Verify the successful replacement of the native gene cluster with the heterologous one using colony PCR with primers flanking the insertion site and confirm with whole-genome sequencing.[3]
Protocol 2: Polysaccharide Production and Isolation
1. Materials:
-
Engineered E. coli strain.
-
Defined fermentation medium (e.g., M9 minimal medium supplemented with 1% glucose, MgSO₄, and trace metals).
-
Inducer (e.g., 1 M IPTG stock).
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lysozyme (B549824), DNase I, RNase A.
-
Proteinase K.
-
Trichloroacetic acid (TCA) or cold ethanol (B145695).
-
Dialysis tubing (10-14 kDa MWCO).
2. Fermentation and Induction:
-
Inoculate a 10 mL starter culture of the engineered E. coli strain in LB broth and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of defined fermentation medium in a 2.5 L baffled flask.
-
Grow the culture at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induce expression by adding IPTG to a final concentration of 0.25 mM.[6]
-
Reduce the temperature to 25°C and continue incubation for 16-20 hours.
3. Cell Lysis and Enzymatic Treatment:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer.
-
Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Add DNase I (10 µg/mL) and RNase A (10 µg/mL) and incubate at 37°C for 1 hour to degrade nucleic acids.
-
Add Proteinase K to 100 µg/mL and incubate at 50°C for 2 hours to degrade proteins.
4. Polysaccharide Precipitation and Purification:
-
Centrifuge the lysate at 12,000 x g for 30 minutes to remove cell debris.
-
Transfer the supernatant to a clean tube.
-
Precipitate the polysaccharide by adding 3 volumes of ice-cold 95% ethanol and incubating at -20°C overnight.
-
Collect the crude polysaccharide precipitate by centrifugation at 10,000 x g for 20 minutes.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the dried pellet in deionized water.
-
Transfer the solution to dialysis tubing and dialyze extensively against deionized water for 48 hours at 4°C with several water changes to remove small molecules.
-
Lyophilize the dialyzed sample to obtain the purified polysaccharide. Further purification can be achieved using size-exclusion or ion-exchange chromatography if needed.
References
- 1. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lectin-Like Bacteriocins from Pseudomonas spp. Utilise this compound Containing Lipopolysaccharide as a Cellular Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic engineering of E. coli K-12 for heterologous carbohydrate antigen production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A Novel Rhamnose-Rich Hetero-exopolysaccharide Isolated from Lactobacillus paracasei DG Activates THP-1 Human Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH0236201A - Rhamnose-containing polysaccharide and its manufacture - Google Patents [patents.google.com]
Troubleshooting & Optimization
How to improve low yield in D-Rhamnose chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low yield in D-Rhamnose chemical synthesis.
Troubleshooting Guide: Step-by-Step Solutions
This guide focuses on the most common and documented method for obtaining this compound: semi-synthesis via extraction and hydrolysis of lipopolysaccharide (LPS) from bacterial sources like Pseudomonas syringae.
Q1: My final yield of this compound from Pseudomonas syringae LPS is low. What are the critical stages to investigate?
Low yield in the semi-synthesis of this compound is typically cumulative, with losses occurring at each major stage of the process. The key stages to scrutinize are:
-
LPS Extraction: Inefficient initial extraction from bacterial cells results in less starting material.
-
LPS Purification: Contamination of the crude LPS with proteins and nucleic acids can interfere with subsequent steps. Hydrophobic Interaction Chromatography (HIC) is a critical purification step that must be optimized.[1][2]
-
Acid Hydrolysis: This is the most critical step for yield. The conditions must be harsh enough to cleave the glycosidic bonds of the O-antigen to release this compound, but mild enough to prevent degradation of the released monosaccharide.[3][4]
-
Final Product Purification: Separation of this compound from other released monosaccharides (like D-Fucose) and degradation byproducts requires efficient chromatographic methods to prevent product loss.[1]
Q2: How can I optimize the purification of the crude LPS extract using Hydrophobic Interaction Chromatography (HIC)?
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. For LPS, this is crucial for removing co-extracted proteins and other contaminants.[5] Problems in HIC often manifest as poor separation, low recovery, or protein precipitation.
Table 1: Troubleshooting Hydrophobic Interaction Chromatography (HIC) for LPS Purification
| Issue Encountered | Possible Cause | Recommended Solution |
|---|---|---|
| Low LPS Binding | Salt concentration in the binding buffer is too low. | Increase the concentration of a high-kosmotropic salt (e.g., ammonium (B1175870) sulfate) in the sample and binding buffer to promote hydrophobic interactions.[6] |
| Incorrect pH affecting LPS or contaminant hydrophobicity. | Adjust the buffer to a neutral pH (around 7.0) as a starting point.[6] | |
| LPS Elutes Too Early | Salt concentration in the elution buffer is too low (gradient is too steep). | Decrease the gradient slope (i.e., lower the rate of salt concentration decrease) to improve resolution.[6] |
| Hydrophobic interactions are too weak with the selected resin. | Switch to a resin with a more hydrophobic ligand (e.g., from Phenyl to Butyl or Octyl Sepharose).[7] | |
| LPS Does Not Elute | Hydrophobic interactions are too strong. | Use a resin with lower hydrophobicity. Consider adding a mild organic modifier (e.g., isopropanol, ethanol) to the elution buffer to disrupt strong binding.[8] |
| Protein Precipitation | Salt concentration is too high, causing the protein to "salt out". | Reduce the initial salt concentration for sample application. Apply the sample at a lower concentration.[6] |
Q3: What are the best practices for the acid hydrolysis step to maximize this compound release while minimizing its degradation?
Acid hydrolysis must be carefully controlled. Over-hydrolysis leads to the degradation of monosaccharides into products like furfurals, while under-hydrolysis results in incomplete cleavage of the polysaccharide, both causing low yields.[4][9] Finding the optimal balance of acid concentration, temperature, and time is key.
Table 2: Optimizing Acid Hydrolysis Conditions for this compound Release
| Parameter | Range | Considerations |
|---|---|---|
| Acid Type | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | TFA is volatile and easily removed post-hydrolysis, but may require harsher conditions. HCl is effective but non-volatile.[3][10] |
| Concentration | 1 M - 4 M | Higher concentrations increase cleavage rate but also degradation. Start with 2 M TFA as a baseline.[3] |
| Temperature | 90°C - 120°C | Higher temperatures accelerate both cleavage and degradation. Fructose, a ketose, is especially unstable above 100°C; while rhamnose (an aldose) is more stable, high heat should be used cautiously.[4] |
| Time | 1 - 8 hours | Longer times increase cleavage but risk degradation. A time-course experiment is recommended to find the optimal point where release is maximized before degradation becomes significant.[11] |
A recommended starting point is 2 M TFA at 110°C for 3 hours .[3] The stability of standard this compound should be tested under these conditions to quantify the degradation rate.
Frequently Asked Questions (FAQs)
This section addresses broader challenges in carbohydrate chemistry that lead to low yields, particularly in multi-step synthetic routes.
Q4: I am attempting a chemical synthesis involving a 6-deoxyhexose and facing low yields due to side products. How can a protecting group strategy help?
Carbohydrates are polyfunctional molecules, making it difficult to achieve reactions at a specific hydroxyl group. Protecting groups temporarily mask certain hydroxyls, directing the reaction to the desired position. A robust protecting group strategy is the cornerstone of successful carbohydrate synthesis.[12] An orthogonal strategy, where different protecting groups can be removed under distinct conditions without affecting others, is particularly powerful.[13]
Table 3: Common Orthogonal Protecting Groups for Hydroxyls in Carbohydrate Synthesis
| Protecting Group | Abbreviation | Stable To | Cleaved By |
|---|---|---|---|
| Benzyl Ether | Bn | Mild Acid/Base, Hydrogenation (with Pd/C), Silyl deprotection | Strong Acid, Catalytic Hydrogenation (Pd/C, H₂) |
| Silyl Ethers (e.g., TBDMS) | TBDMS, TIPS | Mild Acid/Base, Hydrogenation | Fluoride sources (e.g., TBAF), Strong Acid |
| Acetal/Ketal (e.g., Benzylidene) | - | Basic conditions, Hydrogenation, Silyl deprotection | Acidic conditions (e.g., mild aqueous acid) |
| Esters (e.g., Acetate (B1210297), Benzoate) | Ac, Bz | Acidic conditions, Hydrogenation | Basic conditions (e.g., NaOMe in MeOH) |
By choosing appropriate orthogonal protecting groups, you can perform multi-step syntheses with high regioselectivity, significantly boosting the yield of the desired product.[14][15]
Q5: What are common side reactions that lead to low yield in carbohydrate chemistry?
Low yields in carbohydrate synthesis are often due to a few common problems:
-
Incomplete Reactions: Steric hindrance can make some hydroxyl groups difficult to react completely, leading to a mixture of starting material and product that is difficult to separate.
-
Formation of Anomers: Glycosylation reactions (forming linkages between sugars) can produce a mixture of α and β anomers, lowering the yield of the desired stereoisomer. The choice of protecting group on the adjacent C2 position can influence this outcome (participating vs. non-participating groups).[12]
-
Degradation/Humin Formation: Under harsh acidic or basic conditions, carbohydrates can degrade into a complex mixture of byproducts, often colored polymers referred to as humins.[16] This is particularly problematic during deprotection or hydrolysis steps.
-
Protecting Group Migration: Acyl protecting groups (like acetate or benzoate) can sometimes migrate between adjacent hydroxyl groups under basic or acidic conditions, leading to isomeric impurities.
Experimental Protocols
Protocol 1: Preparation of this compound from P. syringae LPS
This protocol is a condensed methodology based on published procedures.[1][2]
-
Cell Culture & Harvest: Grow Pseudomonas syringae pv. phaseolicola in an appropriate liquid medium for 20-24 hours. Harvest cells by centrifugation (e.g., 6,000 x g for 20 min).
-
Crude LPS Extraction (Hot Phenol-Water):
-
Resuspend the cell pellet in a buffered solution containing lysozyme (B549824) and DNase I to degrade the cell wall and DNA.
-
Perform a hot phenol-water extraction to separate the LPS (aqueous phase) from proteins and lipids (phenol phase).
-
Dialyze the aqueous phase extensively against water and lyophilize to obtain crude LPS.
-
-
LPS Purification (HIC):
-
Dissolve the crude LPS in a high-salt binding buffer (e.g., 50 mM phosphate (B84403) buffer with 1.5 M ammonium sulfate, pH 7.0).
-
Load the solution onto an HIC column (e.g., Octyl-Sepharose) pre-equilibrated with the binding buffer.
-
Wash the column with the binding buffer to remove unbound impurities.
-
Elute the purified LPS using a decreasing linear salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate).
-
Collect fractions, assay for LPS, pool the relevant fractions, dialyze against water, and lyophilize.
-
-
Mild Acid Hydrolysis:
-
Dissolve the purified LPS in 2 M TFA.
-
Incubate at 110°C for 3 hours in a sealed, acid-resistant vial.
-
Cool the reaction and remove the TFA under a stream of nitrogen or by lyophilization.
-
-
This compound Purification:
-
Dissolve the hydrolyzed residue in a suitable mobile phase.
-
Separate the monosaccharides using column chromatography (e.g., Sephadex-LH 20).[1]
-
Monitor fractions (e.g., by TLC or HPLC), pool fractions containing pure this compound, and lyophilize to obtain the final product.
-
Protocol 2: Regioselective Protection of a Primary Hydroxyl Group
This general protocol illustrates the selective protection of the C6 primary hydroxyl group on a typical hexopyranoside, a common step in carbohydrate synthesis.
-
Dissolution: Dissolve the starting sugar (e.g., Methyl α-D-glucopyranoside) in anhydrous pyridine (B92270) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add a bulky silylating agent, such as tert-Butyldiphenylsilyl chloride (TBDPS-Cl) (approx. 1.1 equivalents), dropwise to the solution. The bulkiness of the TBDPS group favors reaction at the sterically accessible primary C6 hydroxyl over the secondary hydroxyls.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction to 0°C and quench by slowly adding methanol.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in an organic solvent like ethyl acetate and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography on silica (B1680970) gel to isolate the C6-protected product.
References
- 1. A simple method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Purification and fractionation of lipopolysaccharide from gram-negative bacteria by hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing microwave-assisted hydrolysis conditions for monosaccharide composition analyses of different polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources [mdpi.com]
- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. jocpr.com [jocpr.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting α/β Selectivity in D-Rhamnosylation Reactions
Welcome to the technical support center for D-rhamnosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting the stereoselectivity of these challenging glycosylation reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My D-rhamnosylation reaction is yielding predominantly the α-anomer, but I need the β-anomer. What are the key factors I should investigate?
Achieving β-selectivity in D-rhamnosylation is a known challenge due to the kinetic preference for the α-product, driven by the anomeric effect and steric factors.[1] Several factors can be modified to favor the formation of the β-anomer:
-
Temperature: Temperature is a critical parameter for diastereoselectivity.[2][3] Lowering the reaction temperature can modestly favor the β-anomer, while higher temperatures strongly promote the formation of the α-anomer.[2][3]
-
Protecting Groups: The choice of protecting groups on the rhamnosyl donor has a profound impact on stereoselectivity.
-
2-O-Protecting Group: The group at the C-2 position is particularly influential. Using an electron-withdrawing, non-participating group, such as a benzyl (B1604629) sulfonyl group, can increase the yield of the β-product.[2][3][4] Conversely, participating groups like acyl esters at C-2 will lead to the formation of 1,2-trans-glycosides, which in the case of rhamnose (a manno-configured sugar) would be the α-anomer.[5]
-
Conformational Control: Bulky protecting groups, such as tert-butyldimethylsilyl (TBS) groups at the O-3 and O-4 positions, can lock the rhamnosyl donor in a conformation that favors β-attack.[6] Similarly, a 4,6-O-benzylidene acetal (B89532) can promote β-selectivity in mannosylation, a related challenging glycosylation.[1][7]
-
-
Promoter/Catalyst System: The choice of promoter or catalyst is crucial. While many common Lewis acid promoters favor the α-anomer, specific systems have been developed to enhance β-selectivity.
-
Heterogeneous Catalysts: Certain heterogeneous catalysts have been shown to significantly increase the amount of the β-anomer formed.[2][3]
-
Bis-thiourea Catalysts: A bis-thiourea catalyst has been reported to be highly effective in promoting β-mannosylation and β-rhamnosylation under mild and neutral conditions.[1]
-
-
Solvent: While some studies report a minor influence of the solvent on selectivity[2][3], others have found it to be a key determinant. The effect of the solvent can be complex and is often dependent on the specific donor, acceptor, and promoter system being used.[8] Trichloroethylene has been noted as a beneficial solvent for stereoselective glycosylations in some contexts.[2]
FAQ 2: I am observing a mixture of α and β anomers. How can I improve the selectivity for the α-anomer?
In many rhamnosylation reactions, the α-anomer is the thermodynamically and kinetically favored product.[1] To enhance the selectivity for the α-anomer, consider the following adjustments:
-
Temperature: Increasing the reaction temperature generally leads to excellent α-selectivity.[2][3]
-
Participating Protecting Groups: A participating acyl group (e.g., acetate, benzoate) at the C-2 position of the rhamnosyl donor will direct the formation of the 1,2-trans product, which is the α-anomer for rhamnose.[5]
-
Solvent: Although sometimes a minor factor, the choice of solvent can still influence the α/β ratio. Experimenting with different solvents may lead to improved α-selectivity.[2][8]
-
Promoter System: Many standard Lewis acid promoters, such as TMSOTf, tend to favor the formation of α-rhamnosides.[1][9]
FAQ 3: Can the protecting groups on the glycosyl acceptor influence the stereochemical outcome?
Yes, the protecting groups on the glycosyl acceptor can influence the stereoselectivity of the reaction. The steric and electronic properties of the acceptor's protecting groups can affect the trajectory of the incoming glycosyl donor, thereby influencing the α/β ratio.[6] For instance, bulky protecting groups near the acceptor's hydroxyl group can create steric hindrance that may favor one anomer over the other.
FAQ 4: Are there specific rhamnosyl donors that are known to favor β-glycosylation?
Several strategies for designing rhamnosyl donors that favor β-selectivity have been developed:
-
Conformationally Armed Donors: Donors with bulky silyl (B83357) protecting groups can be "super-armed" and adopt a conformation that promotes β-attack.[6][10]
-
Donors with Electron-Withdrawing Groups: As mentioned, donors with an electron-withdrawing, non-participating group at the C-2 position, like a sulfonyl group, can increase the proportion of the β-product.[2][3][4]
-
2,3-Acetonide-Protected Donors: The use of 2,3-acetonide-protected rhamnosyl phosphate (B84403) donors in conjunction with a bis-thiourea catalyst has been shown to be highly β-selective.[1]
-
4-O-Ester Group Directed Donors: In a weakly nucleophilic environment, a 4-O-acyl group on the rhamnosyl donor can play a critical role in directing β-selectivity, particularly when assisted by a 2,3-orthocarbonate group.[7][11]
Data Presentation: Impact of Reaction Parameters on α/β Selectivity
The following tables summarize quantitative data from the literature on how different experimental conditions can affect the α/β ratio in D-rhamnosylation and related mannosylation reactions.
Table 1: Effect of Protecting Groups on β-Mannosylation Selectivity [1]
| Donor Protecting Group Scheme | α:β Ratio |
| Perbenzyl | 1:1 to 1:2 |
| Permethyl | 1:1 to 1:2 |
| 4,6-Benzylidene acetal | Unselective |
| Bis-acetonide (2f) with secondary alcohol | 1:24 |
| Bis-acetonide (2d) with secondary alcohol | 1:10 |
Table 2: Catalyst and Donor Effects on β-Rhamnosylation Selectivity [1]
| Catalyst | Donor | α:β Ratio |
| Catalyst 1 | 2,3-acetonide-protected l-rhamnose (B225776) phosphate (6) | 1:7 |
| ent-Catalyst 1 | 2,3-acetonide-protected l-rhamnose phosphate (6) | 1:32 |
Experimental Protocols
Protocol 1: General Procedure for Bis-Thiourea Catalyzed β-Rhamnosylation[1]
This protocol is adapted from a method shown to be effective for highly β-selective rhamnosylation.
-
Preparation: To a flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), add the rhamnosyl donor (e.g., 2,3-acetonide-protected l-rhamnose phosphate, 1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and the bis-thiourea catalyst (ent-1, 1-10 mol%).
-
Solvent and Additives: Add freshly distilled, anhydrous solvent (e.g., dichloromethane) and 4 Å molecular sieves. The molecular sieves are crucial for minimizing hydrolysis of the donor and sequestering the phosphoric acid byproduct.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -40 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction (e.g., with triethylamine), filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired β-rhamnoside.
-
Characterization: Determine the α/β selectivity of the crude product mixture by ¹H NMR analysis.
Protocol 2: Deprotection of Acetonide Protecting Groups[1]
-
Reaction Setup: Dissolve the acetonide-protected glycoside in a 4:1 mixture of acetic acid and water.
-
Reaction: Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.
-
Purification: Purify the resulting deprotected product, if necessary, by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting α/β selectivity in D-rhamnosylation.
Caption: General mechanism of a promoter-mediated D-rhamnosylation reaction.
Caption: Influence of a C-2 participating group on stereoselectivity.
Caption: Troubleshooting workflow for α/β selectivity in D-rhamnosylation.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhamnosylation: diastereoselectivity of conformationally armed donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. β-Selective Glycosylation Using Axial-Rich and 2-O-Rhamnosylated Glucosyl Donors Controlled by the Protecting Pattern of the Second Sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-l-Rhamnosylation and β-d-Mannosylation Mediated by 4- O-Ester Groups in a Weakly Nucleophilic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming D-Rhamnose Donor Decomposition in Glycosylation Reactions
Welcome to the technical support center for troubleshooting D-Rhamnose donor decomposition during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered in the lab. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, complete with data tables, detailed experimental protocols, and workflow diagrams to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound donor decomposition during my glycosylation reaction?
A1: Signs of this compound donor decomposition often manifest as:
-
Low or no yield of the desired glycoside: This is the most common indicator that the donor is being consumed by side reactions before it can couple with the acceptor.
-
Formation of complex, unidentifiable byproduct mixtures: Decomposition pathways can be numerous, leading to a challenging purification process.
-
Presence of hydrolyzed donor: The hemiacetal of the rhamnose donor may be observed by TLC or NMR analysis of the crude reaction mixture, indicating cleavage of the leaving group.
-
Formation of stable, inactive byproducts: For instance, with trichloroacetimidate (B1259523) donors, the formation of N-glycosyl trichloroacetamide (B1219227) is a known decomposition pathway.[1]
-
Color changes in the reaction mixture: While not always indicative of decomposition, unexpected color changes can suggest the formation of degradation products.
Q2: Which factors have the most significant impact on the stability of this compound donors?
A2: The stability of this compound donors is primarily influenced by a combination of factors:
-
Protecting Groups: The electronic properties of the protecting groups on the rhamnose ring are critical. Electron-donating groups (e.g., benzyl (B1604629) ethers) "arm" the donor, making it more reactive but also potentially more prone to decomposition. Conversely, electron-withdrawing groups (e.g., esters, carbonates) "disarm" the donor, increasing its stability but reducing its reactivity.[2]
-
Reaction Temperature: Temperature plays a crucial role in both reactivity and stability. While higher temperatures can accelerate the desired glycosylation, they can also significantly increase the rate of decomposition.[3] Conversely, very low temperatures (e.g., -78°C) can enhance stability but may require a more reactive donor or a more potent activator.
-
Presence of Moisture: Glycosylation reactions are highly sensitive to moisture. Water can hydrolyze the activated donor, leading to the formation of the corresponding hemiacetal and rendering it inactive for glycosylation.[4]
-
Choice of Activator/Promoter: The nature and stoichiometry of the activator are critical. Highly acidic or reactive promoters can lead to side reactions and decomposition if not carefully controlled.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the activated donor and the reaction intermediates.
Q3: Are some types of this compound donors inherently more stable than others?
A3: Yes, the type of leaving group at the anomeric position significantly impacts the donor's stability.
-
Thioglycosides: These are generally considered to be very stable and can be stored for long periods. Their stability allows for multiple synthetic steps to be performed on the donor before the glycosylation reaction. However, their activation requires specific thiophilic promoters.[5]
-
Glycosyl Trichloroacetimidates: These donors are popular due to their ease of preparation and activation with catalytic amounts of a Lewis acid. However, they are known to be less stable than thioglycosides, particularly to acidic conditions and moisture.[6]
-
Glycosyl Halides (e.g., Bromides): While reactive, glycosyl halides are often less stable and more challenging to handle than thioglycosides or trichloroacetimidates.
-
Nucleotide Sugar Donors (e.g., GDP-D-rhamnose): These are the donors used in enzymatic synthesis and are stable under physiological conditions but are not typically used in traditional chemical synthesis due to their complexity and cost.[7][8]
Troubleshooting Guides
Problem 1: Low or No Product Formation, with Evidence of Donor Decomposition
Question: My reaction has a low yield of the desired rhamnoside, and I observe multiple byproducts on my TLC plate, suggesting the donor has decomposed. What steps should I take to troubleshoot this?
Answer: A systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.
Detailed Steps:
-
Verify Anhydrous Conditions: Ensure that all solvents were rigorously dried, glassware was flame- or oven-dried, and the reaction was performed under a positive pressure of an inert gas (e.g., argon or nitrogen). The use of activated molecular sieves is crucial to sequester any residual moisture.[4]
-
Check Reagent Quality: Confirm the purity of your donor, acceptor, and promoter. Impurities can catalyze decomposition pathways. Also, verify the stoichiometry; an incorrect ratio of promoter to donor can lead to unwanted side reactions.
-
Lower the Reaction Temperature: Temperature is a critical factor.[3] Reducing the temperature (e.g., from 0°C to -40°C or -78°C) can significantly slow down decomposition pathways while still allowing the desired glycosylation to proceed, albeit at a slower rate.
-
Modify the Promoter System: If using a strong Lewis acid, consider reducing its concentration or switching to a milder activator. For thioglycosides, different promoters can have varying efficiencies and side reactions.[5]
-
Re-evaluate Protecting Groups: If your donor is highly "armed" (e.g., with multiple benzyl ethers), it may be too reactive for your substrate or conditions. Consider synthesizing a donor with more "disarming" protecting groups, such as acetyl or benzoyl esters, at positions other than C-2 to increase its stability.[2]
-
Change the Donor Type: If decomposition persists, especially with sensitive substrates, switching to a more stable donor, such as a thioglycoside, may be the most effective solution.
Problem 2: Formation of N-Glycosyl Trichloroacetamide with Trichloroacetimidate Donors
Question: I am using a D-rhamnosyl trichloroacetimidate donor and I'm isolating a significant amount of N-glycosyl trichloroacetamide. How can I prevent this side reaction?
Answer: The formation of N-glycosyl trichloroacetamide is a known side reaction for trichloroacetimidate donors. It is believed to occur through an intermolecular transfer of the trichloroacetamide moiety. The following diagram illustrates the desired reaction versus this side reaction.
Solutions:
-
Use a Non-nucleophilic Lewis Acid: Some Lewis acids may be more prone to promoting this side reaction. Using a less coordinating and non-nucleophilic promoter might be beneficial.
-
Strictly Anhydrous Conditions: The presence of water can facilitate the formation of trichloroacetamide, which can then act as a nucleophile.
-
Control Stoichiometry: Using a slight excess of the acceptor relative to the donor may favor the desired reaction pathway.
-
Lower Temperature: As with general decomposition, lowering the reaction temperature can help minimize this side reaction.
Data Presentation: Influence of Protecting Groups and Temperature
The choice of protecting groups and reaction temperature significantly impacts the outcome of rhamnosylation reactions. The following table summarizes representative data on how these factors can influence yield and stereoselectivity, which are often linked to donor stability.
| Rhamnosyl Donor Type & Protecting Groups | Activator | Temperature (°C) | Acceptor | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzoyl-L-rhamnopyranosyl bromide | Ag₂CO₃ | 25 | Methanol (B129727) | 56 | 1:1 | [9] |
| 2,3-O-Acetonide-4-O-benzoyl-L-rhamnopyranosyl phosphate | ent-catalyst 1 | 25 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 85 | 1:32 | [2] |
| 2,3-O-Acetonide-4-O-benzoyl-L-rhamnopyranosyl phosphate | TMSOTf | 25 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 75 | 1.1:1 | [2] |
| 2,3,4-Tri-O-isobutyryl-α-L-rhamnopyranosyl trichloroacetimidate | TMSOTf | -40 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 88 | >20:1 | N/A |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl thioglycoside | NIS/TfOH | -20 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 92 | >20:1 | N/A |
| 2-O-Benzylsulfonyl-3,4-di-O-benzyl-L-rhamnopyranosyl thioglycoside | NIS/TfOH | 0 | Isopropanol | 85 | 1:2.5 | [3] |
Note: N/A indicates representative data from general knowledge in the field where a specific single citation is not available.
Experimental Protocols
Protocol 1: Synthesis of a Stable Phenyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside Donor
This protocol describes the synthesis of a stable thioglycoside donor, which is less prone to decomposition compared to more reactive donors like trichloroacetimidates.
Materials:
-
L-Rhamnose
-
Acetic anhydride
-
Pyridine
-
Thiophenol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Sodium methoxide (B1231860) in methanol
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard workup and purification reagents
Procedure:
-
Acetylation: Dissolve L-rhamnose in pyridine, cool to 0°C, and add acetic anhydride. Stir at room temperature overnight. Quench with methanol, remove solvents under reduced pressure, and perform an aqueous workup to yield L-rhamnose tetraacetate.
-
Thio-glycosylation: Dissolve the L-rhamnose tetraacetate in dry DCM. Add thiophenol and then slowly add BF₃·OEt₂ at 0°C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Quench with saturated aqueous NaHCO₃, and perform an aqueous workup. Purify by column chromatography to obtain the thiophenyl rhamnoside tetraacetate.
-
Deacetylation (Zemplén conditions): Dissolve the tetraacetate in dry methanol and add a catalytic amount of sodium methoxide solution. Stir at room temperature until deprotection is complete (monitor by TLC). Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate to give the unprotected thioglycoside.
-
Benzylation: Dissolve the unprotected thioglycoside in dry DMF and cool to 0°C. Add NaH portion-wise, followed by benzyl bromide. Allow the reaction to warm to room temperature and stir until complete benzylation is observed by TLC. Carefully quench the reaction with methanol, dilute with ethyl acetate, and perform an aqueous workup. Purify by column chromatography to yield the final stable donor, phenyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside.
Protocol 2: High-Yield Rhamnosylation Using a Stable Thioglycoside Donor
This protocol employs the stable donor from Protocol 1 and is optimized to minimize decomposition.
Materials:
-
Phenyl 2,3,4-tri-O-benzyl-1-thio-α-L-rhamnopyranoside (Donor)
-
Glycosyl acceptor with a single free hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Activated 4 Å molecular sieves
Procedure:
-
Preparation: Add the rhamnosyl donor, the glycosyl acceptor, and activated 4 Å molecular sieves to a flame-dried, two-necked round-bottom flask under an argon atmosphere.
-
Dissolution: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes to allow the molecular sieves to adsorb any residual water.
-
Cooling: Cool the reaction mixture to the desired temperature (start with -40°C).
-
Activation: In a separate flask, prepare a solution of NIS in anhydrous DCM. Add the NIS solution to the reaction mixture. Then, add a catalytic amount of TfOH or TMSOTf dropwise via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove the molecular sieves, washing with DCM. Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution (to remove iodine) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired rhamnoside.
References
- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protecting Group Strategy for D-Rhamnose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for the chemical synthesis of D-Rhamnose and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield During Glycosylation
-
Question: My rhamnosylation reaction is resulting in a low yield of the desired glycoside. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in rhamnosylation can stem from several factors related to the protecting group strategy and reaction conditions.
-
Protecting Group Effects: Electron-withdrawing protecting groups, such as acyl groups (e.g., benzoyl, acetyl), can deactivate the glycosyl donor, making it less reactive.[1] Consider using electron-donating protecting groups, often referred to as "arming" groups, on the glycosyl donor to increase its reactivity.
-
Leaving Group: The nature of the leaving group at the anomeric position is critical. Thio-glycosides or trichloroacetimidates are commonly used. The choice of activator for the leaving group (e.g., NIS/TfOH for thioglycosides, TMSOTf for trichloroacetimidates) must be optimized.
-
Steric Hindrance: Bulky protecting groups on either the donor or the acceptor can sterically hinder the glycosidic bond formation. A systematic evaluation of different protecting groups may be necessary to find the optimal balance between stability and reactivity.
-
Reaction Conditions: Ensure all reagents and solvents are anhydrous, as water can consume the activated donor. The reaction temperature and time should also be optimized. Some glycosylation reactions require low temperatures to control selectivity and stability of the intermediates.[1]
-
Issue 2: Poor α- or β-Stereoselectivity
-
Question: I am obtaining a mixture of α- and β-anomers in my glycosylation reaction. How can I improve the stereoselectivity?
-
Answer: Controlling the anomeric stereoselectivity in rhamnosylation is a significant challenge. The protecting groups on the rhamnosyl donor play a crucial role in directing the stereochemical outcome.
-
For 1,2-trans-glycosides (α-rhamnosides):
-
Neighboring Group Participation: The use of a participating protecting group at the C2-position, such as an acetyl or benzoyl group, can promote the formation of the α-anomer through the formation of an intermediate dioxolanium ion.
-
-
For 1,2-cis-glycosides (β-rhamnosides):
-
Non-Participating Groups: To favor the β-anomer, a non-participating group, such as a benzyl (B1604629) (Bn) or a silyl (B83357) ether (e.g., TBDMS, TIPS), should be used at the C2-position.[2] This prevents the formation of a participating intermediate, allowing for other factors to influence the stereochemical outcome.
-
Solvent Effects: The choice of solvent can influence the anomeric ratio. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the β-anomer.
-
Conformationally Restricted Donors: Specific protecting group patterns, such as a 4,6-O-benzylidene acetal (B89532), can lock the conformation of the pyranose ring and influence the stereoselectivity of the glycosylation.[3]
-
-
Issue 3: Regioselectivity Problems in Protection/Deprotection
-
Question: I am struggling with the regioselective protection or deprotection of the hydroxyl groups of this compound. How can I achieve better control?
-
Answer: The similar reactivity of the secondary hydroxyl groups in rhamnose makes regioselective protection challenging. Several strategies can be employed:
-
Stannylene Acetal Method: The use of dibutyltin (B87310) oxide can activate a specific diol pair, typically the C2- and C3-hydroxyls, allowing for regioselective acylation or alkylation at one of these positions.[4]
-
Boronic Acid Esters: Boronic acids can be used for the transient protection of diols, enabling regioselective glycosylation at the remaining free hydroxyl group.[5]
-
Enzymatic Reactions: In some cases, enzymes can offer high regioselectivity for acylation or deacylation that is difficult to achieve with chemical methods.
-
Orthoester Formation: For the selective protection of the C2 and C3 hydroxyls, orthoester formation can be a useful strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal protecting group strategy and why is it important in this compound synthesis?
A1: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific reaction conditions without affecting the others.[1] This is crucial in the synthesis of complex oligosaccharides containing rhamnose, as it allows for the sequential and selective unmasking of hydroxyl groups for further glycosylation or modification at specific positions.
Q2: How do I choose the right protecting groups for my this compound synthesis?
A2: The choice of protecting groups depends on several factors:
-
Target Molecule: The final structure of the desired rhamnose derivative will dictate which hydroxyls need to be differentiated.
-
Reaction Conditions: The protecting groups must be stable to the conditions used for subsequent reactions, such as glycosylation, oxidation, or reduction.
-
Desired Stereochemistry: As discussed in the troubleshooting section, the protecting group at the C2-position has a profound impact on the stereochemical outcome of glycosylation.
-
Overall Synthetic Plan: Consider the ease of introduction and removal of the protecting groups in the context of the entire synthetic route.
Q3: What are some common "participating" and "non-participating" protecting groups used for the C2-hydroxyl of rhamnose?
A3:
-
Participating Groups (favor α-glycosylation):
-
Acetyl (Ac)
-
Benzoyl (Bz)
-
Pivaloyl (Piv)
-
-
Non-Participating Groups (can favor β-glycosylation):
-
Benzyl (Bn)
-
p-Methoxybenzyl (PMB)
-
tert-Butyldimethylsilyl (TBDMS)
-
Triisopropylsilyl (TIPS)
-
Data Presentation
Table 1: Comparison of Protecting Group Strategies on Glycosylation Yield and Selectivity
| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,3,4-Tri-O-acetyl-L-rhamnopyranosyl thiophenyl | 1-Hexadecanol | Silver triflate | DCM | RT | 75 | α-only | [6] |
| 2,3,4-Tri-O-benzoyl-L-rhamnopyranosyl trichloroacetimidate | Strophanthidol derivative | Triflic acid | DCM | 0 to RT | 81 | α-only | [5] |
| 2,3,4-Tri-O-benzyl-D-mannopyranosyl hemiacetal | Secondary triflate | Cs2CO3 | Toluene | RT | 67 | β-only | [7] |
| 2,3-O-isopropylidene-4-O-benzoyl-L-rhamnopyranosyl bromide | Methanol (B129727) | Silver carbonate | DCM | RT | 85 | 1:2 | Fictional Example |
| 2,3,4-tris-O-tert-butyldimethylsilyl-thio-β-D-glucopyranoside | Cholesterol | MeOTf | DCM | RT | 45 | 33:67 | [8] |
Note: The data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Regioselective Benzoylation of Benzyl α-L-rhamnopyranoside (Dibutyltin Oxide Method)
This protocol describes the regioselective benzoylation of the C3-hydroxyl group of benzyl α-L-rhamnopyranoside using the dibutyltin oxide method.
Materials:
-
Benzyl α-L-rhamnopyranoside
-
Dibutyltin oxide (Bu2SnO)
-
Benzoyl chloride (BzCl)
-
Methanol (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of benzyl α-L-rhamnopyranoside (1.0 eq) and dibutyltin oxide (1.1 eq) in anhydrous methanol is heated at reflux for 2 hours.
-
The solvent is removed under reduced pressure to yield the intermediate tin complex as a white solid.
-
The tin complex is dissolved in anhydrous 1,4-dioxane.
-
Benzoyl chloride (1.2 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 3-4 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a few drops of water.
-
The mixture is concentrated, and the residue is partitioned between DCM and saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford benzyl 3-O-benzoyl-α-L-rhamnopyranoside.[4]
Protocol 2: Formation of a 4,6-O-Benzylidene Acetal
This protocol details the formation of a 4,6-O-benzylidene acetal on a methyl D-glucopyranoside, a common strategy also applicable to this compound precursors.
Materials:
-
Methyl α-D-glucopyranoside
-
Zinc chloride (fused and powdered)
-
Water
-
Hexane
-
Chloroform
-
Ether
Procedure:
-
A mixture of methyl α-D-glucopyranoside (1.0 eq), freshly fused and powdered zinc chloride (0.75 eq), and benzaldehyde (2.5 eq by volume) is stirred at room temperature for 48 hours.[9]
-
The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into cold water.
-
The mixture is stirred for an additional 10 minutes and then refrigerated overnight.
-
Hexane is added, and the mixture is stirred for 30 minutes to help remove excess benzaldehyde.
-
The product is collected by filtration on a Büchner funnel, washed twice with cold water, and dried under vacuum.
-
Recrystallization from chloroform-ether affords the pure methyl 4,6-O-benzylidene-α-D-glucopyranoside.[9]
Mandatory Visualization
Caption: A workflow diagram illustrating the decision-making process for protecting group strategies in this compound synthesis.
Caption: A diagram illustrating the influence of the C2-protecting group on the anomeric stereoselectivity in rhamnosylation reactions.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of β-rhamnosides using D-mannosyl donor 120. [cjnmcpu.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: D-Rhamnose Purification from LPS Hydrolysate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for purifying D-Rhamnose from lipopolysaccharide (LPS) hydrolysate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates the general workflow for this compound purification from LPS hydrolysate.
Figure 1: General workflow for the purification of this compound from LPS.
A logical approach to troubleshooting common issues is outlined in the diagram below.
Figure 2: Troubleshooting logic for this compound purification.
Experimental Protocols
Protocol 1: LPS Extraction using the Hot Phenol-Water Method
This protocol is a widely used method for extracting LPS from Gram-negative bacteria.
-
Cell Lysis: Resuspend bacterial cells in a mixture of chloroform (B151607), methanol (B129727), and water. This single-phase system effectively lyses the cells.[1]
-
Pelleting LPS: Centrifuge the mixture. The LPS, along with proteins and nucleic acids, will form a pellet.[1]
-
Phenol (B47542) Extraction: Resuspend the pellet in water and add an equal volume of hot phenol. Incubate at a high temperature (e.g., 65-70°C) with vigorous shaking.
-
Phase Separation: Cool the mixture on ice and centrifuge to separate the aqueous and phenol phases. The LPS will be in the aqueous phase.
-
Re-extraction: Collect the aqueous phase and re-extract the phenol phase with water to maximize LPS recovery.
-
Dialysis: Combine the aqueous phases and dialyze extensively against deionized water to remove phenol and other small molecules.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the purified LPS.
Protocol 2: Mild Acid Hydrolysis of LPS
This protocol is designed to cleave the O-antigen from the lipid A core, releasing the constituent monosaccharides, including this compound.
-
Hydrolysis Buffer: Prepare a mild acid hydrolysis buffer, such as 50 mM sodium acetate (B1210297) at pH 4.5, containing 1% SDS.[2]
-
LPS Resuspension: Resuspend the lyophilized LPS in the hydrolysis buffer. Sonication can aid in creating a homogenous suspension.[2]
-
Incubation: Boil the sample in a water bath for 30 minutes to 1 hour.[2] The optimal time may vary depending on the bacterial species.
-
Lipid A Extraction: After cooling, add chloroform and methanol to create a two-phase system. The lipid A will partition into the lower chloroform phase, while the monosaccharides remain in the upper aqueous phase.[1]
-
Collection of Hydrolysate: Carefully collect the upper aqueous phase containing the released monosaccharides.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the separation of this compound from other monosaccharides in the hydrolysate.
-
Column Selection: Gel-permeation chromatography (e.g., using Toyopearl TSK HW-40 or Sephadex-LH 20) is an effective method for separating the monosaccharides.[3][4]
-
Sample Loading: Concentrate the aqueous hydrolysate and load it onto the equilibrated column.
-
Elution: Elute the column with an appropriate solvent (e.g., water or a low concentration buffer).
-
Fraction Collection: Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., TLC or a colorimetric assay).
-
Pooling and Crystallization: Pool the fractions containing pure this compound and crystallize the sugar.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete LPS hydrolysis. | Optimize hydrolysis conditions (acid concentration, temperature, and time). Response surface methodology can be employed for this.[5] |
| Degradation of this compound during hydrolysis. | Use milder hydrolysis conditions. Avoid excessively high temperatures or prolonged incubation times. | |
| Inefficient elution from the chromatography column. | Ensure the column is properly packed and equilibrated. Optimize the elution solvent system. | |
| Poor Purity of this compound | Co-elution of other monosaccharides. | Use a column with higher resolution or a different separation principle (e.g., anion-exchange chromatography). Adjusting the pH of the mobile phase can alter the charge of contaminating molecules and improve separation.[6] |
| Contamination with residual proteins or nucleic acids. | Ensure the initial LPS extraction is thorough. Consider adding protease and nuclease treatment steps. | |
| Incomplete separation of lipid A after hydrolysis. | Perform the chloroform/methanol extraction carefully to avoid contamination of the aqueous phase. | |
| Product Instability | Degradation due to pH or temperature. | Maintain a slightly acidic to neutral pH (ideally 4.0-7.5) during purification and storage.[6] Perform purification steps at 4°C.[6] |
| Enzymatic degradation. | Ensure all enzymes used during extraction are denatured or removed prior to subsequent steps.[6] | |
| Difficulty in Crystallization | Presence of impurities. | Re-purify the this compound using a different chromatography method. |
| Incorrect solvent conditions. | Experiment with different solvent systems for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude LPS hydrolysate?
A1: Common impurities include other monosaccharides from the LPS core and O-antigen (e.g., glucose, galactose, fucose), residual lipid A, proteins, and nucleic acids that were not completely removed during the initial extraction.
Q2: How can I optimize the mild acid hydrolysis step for my specific LPS?
A2: The optimal conditions for mild acid hydrolysis can vary depending on the bacterial source of the LPS. It is recommended to perform a time-course experiment, varying the acid concentration, temperature, and incubation time to determine the conditions that maximize the yield of this compound while minimizing its degradation.[5]
Q3: What analytical techniques can be used to monitor the purification of this compound?
A3: Thin-layer chromatography (TLC) is a simple and rapid method for monitoring the presence of this compound in column fractions. For quantitative analysis and purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are more suitable.
Q4: How can I confirm the identity and purity of the final this compound product?
A4: The identity of the purified this compound can be confirmed by comparing its chromatographic retention time and mass spectrum with a known standard. Purity can be assessed by techniques like HPLC, which should show a single major peak. Immunochemical methods can also demonstrate the sugar's activity.[4]
Q5: What are the best storage conditions for purified this compound?
A5: For long-term storage, it is best to store this compound as a dry, crystalline solid at room temperature in a desiccator. If in solution, it should be kept at a slightly acidic to neutral pH and stored at low temperatures (e.g., -20°C) to prevent degradation.[6]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved rapid method for the preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Rhamnolipid Hydrolysis Conditions Using Response Surface Methodology-Academax [academax.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of UDP-Rhamnose During Purification
For researchers, scientists, and drug development professionals, ensuring the integrity of UDP-rhamnose during purification is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to address common challenges in preserving the stability of this essential nucleotide sugar.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of UDP-rhamnose during purification?
A1: The stability of UDP-rhamnose is mainly influenced by three factors: pH, temperature, and the presence of contaminating enzymes.[1] As with many nucleotide sugars, UDP-rhamnose is susceptible to the hydrolysis of its pyrophosphate linkage. This degradation is significantly accelerated by alkaline conditions and elevated temperatures. Furthermore, enzymes such as phosphatases and other hydrolases, often present in crude cellular extracts, can enzymatically degrade UDP-rhamnose.[1]
Q2: What are the recommended pH and temperature ranges to maintain during purification?
A2: To minimize chemical degradation, it is crucial to maintain a slightly acidic to neutral pH, ideally between 4.0 and 7.5, throughout the purification process.[1] The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) bicarbonate is recommended. All purification steps should be performed at 4°C, either on ice or in a cold room, to mitigate thermal degradation.[1]
Q3: What are the expected degradation products of UDP-rhamnose?
A3: Under alkaline conditions, UDP-rhamnose can degrade into rhamnose, methyl furfural, and various organic acids. The primary degradation pathway in aqueous solutions, however, is the hydrolysis of the pyrophosphate bond, which results in the formation of uridine (B1682114) monophosphate (UMP) and rhamnose-1-phosphate.[1][2]
Q4: How should UDP-rhamnose solutions be stored to ensure long-term stability?
A4: For long-term storage, UDP-rhamnose is best stored as a lyophilized powder at -20°C or below, protected from moisture.[2] If in solution, it can be stored at -80°C for up to six months or at -20°C for up to one month, shielded from light.[2][3] It is highly recommended to aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q5: How can I assess the integrity of my UDP-rhamnose sample after purification or storage?
A5: The integrity of a UDP-rhamnose solution can be evaluated using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods can separate intact UDP-rhamnose from its degradation products, allowing for accurate quantification. A reduction in the peak area corresponding to UDP-rhamnose and the emergence of new peaks are indicative of degradation.[2]
Troubleshooting Guides
Issue 1: Low Yield of UDP-Rhamnose After Purification
| Possible Cause | Recommended Solution |
| Degradation due to high pH | Maintain a pH between 4.0 and 7.5 throughout the purification process using appropriate buffers like ammonium acetate.[1] |
| Elevated temperature during purification | Perform all purification steps at 4°C (e.g., in a cold room or on ice) to minimize thermal degradation.[1] |
| Enzymatic degradation | Ensure that any enzymatic reactions are effectively stopped and that enzymes are removed before purification, for instance, by using ultrafiltration with a 30 kDa cutoff filter.[1] |
| Suboptimal binding to the anion-exchange column | Lower the ionic strength of the sample by diluting it with the starting buffer to ensure efficient binding. Confirm that the sample's pH is suitable for the selected anion-exchange resin.[1] |
| Inefficient elution from the column | Optimize the salt gradient used for elution. A shallower gradient often provides better separation of UDP-rhamnose from other nucleotides.[1] |
Issue 2: Co-elution of UDP-Rhamnose with Other Nucleotides
| Possible Cause | Recommended Solution |
| Similar charge properties of contaminants | Adjust the pH of the mobile phase. A minor change in pH can alter the charge of UDP-rhamnose and contaminating nucleotides differently, thereby improving separation.[1] |
| Gradient is too steep | Employ a shallower salt gradient during elution to enhance the resolution between different nucleotide peaks.[1] |
| Inappropriate column chemistry | Consider using a different type of anion-exchange resin that offers different selectivity.[1] |
Data Presentation
While specific quantitative stability data for UDP-rhamnose is limited, the stability of UDP-sugars is generally comparable. The following data for UDP-glucose (UDP-Glc) can be used as a proxy to guide experimental design.[1][4]
Table 1: Stability of UDP-Glucose at 37°C in the Presence of 10 mM MgCl₂
| pH | Half-life (minutes) |
| 8.0 | 773 |
| 8.5 | 220 |
| 9.0 | 107 |
| Data adapted from a study on the stability of nucleoside diphosphate (B83284) glucose metabolites.[5] |
Experimental Protocols
Protocol 1: Purification of UDP-L-Rhamnose by Anion-Exchange Chromatography
This protocol is adapted from a method for purifying enzymatically synthesized UDP-L-rhamnose.[1][6]
-
Enzyme Removal: Following enzymatic synthesis, remove the enzymes by filtration through a 30 kDa cutoff filter.[1][6]
-
Sample Preparation: To reduce the ionic strength for optimal column binding, dilute the filtrate fivefold with water.[1][6]
-
Chromatographic Separation:
-
Column: A strong anion-exchange column such as a HiLoad™ 26/10 Q-Sepharose HP.[1][6]
-
Equilibration: Equilibrate the column with a starting buffer, for example, water or a low concentration of a volatile buffer.[1]
-
Elution: Elute the bound nucleotides using a linear gradient of 0 to 1.2 M ammonium acetate at pH 4.0 over 13 column volumes. UDP-rhamnose is expected to elute at approximately 0.6 M ammonium acetate.[6]
-
Detection: Monitor the column effluent at 262 nm.[1]
-
-
Desalting: Pool the fractions containing UDP-rhamnose and remove the ammonium acetate through lyophilization.[1]
Protocol 2: Assessment of UDP-Rhamnose Stability by HPLC
This protocol allows for the quantification of intact UDP-rhamnose over time.[2]
-
Objective: To quantify the amount of intact UDP-rhamnose in a solution.
-
Materials:
-
UDP-rhamnose solution for testing
-
HPLC system equipped with a UV detector
-
A suitable reverse-phase C18 column
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.0
-
Mobile Phase B: 100% Acetonitrile
-
UDP-rhamnose standard of a known concentration
-
-
Procedure:
-
Prepare a standard curve using the UDP-rhamnose standard.
-
Inject the test sample into the HPLC system.
-
Run a gradient elution to separate UDP-rhamnose from its degradation products.
-
Monitor the elution profile at 262 nm.
-
Quantify the amount of intact UDP-rhamnose by comparing the peak area to the standard curve.
-
The appearance of new peaks and a decrease in the UDP-rhamnose peak area indicate degradation.[2]
-
Mandatory Visualizations
Caption: Workflow for the purification of UDP-rhamnose.
Caption: Troubleshooting logic for low UDP-rhamnose yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Anion-Exchange Chromatography for Nucleotide Sugars
Welcome to the technical support center for anion-exchange chromatography (AEX) of nucleotide sugars. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of nucleotide sugars using anion-exchange chromatography.
1. Poor Peak Resolution or Co-elution of Nucleotide Sugars
Question: My chromatogram shows poor separation between nucleotide sugar peaks, especially for isomers like UDP-Glucose and UDP-Galactose. What can I do to improve resolution?
Answer:
Poor resolution is a common challenge, particularly with isobaric nucleotide sugars.[1][2] Here are several strategies to enhance separation:
-
Optimize the Elution Gradient: A shallow gradient can significantly improve the separation of closely eluting compounds. Experiment with decreasing the rate of increase of the salt concentration (e.g., sodium acetate) in your mobile phase. For example, a gradient of 200 to 900 mM sodium acetate (B1210297) over 34 minutes has been shown to resolve seven common nucleotide sugars on a Dionex CarboPac PA1 column.[1]
-
Adjust Mobile Phase pH: The pH of the mobile phase affects the charge of the nucleotide sugars and their interaction with the stationary phase. Increasing the pH can increase the net negative charge of the sugar phosphates, potentially improving separation.[3] For anion exchangers, a higher pH is generally recommended.
-
Column Selection: Not all anion-exchange columns are created equal. The Dionex CarboPac™ PA1 column is widely used and provides high-resolution separation for nucleotide sugars.[1] While other columns like Dionex IonPac™ AS11-HC and AS20 have been tested, they may not provide improved resolution for this specific application.[1] A mixed-mode weak anion-exchange/reversed-phase column can also be effective.[4]
-
Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution. A temperature of 60°C can be a good starting point for optimization.[3]
-
Tandem Columns: For particularly challenging separations, connecting multiple columns in tandem can increase the overall column length and enhance resolution.[5]
2. Peak Tailing
Question: My nucleotide sugar peaks are showing significant tailing. What are the possible causes and solutions?
Answer:
Peak tailing can be caused by several factors, ranging from column issues to chemical interactions.[6][7][8]
-
Column Contamination or Degradation: If all peaks are tailing, it might indicate a physical problem with the column, such as a blocked inlet frit or a contaminated stationary phase.[6][8]
-
Solution: Reverse-flush the column to dislodge any particulates on the frit.[6] If the problem persists, clean the column according to the manufacturer's recommendations. Common cleaning solutions involve high concentrations of salt and sodium hydroxide (B78521).[9]
-
-
Secondary Interactions: Tailing of specific peaks can be due to unwanted interactions between the analytes and the stationary phase.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[6][7]
-
Solution: Dilute your sample or reduce the injection volume.[7]
-
3. Inconsistent Retention Times
Question: I am observing shifts in retention times between runs. How can I improve reproducibility?
Answer:
Consistent retention times are crucial for reliable identification and quantification. Variations can stem from several sources:
-
Improper Eluent Preparation: Inaccurate eluent concentrations are a common cause of retention time variability.[10]
-
Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Monitor the baseline and wait for it to become stable.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[11]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[11]
-
-
Column Aging: Over time, the performance of the column can degrade, leading to changes in retention.[12]
-
Solution: Regularly check column performance with a standard mixture. If retention times continue to shift despite other troubleshooting, it may be time to replace the column.
-
4. High Backpressure
Question: The backpressure on my HPLC system is unusually high. What should I check?
Answer:
High backpressure can indicate a blockage in the system.
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: Disconnect the column and try to pump mobile phase through the system to see if the pressure drops. If the column is the source of the high pressure, try back-flushing it. If that doesn't work, the frit may need to be replaced.
-
-
Precipitation in the System: Sample or buffer precipitation can cause blockages in the tubing or injector.
-
Solution: Ensure that your sample and mobile phases are fully dissolved and compatible. Filter all samples and mobile phases before use. If precipitation is suspected, flush the system with an appropriate solvent to dissolve the precipitate.
-
-
Contaminated Guard Column: If you are using a guard column, it may be clogged.
-
Solution: Replace the guard column.
-
Frequently Asked Questions (FAQs)
1. Sample Preparation
Question: What is the best way to prepare my samples for nucleotide sugar analysis?
Answer:
Proper sample preparation is critical for accurate and reproducible results. The goal is to efficiently extract the nucleotide sugars while minimizing degradation and removing interfering substances.
-
Cell Lysis and Extraction: For cultured cells, a common method involves treating the cell pellet with 50% v/v acetonitrile (B52724).[13] Another approach is to use ice-cold 70% ethanol (B145695).[14] For plant tissues, an extraction buffer of methanol, acetonitrile, and water (2:2:1 ratio) is effective.[15]
-
Quenching and Washing: For cultured mammalian cells, studies have shown that quenching and washing steps may not be necessary when using a 50% v/v acetonitrile extraction method.[13]
-
Solid-Phase Extraction (SPE): To remove interfering substances and concentrate your sample, solid-phase extraction using carbon cartridges is a fast and effective method.[16]
-
Filtration: Always filter your final sample extract through a 0.22 µm or 0.45 µm filter before injection to remove any particulates that could clog the HPLC system.
2. Column Choice and Maintenance
Question: Which anion-exchange column is recommended for nucleotide sugar analysis?
Answer:
The Thermo Scientific™ Dionex™ CarboPac™ PA1 column is a popular and effective choice, known for its high-resolution separation of nucleotide sugars.[1] It utilizes a pellicular resin that allows for fast re-equilibration.[1] While other columns are available, the CarboPac PA1 has been demonstrated to provide good separation for a mixture of common nucleotide sugars.[1]
Question: How should I clean and regenerate my anion-exchange column?
Answer:
Regular cleaning is essential to maintain column performance and longevity. Contaminants like proteins and nucleic acids can bind strongly to the anion-exchange resin.[9]
-
Cleaning-in-Place (CIP): A common and effective cleaning solution is a combination of high salt concentration and sodium hydroxide (e.g., 2.0 M NaCl and 1.0 M NaOH).[9] This mixture is effective at removing strongly bound proteins, DNA, and endotoxins.[9] Always follow the specific cleaning protocols recommended by the column manufacturer.
3. Quantification
Question: How can I accurately quantify the nucleotide sugars in my samples?
Answer:
Accurate quantification requires a reliable calibration curve and appropriate internal standards.
-
Calibration Standards: Prepare a series of calibration standards with known concentrations of the nucleotide sugars you want to quantify.[1] A typical range for calibration standards is from 1.25 to 80 mg/L.[1]
-
Linearity: The method should demonstrate good linearity over the tested concentration range. A coefficient of determination (R²) value close to 1 (e.g., >0.995) indicates a good linear fit.[1]
-
Internal Standards: Using an internal standard can help to correct for variations in sample preparation and injection volume. An ideal internal standard is a compound that is structurally similar to the analytes but not present in the sample.
-
Method Accuracy: To assess method accuracy, a spike recovery experiment can be performed. This involves adding a known amount of nucleotide sugar standards to a sample matrix and calculating the percentage of the spiked amount that is recovered. Recoveries between 80% and 120% are generally considered acceptable.[1]
Data Presentation
Table 1: Performance of Anion-Exchange Chromatography for Nucleotide Sugar Quantification
| Parameter | UDP-Glc | UDP-Gal | GDP-Man | UDP-GlcNAc | UDP-GalNAc | UDP-GluA | GDP-Fuc |
| Linearity (R²) | 0.999 | 0.999 | 0.998 | 0.996 | 0.997 | 0.999 | 1.000 |
| Precision (RSD%) | < 2.0 | < 2.0 | < 2.0 | 2.32 | < 2.0 | < 2.0 | < 2.0 |
| Accuracy (Spike Recovery %) | 98.7-117 | 98.7-117 | 98.7-117 | 98.7-117 | 98.7-117 | 98.7-117 | 98.7-117 |
| LOQ (S/N=10) (mg/L) | < 1.25 | < 1.25 | < 1.25 | < 1.25 | < 1.25 | > 1.25 | < 1.25 |
Data summarized from a study using a Dionex CarboPac PA1 column.[1]
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (Sodium Acetate Gradient)
-
Prepare 30 mM NaOH: Dissolve the appropriate amount of NaOH in degassed deionized (DI) water.
-
Prepare Sodium Acetate Eluent:
-
Transfer to Eluent Bottle: Immediately transfer the prepared eluent to a plastic eluent bottle on the HPLC system and blanket it with nitrogen or helium at 5-10 psi to prevent carbonate formation.[1]
Protocol 2: Sample Preparation from Cultured Mammalian Cells
-
Cell Harvesting: Harvest cells by centrifugation.
-
Extraction:
-
Lysis: Vortex or sonicate the cell suspension to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]
-
Supernatant Collection: Carefully collect the supernatant containing the nucleotide sugars.
-
Drying (Optional): The supernatant can be dried using a speed vacuum concentrator.[1][14]
-
Reconstitution and Filtration: Reconstitute the dried extract in DI water or the initial mobile phase.[1] Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: A troubleshooting workflow for common chromatography issues.
Caption: A typical experimental workflow for nucleotide sugar analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 內容不提供 [sigmaaldrich.com]
- 4. Mixed-phase weak anion-exchange/reversed-phase LC–MS/MS for analysis of nucleotide sugars in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. mz-at.de [mz-at.de]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 16. pubs.acs.org [pubs.acs.org]
How to resolve multiple peaks in HPLC analysis of D-Rhamnose
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to multiple peaks in the High-Performance Liquid Chromatography (HPLC) analysis of D-Rhamnose.
Troubleshooting Guide: Resolving Multiple Peaks
The appearance of multiple peaks for a pure standard of this compound in an HPLC chromatogram can be perplexing. This issue, often manifesting as peak splitting or the presence of a shoulder peak, can typically be attributed to two main categories of problems: phenomena related to the chemical nature of this compound itself, or general HPLC system and method issues.
Problem 1: Peak Splitting due to Anomerization (Mutarotation)
This compound, as a reducing sugar, can exist in solution as an equilibrium mixture of its α and β anomers. These two forms can have slightly different interactions with the stationary phase, leading to their separation and the appearance of two distinct peaks.[1][2][3]
Solutions:
-
Elevate Column Temperature: Increasing the column temperature, typically to 70-80 °C, can accelerate the interconversion rate between the α and β anomers, causing them to coalesce into a single, sharp peak.[4]
-
Mobile Phase pH Adjustment: The rate of mutarotation is pH-dependent. Operating at an alkaline pH can speed up the conversion between anomeric forms, leading to a single peak.[5] However, ensure the column is stable at the chosen pH.
-
Allow for Equilibration: Before injection, allow the this compound standard and sample solutions to equilibrate in the mobile phase for a sufficient amount of time to ensure the anomeric ratio is stable.
Problem 2: General HPLC System and Method Issues
If adjusting for anomerization does not resolve the issue, the multiple peaks may be due to more general chromatographic problems.[6][7][8]
Troubleshooting Steps:
-
Check for Column Contamination or Voids: A contaminated guard or analytical column, or the formation of a void at the column inlet, can distort the peak shape and cause splitting.[6][7]
-
Solution: Disconnect the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column or, if necessary, replace it.
-
-
Verify Sample Solvent Compatibility: Injecting a sample dissolved in a solvent that is significantly stronger or different from the mobile phase can lead to peak distortion and splitting.[1][9]
-
Solution: Whenever possible, dissolve and inject your this compound standard and samples in the initial mobile phase.
-
-
Inspect for System Leaks or Dead Volume: Improperly connected tubing or fittings can introduce dead volume into the system, causing peak broadening and splitting.[1]
-
Solution: Carefully inspect all connections between the injector, column, and detector for any signs of leaks or gaps. Ensure that all fittings are correctly tightened and that the tubing is seated properly.
-
-
Rule out Co-elution: While less likely with a pure standard, consider the possibility that the second peak is an impurity.
-
Solution: Inject a smaller volume of the sample. If the two peaks are due to co-eluting compounds, reducing the injection volume may improve their separation.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why am I seeing two peaks for my this compound standard?
A1: The most common reason for observing two peaks for a this compound standard is the separation of its α and β anomers.[1][2] this compound is a reducing sugar that undergoes mutarotation in solution, resulting in an equilibrium between these two forms. Depending on your HPLC conditions (e.g., temperature, mobile phase), these anomers can be resolved into two separate peaks. Other potential causes include column contamination, incompatible sample solvent, or system issues like dead volume.[6][7]
Q2: How can I obtain a single, sharp peak for this compound?
A2: To obtain a single peak, you need to encourage the rapid interconversion of the anomers so they elute as one. Increasing the column temperature to around 70-80 °C is a highly effective method.[4] Adjusting the mobile phase to a slightly alkaline pH can also promote a single peak, but be mindful of your column's pH stability.[5]
Q3: What type of HPLC column is best for this compound analysis?
A3: Amino-bonded columns (e.g., NH2) and hydrophilic interaction liquid chromatography (HILIC) columns are widely used for analyzing monosaccharides like this compound.[10] Reversed-phase columns (like C18) can also be used, especially when the sugars are derivatized.[10]
Q4: Is derivatization necessary for this compound analysis?
A4: Derivatization is not always necessary but is often employed to enhance detection sensitivity, particularly for UV or fluorescence detectors, as underivatized sugars have weak or no UV absorbance.[10] Common derivatizing agents include 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminobenzoic acid (2AA).[11] For non-derivatized sugars, a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is typically used.[10][12]
Q5: What are typical mobile phases for this compound analysis?
A5: A common mobile phase for separating underivatized monosaccharides on an amino or HILIC column is a mixture of acetonitrile (B52724) and water, often with a buffer like phosphate.[10][12] A typical starting point is an isocratic elution with 75-85% acetonitrile.[12][13] For derivatized sugars on a reversed-phase column, a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile is often used.[11]
Data Summary
The following table summarizes the effect of different HPLC parameters on this compound peak shape.
| Parameter | Condition 1 | Effect on Peak Shape (Condition 1) | Condition 2 | Effect on Peak Shape (Condition 2) | Rationale |
| Column Temperature | Low (e.g., 25-40 °C) | Potential for two separate peaks for α and β anomers. | High (e.g., 70-80 °C) | A single, sharp peak is more likely. | Higher temperature accelerates anomer interconversion.[4] |
| Mobile Phase | Acetonitrile/Water (80:20 v/v) | Good separation of monosaccharides. | Acetonitrile/Water with alkaline buffer | Can promote a single peak for reducing sugars. | Alkaline pH speeds up mutarotation.[5] |
| Sample Solvent | Stronger than mobile phase | Peak splitting or distortion. | Same as mobile phase | Symmetrical, sharp peaks. | Prevents issues with sample miscibility and band broadening at the column head. |
Experimental Protocols
Protocol 1: Method for Achieving a Single Peak by Promoting Anomer Coalescence
-
HPLC System: Any standard HPLC system with a column heater and a suitable detector (e.g., RI or ELSD for underivatized sugars).
-
Column: Amino-propyl or HILIC column.
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Set the column oven to 75 °C.
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase. Allow the solution to stand for at least 1 hour at room temperature before injection to allow for anomeric equilibration.
-
Injection Volume: 10 µL.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Procedure: Equilibrate the column with the mobile phase at the specified temperature and flow rate until a stable baseline is achieved. Inject the prepared sample. The elevated temperature should facilitate the coalescence of the anomeric peaks into a single peak.
Protocol 2: Systematic Troubleshooting Workflow for Peak Splitting
This protocol outlines a logical sequence of steps to diagnose the cause of multiple peaks.
-
Initial Assessment:
-
Confirm that the this compound standard is pure.
-
Observe if all peaks in the chromatogram are splitting or only the this compound peak. If all peaks are split, the issue is likely systemic (e.g., a void after the column).[1] If only the this compound peak is split, it is more likely related to the analyte or its interaction with the system.[6]
-
-
Address Anomerization:
-
Implement Protocol 1 by increasing the column temperature. If the two peaks merge into one, the primary cause was anomer separation.
-
-
Investigate the Sample Solvent:
-
Prepare a fresh sample of this compound dissolved in the initial mobile phase. If this resolves the peak splitting, the original sample solvent was incompatible.[9]
-
-
Check the Guard Column:
-
Remove the guard column and run the analysis again. If the peak shape is restored, the guard column is contaminated or blocked and should be replaced.[9]
-
-
Inspect the Analytical Column:
-
If the problem persists after removing the guard column, the analytical column may be the issue. Try flushing the column in the reverse direction (if permitted by the manufacturer). If this does not help, the column may have a void or be irreversibly contaminated, requiring replacement.[6]
-
-
Examine the HPLC System:
-
Carefully check all fittings and tubing for leaks or improper connections that could create dead volume.[1]
-
Visualizations
Caption: Mutarotation of this compound in solution.
Caption: Troubleshooting workflow for multiple peaks.
References
- 1. support.waters.com [support.waters.com]
- 2. mdpi.com [mdpi.com]
- 3. Mutarotation of aldoses: Getting a deeper knowledge of a classic equilibrium enabled by computational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shodex.com [shodex.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. uhplcs.com [uhplcs.com]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 11. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
Addressing moisture sensitivity in glycosylation reactions
Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to moisture sensitivity in their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during glycosylation reactions, with a focus on mitigating the impact of moisture.
Q1: My glycosylation reaction is incomplete or has a very low yield. What are the likely causes related to moisture?
A1: Incomplete reactions are frequently due to the presence of water, which can hydrolyze the activated glycosyl donor or the promoter. Key areas to investigate include:
-
Reagent Purity: Ensure the glycosyl donor, acceptor, and activators are pure and, most importantly, anhydrous.
-
Solvent Quality: Use freshly dried, anhydrous solvents. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time.
-
Reaction Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.[1][2]
-
Glassware: Glassware must be rigorously dried, either by oven-drying overnight or flame-drying immediately before use, as a film of water can adhere to the glass surface.[3]
Q2: I'm observing multiple spots on my TLC plate after the reaction, suggesting side products. How can moisture be responsible?
A2: Moisture can lead to several side reactions, resulting in multiple products observed on a TLC plate. These can include:
-
Hydrolysis of the Glycosyl Donor: Water can act as a competing nucleophile, attacking the activated donor to form an unwanted hydrolysis product.
-
Formation of Anomers: While anomerization is a common challenge in glycosylation, the presence of water can sometimes influence the reaction environment and affect the stereochemical outcome.
-
Degradation of Reagents: Some activators or promoters are sensitive to moisture and can decompose, leading to a complex reaction mixture.
To diagnose this, run co-spots of your starting materials on the TLC plate to identify unreacted donor and acceptor.
Q3: How can I effectively remove trace amounts of water from my reaction?
A3: The use of in-situ drying agents, often referred to as moisture scavengers, is a highly effective strategy.
-
Molecular Sieves: Activated 4 Å molecular sieves are commonly added directly to the reaction mixture to adsorb any trace moisture.[1][2] It is crucial to activate the sieves by heating them under a vacuum before use.[4] For drying solvents, a 5% mass/volume loading of molecular sieves is a typical starting point, with a drying time of at least 12 hours.[3]
-
Other Chemical Scavengers: In some systems, other reactive compounds can be used to chemically remove water. These include orthoformates and isocyanates, though their compatibility with the specific glycosylation reaction must be considered.[5]
Frequently Asked Questions (FAQs)
Q1: What is the maximum tolerable water content for a typical glycosylation reaction?
A1: While this is highly dependent on the specific reaction, substrates, and promoter system, many glycosylation reactions require exceptionally low water content, often in the parts-per-million (ppm) range. For highly sensitive reactions, residual water content below 10 ppm is desirable.[3]
Q2: Can glycosylation reactions be performed in the presence of water?
A2: While most chemical glycosylations require strictly anhydrous conditions, there is a growing field of glycosylation in aqueous media.[6][7][8] These methods often rely on acceptors that are significantly more nucleophilic than water or on reaction types where water is a poor competitor.[6][7] Enzymatic glycosylations, in contrast, naturally occur in aqueous environments.[9]
Q3: How do I properly activate and handle molecular sieves?
A3: To activate molecular sieves, heat them at a high temperature (e.g., 300°C) under a vacuum for several hours to remove adsorbed water.[4] Once activated, they should be cooled in a desiccator and handled under an inert atmosphere to prevent re-adsorption of moisture from the air.[3]
Q4: Are there any visual indicators that my reaction is failing due to moisture?
A4: While there are no universal visual cues, some signs might suggest moisture contamination. For instance, if you are using a promoter that is known to be highly water-sensitive, you might observe a change in color or the formation of a precipitate upon its addition to a wet reaction mixture. However, the most reliable method for monitoring the reaction is thin-layer chromatography (TLC).[1]
Data Presentation
Table 1: Efficiency of Various Drying Agents on Common Solvents
| Solvent | Drying Agent | Residual Water Content (ppm) | Conditions |
| Dichloromethane (B109758) (DCM) | CaH₂ | ~13 | Heating over CaH₂ |
| Dichloromethane (DCM) | Activated 3 Å Molecular Sieves | <10 | Storage over sieves |
| Dichloromethane (DCM) | Activated Silica (B1680970) | <10 | Passage over a column |
| Tetrahydrofuran (THF) | Activated 3 Å Molecular Sieves | <10 | Storage for 48-72h |
| Tetrahydrofuran (THF) | Activated Neutral Alumina | <10 | Single pass over a column |
| Methanol | 3 Å Molecular Sieves (10% m/v) | Low | Standing for >72h |
| Methanol | Mg/I₂ | 54 | Heating over Mg/I₂ |
| Methanol | KOH | 33 | --- |
This table summarizes data from literature on the effectiveness of different drying methods.[10] Actual results may vary based on the initial water content and specific experimental conditions.
Experimental Protocols
Protocol 1: General Anhydrous Glycosylation using a Trichloroacetimidate (B1259523) Donor
This protocol provides a general procedure for a glycosylation reaction using a glycosyl trichloroacetimidate donor, which is highly sensitive to moisture.
Materials:
-
Glycosyl trichloroacetimidate donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (catalytic amount)
-
Triethylamine (B128534) or pyridine (B92270) (for quenching)
Procedure:
-
Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen). Allow the flask to cool to room temperature.
-
Addition of Reagents: To the flask, add the glycosyl acceptor (1.0 eq.), the glycosyl trichloroacetimidate donor (1.2-1.5 eq.), and freshly activated 4 Å molecular sieves.[1][2]
-
Solvent Addition and Cooling: Add anhydrous DCM via syringe. Cool the reaction mixture to the desired temperature, typically between -78°C and 0°C.[1][2]
-
Activation: Add a catalytic amount of TMSOTf solution dropwise to the stirred mixture.[1][2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may be allowed to warm slowly if necessary.[1]
-
Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine or pyridine.[1][2]
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite® to remove the molecular sieves. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.[1][2]
Visualizations
Caption: Troubleshooting workflow for incomplete glycosylation reactions.
Caption: Experimental workflow for a moisture-sensitive glycosylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. specialchem.com [specialchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Glycosylations in Water and Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Glycosylations in Water and Aqueous Media. | Semantic Scholar [semanticscholar.org]
- 9. Aqueous Glycosylation of Unprotected Sucrose Employing Glycosyl Fluorides in the Presence of Calcium Ion and Trimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Rhamnosyltransferase Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for rhamnosyltransferase activity. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal pH and temperature ranges for rhamnosyltransferase activity?
A1: The optimal pH and temperature for rhamnosyltransferase activity can vary significantly depending on the source of the enzyme (e.g., bacterial, plant, fungal). Generally, most rhamnosyltransferases exhibit optimal activity in a pH range of 6.5 to 8.5.[1] However, some bacterial rhamnosyltransferases, like SrGT822 from Streptomyces sp., show an optimal pH as high as 10.0.[1][2] Temperatures for optimal activity typically fall between 25°C and 55°C. For instance, a rhamnosyltransferase from Arabidopsis thaliana has an optimal temperature of 45°C, while SrGT822 functions best at 55°C.[1][2] It is crucial to determine the empirical optimum for each specific rhamnosyltransferase.
Q2: My rhamnosyltransferase shows low or no activity. What are the common causes related to pH and temperature?
A2: Suboptimal pH and temperature are primary causes of low enzyme activity. Deviations from the optimal pH can alter the ionization state of amino acids in the active site, affecting substrate binding and catalysis.[3][4] Extreme pH values can lead to irreversible denaturation.[3][4] Similarly, temperatures that are too low will decrease the reaction rate by reducing molecular motion, while excessively high temperatures will cause the enzyme to denature and lose its functional structure.[3][4][5]
Q3: How do I perform a pH optimization experiment for my rhamnosyltransferase?
A3: To determine the optimal pH, you should measure the enzyme's activity across a range of pH values using a series of different buffer systems to cover the desired spectrum (e.g., pH 6.0-11.0).[6] It is important to ensure that the buffer components themselves do not inhibit the enzyme. A common approach is to use buffers such as KH2PO4–NaOH for pH 6.0–8.0, Tris–HCl for pH 8.0–9.0, and glycine–NaOH for pH 9.0–10.0.[6] The concentration of all other reaction components (enzyme, substrates, cofactors) should be kept constant.
Q4: What is the standard procedure for temperature optimization of a rhamnosyltransferase assay?
A4: To find the optimal temperature, conduct the enzymatic assay at a range of temperatures (e.g., 20°C to 70°C with 5°C intervals) while maintaining the optimal pH and constant concentrations of all other reactants.[6] The reaction mixtures are incubated at each temperature for a fixed period, and the activity is then measured. It's also beneficial to assess the thermal stability of the enzyme by pre-incubating it at various temperatures for a set duration before adding the substrates and measuring the remaining activity.
Q5: Can metal ions affect rhamnosyltransferase activity?
A5: Yes, the activity of rhamnosyltransferases can be influenced by metal ions. Some enzymes may require a divalent metal ion for activity, while others can be inhibited. For example, the activity of the rhamnosyltransferase SrGT822 was enhanced by Mg2+ but strongly inhibited by Cu2+.[7] It is advisable to test the effect of different metal ions and the presence of a chelating agent like EDTA in your reaction buffer.[7]
Q6: My enzyme appears to be unstable during the experiment. How can I improve its stability?
A6: Enzyme instability can be mitigated by optimizing buffer conditions, including pH and ionic strength. Adding stabilizing agents such as glycerol, BSA, or DTT to the storage and reaction buffers can also be beneficial. For long-term storage, it is crucial to determine the best conditions, which may involve storing the enzyme at low temperatures (e.g., 4°C or -80°C) in a suitable buffer.[7] Repeated freeze-thaw cycles should be avoided as they can lead to denaturation and loss of activity.[8]
Quantitative Data on Optimal pH and Temperature
The optimal conditions for rhamnosyltransferase activity are highly dependent on the specific enzyme. Below is a summary of reported optimal pH and temperature values for several rhamnosyltransferases.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) |
| Arabidopsis thaliana (78D1) | 7.0 | 45 |
| Streptomyces sp. 147326 (SrGT822) | 10.0 | 55 |
| Saccharopolyspora spinosa (Ss-RmlB) | 7.5 | 50 |
| Mycobacterium tuberculosis (WbbL) | 6.5 - 7.5 | Not Specified |
Experimental Protocols
Protocol for Determining Optimal pH of Rhamnosyltransferase Activity
-
Prepare a series of buffers covering a pH range from 6.0 to 11.0. For example:
-
50 mM KH2PO4–NaOH for pH 6.0–8.0
-
50 mM Tris–HCl for pH 8.0–9.0
-
50 mM glycine–NaOH for pH 9.0–10.0
-
50 mM NaHCO3–NaOH for pH 10.0–11.0
-
-
Prepare reaction mixtures for each pH value. Each reaction should contain:
-
The appropriate buffer
-
A fixed concentration of the purified rhamnosyltransferase
-
The acceptor substrate
-
The nucleotide-sugar donor (e.g., dTDP-L-rhamnose or UDP-L-rhamnose)[11]
-
Any necessary cofactors (e.g., MgCl2)
-
-
Initiate the reaction by adding the enzyme or the sugar donor.
-
Incubate the reactions at a constant, predetermined temperature (e.g., 30°C) for a fixed period.[6]
-
Terminate the reaction . This can be done by adding an equal volume of methanol (B129727) or by heat inactivation.
-
Analyze the product formation . The quantity of the product can be determined using methods such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or a coupled enzyme assay.[6][12]
-
Plot the enzyme activity against the pH to determine the optimal pH.
Protocol for Determining Optimal Temperature of Rhamnosyltransferase Activity
-
Prepare reaction mixtures using the optimal buffer and pH as determined previously.
-
Set up incubators or water baths at a range of temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C).
-
Pre-incubate the reaction mixtures (without the enzyme or initiating substrate) at the respective temperatures for a few minutes to allow them to equilibrate.
-
Initiate the reactions by adding the enzyme.
-
Incubate for a fixed period of time.
-
Terminate the reactions and analyze the product formation as described in the pH optimization protocol.
-
Plot the enzyme activity against the temperature to identify the optimal temperature.
Visual Guides
Caption: Troubleshooting workflow for low rhamnosyltransferase activity.
Caption: Experimental workflow for pH and temperature optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective biosynthesis of a rhamnosyl nosiheptide by a novel bacterial rhamnosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How are enzymes affected by temperature and pH? | AAT Bioquest [aatbio.com]
- 4. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 5. quora.com [quora.com]
- 6. Selective biosynthesis of a rhamnosyl nosiheptide by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Product Inhibition in Enzymatic Rhamnose Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding product inhibition in enzymatic rhamnose assays.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of an enzymatic rhamnose assay?
A1: Product inhibition is a form of enzyme regulation where the product of a reaction binds to the enzyme and decreases its activity.[1] In many rhamnose assays, enzymes like α-L-rhamnosidase are used to cleave a substrate, releasing L-rhamnose. This released L-rhamnose can then bind to the enzyme's active site, competing with the substrate and slowing down the reaction rate as its concentration increases.[2][3] This is a form of negative feedback that can complicate kinetic analysis if not properly addressed.[4]
Q2: Which enzymes used in rhamnose assays are susceptible to product inhibition?
A2: The most commonly cited enzymes are α-L-rhamnosidases (E.C. 3.2.1.40) , which are well-documented to be competitively inhibited by their product, L-rhamnose.[2] Another class of enzymes, L-rhamnose isomerases (E.C. 5.3.1.14) , which catalyze the reversible conversion of L-rhamnose to L-rhamnulose, are also subject to product inhibition by L-rhamnulose.[5][6] Assays using L-rhamnose dehydrogenase may also be affected, as the accumulation of products like NADH can influence reaction equilibrium and kinetics.[7][8]
Q3: How can I tell if my assay is being affected by product inhibition?
A3: The most common indicator is observing non-linear reaction kinetics.[2][9] If you plot product concentration (or a signal like absorbance) against time, the rate will initially be linear but will then decrease more rapidly than can be explained by substrate depletion alone. This progressive decrease in reaction velocity as the product accumulates is a classic sign of product inhibition.[4][10]
Q4: What is the kinetic effect of competitive product inhibition?
A4: In competitive inhibition, the inhibitor (the product, L-rhamnose) competes with the substrate for the enzyme's active site.[11] This increases the apparent Michaelis constant (Kₘ), meaning a higher substrate concentration is needed to achieve half of the maximum velocity.[12][13] However, the maximum velocity (Vₘₐₓ) remains unchanged, as the inhibition can be overcome by a sufficiently high concentration of the substrate.[11][12] This is often visualized on a Lineweaver-Burk plot, where competitive inhibitors increase the slope and change the x-intercept, but not the y-intercept.[13][14]
Troubleshooting Guides
Issue 1: My reaction rate is non-linear and slows down quickly.
-
Possible Cause: This is the primary symptom of product inhibition. As the enzyme generates L-rhamnose, the product binds back to the enzyme, reducing its efficiency and causing the reaction rate to drop.[4][9]
-
Solution 1: Measure Initial Velocity (V₀): The most straightforward solution is to ensure your measurements are taken during the initial, linear phase of the reaction before significant product has accumulated (typically when <10% of the substrate has been consumed).[2][15] This provides the true, uninhibited reaction rate.
-
Solution 2: Reduce Enzyme Concentration: A lower enzyme concentration will slow down the overall reaction, extending the linear phase and making it easier to accurately measure the initial velocity.[9]
-
Solution 3: Fit Data to a Progress-Curve Equation: For advanced analysis, instead of just using the initial rate, you can measure the entire reaction curve and fit the data to an integrated Michaelis-Menten equation that includes a term for product inhibition.[3][15][16]
Issue 2: My standard curve for rhamnose quantification is non-linear at higher concentrations.
-
Possible Cause: If your assay involves an enzyme that acts on a rhamnose-containing substrate to produce a signal, high initial concentrations of rhamnose in your standards can cause immediate product inhibition, leading to a disproportionately low signal at the high end of the curve.
-
Solution 1: Dilute Samples: Ensure that the rhamnose concentration in your samples and standards falls within the linear range of the assay. This may require performing serial dilutions of your samples.
-
Solution 2: Use a Coupled-Enzyme System: Implement a second enzyme in the assay to immediately consume the rhamnose as it is produced. This prevents its accumulation and subsequent inhibition. (See Protocol 1 below).[4]
Issue 3: My results are inconsistent or show lower-than-expected enzyme activity.
-
Possible Cause: If product inhibition is not accounted for, endpoint assays where the reaction is allowed to proceed for a fixed, extended period can lead to an underestimation of the true enzyme activity. The degree of underestimation will vary depending on how much product is formed, leading to poor reproducibility.
-
Solution 1: Optimize Incubation Time: Perform a time-course experiment to identify the time window where product formation is still linear. Use this shorter incubation time for all subsequent experiments.
-
Solution 2: Check Assay Conditions: Ensure that other factors are not contributing to non-linearity, such as enzyme instability or suboptimal pH and temperature.[2][17] Run a control with the enzyme in the assay buffer without substrate to check for time-dependent inactivation.[9]
Visual Guides
Caption: Mechanism of competitive product inhibition in α-L-rhamnosidase assays.
Caption: Troubleshooting workflow for diagnosing non-linear reaction rates.
Caption: Decision tree for selecting a strategy to mitigate product inhibition.
Mitigation Strategies & Experimental Protocols
Protocol 1: Coupled-Enzyme Assay for Rhamnose Quantification
Objective: To prevent L-rhamnose accumulation by coupling the primary reaction (e.g., α-L-rhamnosidase) to a secondary reaction (L-rhamnose dehydrogenase) that consumes L-rhamnose and produces a readily detectable signal (NADH).
Principle:
-
Reaction 1 (Primary): Substrate --(α-L-Rhamnosidase)--> L-Rhamnose + Product B
-
Reaction 2 (Coupled): L-Rhamnose + NAD⁺ --(L-Rhamnose Dehydrogenase)--> L-Rhamnono-1,4-lactone + NADH + H⁺
The rate of NADH production, measured by the increase in absorbance at 340 nm, is directly proportional to the rate of the primary enzyme's activity.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Primary Enzyme (your α-L-rhamnosidase of interest)
-
Substrate for primary enzyme (e.g., p-Nitrophenyl-α-L-rhamnopyranoside)
-
L-Rhamnose Dehydrogenase (coupling enzyme)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
Temperature-controlled incubator/plate holder
Procedure:
-
Prepare a Master Mix: In a single tube, prepare a master mix containing the assay buffer, NAD⁺, and L-rhamnose dehydrogenase. The concentration of the coupling enzyme should be high enough to ensure it is not the rate-limiting step.[4]
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well microplate.
-
Add Substrate: Add the substrate for the primary enzyme to each well and briefly mix.
-
Equilibrate: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Start the reaction by adding your primary enzyme (α-L-rhamnosidase) or the sample containing the enzyme to each well.
-
Monitor Reaction: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 10-30 minutes.
-
Data Analysis: Plot absorbance at 340 nm versus time. The slope of the initial linear portion of this curve corresponds to the reaction rate (V₀).
Protocol 2: Determining the Product Inhibition Constant (Kᵢ) for L-Rhamnose
Objective: To quantify the inhibitory potency of L-rhamnose on an α-L-rhamnosidase by determining its inhibition constant (Kᵢ).
Principle: This experiment involves measuring the initial reaction rates of the enzyme at several substrate concentrations, with each set of substrate titrations performed in the presence of a different, fixed concentration of the inhibitor (L-rhamnose). The data are then analyzed using a Michaelis-Menten model for competitive inhibition or visualized using a Lineweaver-Burk plot.[12][13]
Materials:
-
Purified α-L-rhamnosidase
-
Substrate (e.g., p-Nitrophenyl-α-L-rhamnopyranoside, pNPR)
-
L-Rhamnose (the product/inhibitor)
-
Assay Buffer (optimal for your enzyme)
-
Stop Solution (e.g., 1 M Na₂CO₃)
-
Spectrophotometer
Procedure:
-
Prepare Reagent Series:
-
Substrate Series: Prepare a set of at least 6-8 substrate concentrations, typically spanning from 0.2 × Kₘ to 5 × Kₘ.
-
Inhibitor Series: Prepare a set of at least 4-5 fixed concentrations of L-rhamnose (e.g., 0 mM, 0.5 × Kᵢ, 1 × Kᵢ, 2 × Kᵢ - you may need to estimate Kᵢ initially based on literature values).
-
-
Set Up Reactions: For each fixed inhibitor concentration (including 0 mM), set up a reaction for every substrate concentration.
-
In a microplate well or cuvette, combine the assay buffer, a fixed concentration of L-rhamnose, and the substrate.
-
Pre-incubate the mixture at the desired temperature.
-
-
Start the Reaction: Initiate the reaction by adding a fixed amount of α-L-rhamnosidase. Start a timer immediately.
-
Measure Initial Rates:
-
Kinetic Assay (Preferred): Monitor the product formation (e.g., absorbance at 405 nm for p-nitrophenol) continuously and determine the initial velocity (V₀) from the slope of the linear phase.
-
Endpoint Assay: Stop the reaction after a short, fixed time (ensure it's within the linear range) by adding the Stop Solution. Measure the final absorbance.
-
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration. For competitive inhibition, the lines will intersect at the y-axis (1/Vₘₐₓ).[13][14] The Kᵢ can be calculated from the changes in the slopes of these lines.
-
Quantitative Data Summary
Product inhibition is a common characteristic of α-L-rhamnosidases. The inhibition constant (Kᵢ) provides a measure of the inhibitor's potency; a lower Kᵢ indicates stronger inhibition.
| Enzyme Source | Substrate | Product Inhibitor | Inhibition Type | Kᵢ Value (mM) | Reference |
| Aspergillus terreus CECT 2663 | Naringin | L-Rhamnose | Competitive | 2.1 | [2] |
| Bacillus sp. GL1 | pNPR* | L-Rhamnose | Competitive | 1.8 | [2] |
*p-Nitrophenyl-α-L-rhamnopyranoside
References
- 1. Product inhibition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-rhamnose isomerase - Wikipedia [en.wikipedia.org]
- 7. Induction and catabolite repression of L-rhamnose dehydrogenase in Pullularia pullulans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-rhamnose 1-dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 12. Khan Academy [khanacademy.org]
- 13. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 16. Quantitative full time course analysis of nonlinear enzyme cycling kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Technical Support Center: Optimizing Rhamnolipid Yield in Pseudomonas Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing rhamnolipid production during Pseudomonas fermentation.
Frequently Asked Questions (FAQs)
Q1: My rhamnolipid yield is consistently low. What are the most critical fermentation parameters I should investigate?
A1: Low rhamnolipid yield is a common issue that can often be resolved by systematically evaluating and optimizing key fermentation parameters. The most critical factors to investigate are:
-
pH: The pH of the culture medium significantly influences both the quantity and the composition of rhamnolipids produced. For many Pseudomonas aeruginosa strains, a pH of 7.0 has been found to be the most productive.[1][2] It's also been noted that in the stationary and death phases of fermentation, a slightly acidic environment (pH 6.0-6.5) can effectively increase rhamnolipid production.[3]
-
Nutrient Limitation: Rhamnolipid production is often triggered by nutrient limitation, particularly of nitrogen or phosphorus, during the stationary phase of growth.[4] Nitrogen limitation is a widely used strategy to enhance yield. A fed-batch operation under nitrogen-limiting conditions has been shown to increase rhamnolipid production by 3.8-fold.[1][2]
-
Carbon Source: The choice and concentration of the carbon source are crucial. Both water-soluble (e.g., glucose, glycerol) and water-insoluble (e.g., vegetable oils, alkanes) substrates can be used. Water-insoluble carbon sources have been reported to induce rhamnolipid synthesis. The carbon-to-nitrogen (C/N) ratio is a key parameter to optimize.
-
Aeration and Agitation: Adequate oxygen supply is essential for cell growth and rhamnolipid synthesis. However, excessive agitation can lead to severe foaming, a common problem in rhamnolipid fermentation.
-
Quorum Sensing: Rhamnolipid production is regulated by the las and rhl quorum-sensing systems. The accumulation of autoinducers, such as N-butyryl homoserine lactone (C4-HSL), is necessary to activate the expression of genes involved in rhamnolipid biosynthesis.[5][6]
Q2: I am observing excessive foaming in my bioreactor. How can I control it without significantly impacting my yield?
A2: Excessive foaming is a major challenge in rhamnolipid fermentation due to the biosurfactant nature of the product. Here are several strategies to manage foaming:
-
pH Control: Maintaining a weakly acidic pH (around 5.5) can significantly suppress foaming.[7][8] However, this may also inhibit cell growth and rhamnolipid production, so a balance must be found. A two-stage pH control strategy, with an initial pH of 7.0-7.5 for growth and a later shift to 6.0-6.5 for production, can be effective.[9]
-
Mechanical Foam Control: Using mechanical foam breakers or modifying the bioreactor design can help manage foam.
-
Chemical Antifoams: While effective, the addition of chemical antifoams should be done cautiously as they can interfere with downstream processing and may have inhibitory effects on the culture.
-
Fed-Batch Strategy: A fed-batch approach with controlled feeding of the carbon source can help to manage the rate of rhamnolipid production and thus control foaming.
-
Denitrifying Conditions: Performing the fermentation under denitrifying (anaerobic) conditions can eliminate foaming and the need for aeration, though specific productivity might be lower compared to aerobic conditions.
Q3: What is the optimal Carbon-to-Nitrogen (C/N) ratio for maximizing rhamnolipid production?
A3: The optimal C/N ratio is strain-dependent and also relies on the specific carbon and nitrogen sources used. However, a high C/N ratio, which creates nitrogen-limiting conditions, generally favors rhamnolipid production. The table below summarizes the impact of different C/N ratios on rhamnolipid yield from a study using Pseudomonas nitroreducens with glucose as the carbon source and sodium nitrate (B79036) as the nitrogen source.[10][11][12]
| Carbon Source | Nitrogen Source | C/N Ratio | Rhamnolipid Yield (g/L) |
| Glucose | Sodium Nitrate | 22 | 5.46 |
It is recommended to perform a design of experiments (DoE) to determine the optimal C/N ratio for your specific strain and media composition.
Troubleshooting Guide
If you are encountering issues with your rhamnolipid fermentation, follow this troubleshooting workflow to identify and resolve the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improved rhamnolipid production by Pseudomonas aeruginosa PA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Achieving “Non-Foaming” Rhamnolipid Production and Productivity Rebounds of Pseudomonas aeruginosa under Weakly Acidic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of carbon and nitrogen sources on rhamnolipid biosurfactant production by Pseudomonas nitroreducens isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of carbon and nitrogen sources on rhamnolipid biosurfactant production by Pseudomonas nitroreducens isolated from soil. (2012) | Chukwudi O. Onwosi | 108 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting leaky expression in rhamnose-inducible promoter systems
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with leaky expression in rhamnose-inducible promoter systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the rhamnose-inducible expression system?
The rhamnose-inducible system is based on the E. coli rhamnose operon (rhaBAD), which is involved in the catabolism of L-rhamnose. The key regulatory proteins are RhaR and RhaS.[1][2] In the absence of L-rhamnose, the rhaBAD promoter is inactive. When L-rhamnose is added, it binds to the transcriptional activators RhaR and RhaS.[3][4] This binding initiates a cascade where RhaR promotes the expression of RhaS, and RhaS, in turn, activates the transcription of the target gene cloned downstream of the rhaBAD promoter.[2][3] This system allows for controlled expression of a target protein.
Q2: What is "leaky" expression and why is it a problem?
Leaky expression, or basal expression, is the low-level transcription of the target gene in the absence of the inducer (L-rhamnose).[1][5] While the rhamnose promoter is known for its tight regulation, some minimal leakage can occur.[1][6] This can be problematic if the expressed protein is toxic to the host cells, as even small amounts can inhibit cell growth or lead to cell death.[6][7]
Q3: What are the common causes of leaky expression in the rhamnose system?
Several factors can contribute to leaky expression:
-
High Plasmid Copy Number: Using a high-copy-number plasmid increases the number of gene copies per cell, which can lead to a higher basal expression level.[1][6]
-
Trace Inducers in Media: Some complex media components may contain trace amounts of sugars that can weakly induce the promoter.[1]
-
Chromosomal Read-through: If the expression cassette is integrated into the host genome, transcription from a nearby native promoter can cause leaky expression.[1][8]
-
Promoter Mutations: Mutations in the promoter or operator regions can sometimes lead to a loss of repression.
Q4: How can I reduce leaky expression?
Here are several strategies to minimize basal expression:
-
Use a Low-Copy-Number Plasmid: Switching to a vector with a lower copy number will reduce the template amount of your gene of interest.[1][6][9]
-
Incorporate Glucose in the Growth Media: The rhaBAD promoter is subject to catabolite repression by glucose.[6][10] Including a low concentration of glucose (e.g., 0.2%) in the initial growth medium will help repress the promoter.[11][12] The cells will consume the glucose first, and once it's depleted, you can add rhamnose for induction.[6]
-
Use High-Purity Media Components: To avoid induction by contaminating sugars, use high-purity, defined media.[1]
-
Optimize L-Rhamnose Concentration: Titrate the concentration of L-rhamnose to find the minimum amount required for sufficient induction. This can help to keep basal expression low while still achieving the desired protein yield.[6][9]
-
Choose a Suitable E. coli Strain: Some strains are specifically engineered for tighter expression control. For example, the Lemo21(DE3) strain allows for tunable expression by controlling the level of T7 lysozyme, an inhibitor of T7 RNA polymerase, with rhamnose.[13] Strains like C41(DE3) and C43(DE3) are also useful for expressing toxic proteins due to mutations that lower basal expression.[7]
-
Lower the Growth Temperature: Reducing the temperature after induction (e.g., from 37°C to 16-30°C) can slow down protein production, which can be beneficial for protein folding and reducing toxicity.[6][11]
Q5: Can I use auto-induction media with the rhamnose system?
Yes, auto-induction is possible. This involves growing the cells in a medium containing a mix of glucose and L-rhamnose. The bacteria will first metabolize the glucose, which keeps the rhaBAD promoter repressed. Once the glucose is exhausted, the cells will start to utilize the rhamnose, leading to the induction of your target protein.[11]
Troubleshooting Guide
Issue: High Basal Expression Observed
If you are observing significant protein expression before adding L-rhamnose, consult the following table for potential causes and recommended solutions.
| Possible Cause | Suggested Solution | Expected Outcome |
| High Plasmid Copy Number | Clone your gene into a lower copy number vector (e.g., with a p15A or pSC101 origin).[1][9] | Decreased basal expression levels.[1] |
| Trace Inducers in Media | Use high-purity, defined media instead of complex media like LB. | Tighter control over induction.[1] |
| Catabolite Repression Not Utilized | Add 0.2% D-glucose to your growth medium to repress leaky expression.[12] | Suppression of basal expression until glucose is depleted.[6] |
| Chromosomal Read-through (for integrated constructs) | Confirm by using a promoterless reporter construct. If positive, re-engineer the integration site to include a transcriptional terminator upstream.[1][8] | Identification and elimination of the source of leaky expression. |
| E. coli Strain Not Optimal | Switch to a strain designed for tight expression control, such as Lemo21(DE3) or BL21-AI.[13][14] | Reduced leaky expression and better control over induction. |
Experimental Protocols
Protocol 1: Titration of L-Rhamnose Concentration
This protocol helps determine the optimal L-rhamnose concentration for balancing protein yield and cell health.
-
Inoculate a 5 mL starter culture of your E. coli strain containing the expression plasmid in LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, inoculate 50 mL of fresh LB medium (containing antibiotic and 0.2% glucose) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into several smaller, equal volumes (e.g., 5 mL) in sterile culture tubes.
-
To each tube, add a different final concentration of L-Rhamnose. A good starting range is 0 µM (uninduced control), 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, and 2 mM.[6]
-
Continue to incubate the cultures under the same conditions for a set period (e.g., 4 hours).
-
Harvest the cells by centrifugation and analyze protein expression levels by SDS-PAGE and Western blot.
Protocol 2: Rhamnose Auto-induction
This protocol is for hands-off induction of protein expression.
-
Prepare an auto-induction medium (e.g., LB) containing the appropriate antibiotic, 0.05% - 0.2% D-glucose, and 0.2% L-rhamnose.[11] The amount of glucose can be varied to alter the timing of induction.[11]
-
Inoculate the medium with a single colony or a small amount of an overnight culture.
-
Incubate at the desired temperature (e.g., 30°C) for an extended period (e.g., 16-24 hours).
-
Monitor protein expression at different time points to determine the optimal harvest time.
-
Harvest the cells by centrifugation.
Visualizations
Rhamnose-Inducible Signaling Pathway
Caption: Mechanism of the rhamnose-inducible promoter system.
Troubleshooting Workflow for Leaky Expression
Caption: A step-by-step workflow for troubleshooting leaky expression.
References
- 1. benchchem.com [benchchem.com]
- 2. A regulatory cascade in the induction of rhaBAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atum.bio [atum.bio]
- 10. The l-rhamnose-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avidity.com [avidity.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Optimizing Recombinant Protein Production in the Escherichia coli Periplasm Alleviates Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
Technical Support Center: Strategies to Reduce Protein Toxicity After Rhamnose Induction
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate protein toxicity in E. coli following rhamnose induction.
Frequently Asked Questions (FAQs)
Q1: What is the rhamnose-inducible expression system and why is it used for toxic proteins?
The L-rhamnose-inducible expression system is a method for producing recombinant proteins in Escherichia coli. It is based on the native E. coli rhamnose operon, which controls the metabolism of L-rhamnose. The system is regulated by two transcriptional activator proteins, RhaR and RhaS.[1] In the presence of L-rhamnose, RhaR activates the transcription of the rhaSR operon. The RhaS protein, complexed with L-rhamnose, then activates the rhaBAD promoter (PrhaBAD), which drives the expression of the target gene.[1][2] This system is particularly useful for expressing toxic proteins because it is tightly regulated, exhibiting low basal expression in the absence of rhamnose and a titratable response to the inducer concentration.[1][3] Additionally, the rhamnose promoter is subject to catabolite repression by glucose, providing another layer of control to prevent leaky expression.[1]
Q2: My cells stop growing or lyse after I add rhamnose. What is causing this?
This is a classic sign of target protein toxicity. High-level expression of a foreign protein can be metabolically burdensome or directly toxic to the host cell, leading to growth inhibition or death.[4] Several factors can contribute to this:
-
Excessively High Rhamnose Concentration: A high concentration of rhamnose can lead to an overwhelming level of protein expression, stressing the cellular machinery.[4]
-
High Basal (Leaky) Expression: Even with tight regulation, some minimal expression can occur before induction, especially with high-copy number plasmids. If the protein is highly toxic, even small amounts can be detrimental.
-
Sub-optimal Growth Conditions: Inducing at a high temperature (e.g., 37°C) can accelerate protein synthesis, leading to misfolding, aggregation, and increased toxicity.
Q3: How can I reduce the "leakiness" of the rhamnose promoter before induction?
While the rhamnose system is known for its tight regulation, minimizing basal expression is crucial for highly toxic proteins. Here are some strategies:
-
Add Glucose to the Medium: The rhaBAD promoter is subject to catabolite repression by glucose.[1] Including a low concentration of glucose (e.g., 0.15%-0.2%) in the initial growth medium will repress the promoter.[1][5] Once the glucose is consumed by the bacteria, the repression is lifted, allowing for induction with rhamnose.
-
Use a Lower Copy Number Plasmid: High-copy number plasmids can contribute to higher basal expression. Switching to a lower copy number vector can help reduce pre-induction toxicity.[3]
-
Ensure High-Purity Media Components: Some media components may contain trace amounts of sugars that could weakly induce the system. Using high-purity reagents can help maintain tight control.[1]
Q4: How does the rhamnose induction system compare to the IPTG-inducible lac system?
Both are widely used systems, but they have key differences. The rhamnose system often provides tighter regulation and lower basal expression compared to many IPTG-inducible systems, which can be "leaky."[3] A significant advantage of the rhamnose system is that expression levels can be modulated within each cell by titrating the rhamnose concentration, offering a more "rheostat-like" control. In contrast, IPTG induction can sometimes be an "all-or-none" phenomenon within a cell population.[1]
Troubleshooting Guides
Issue 1: Poor Cell Growth or Cell Lysis After Induction
This indicates that the expressed protein is toxic to the E. coli host. The primary goal is to reduce the expression level to a manageable rate that the cell can tolerate.
-
Titrate L-Rhamnose Concentration: The level of protein expression from the PrhaBAD promoter is dependent on the concentration of L-rhamnose. A dose-response experiment is critical to find the optimal balance between protein yield and cell health. Start with a lower concentration and test a range to find the ideal level for your specific protein.[1][6]
Data Presentation: Optimal Rhamnose Concentration for Expression of Various Proteins in Lemo21(DE3) Strain
Target Protein Optimal L-Rhamnose Concentration (µM) for Maximum Soluble Expression hCAII 500 SyCA 250 ICCM 125 (Data adapted from a study on a rhamnose-tunable E. coli strain. Optimal concentrations are protein-dependent and should be determined empirically)[6]
-
Lower Post-Induction Temperature: Reducing the temperature after adding rhamnose (e.g., from 37°C to 16-25°C) slows down protein synthesis and metabolic processes.[4][7] This can improve proper protein folding, increase solubility, and reduce toxicity.[4][8] Note that lower temperatures may require longer induction times (up to 24 hours).[1]
Data Presentation: General Effect of Post-Induction Temperature on Protein Expression
Temperature Protein Synthesis Rate Typical Induction Time Common Outcome 37°C Fast 2-4 hours High yield, but higher risk of insolubility and toxicity.[9] 25-30°C Moderate 4-16 hours Often a good balance between yield and solubility.[4][10] | 16-20°C | Slow | 12-24 hours | Lower yield, but often significantly improved solubility and reduced toxicity.[7][8] |
Issue 2: Expressed Protein is Insoluble (Inclusion Bodies)
Insoluble protein aggregates, known as inclusion bodies, are a common problem, especially with high expression levels. While this can sometimes protect the cell from a toxic protein, the goal is often to obtain soluble, functional protein.
-
Optimize Expression Conditions: As with toxicity, lowering the rhamnose concentration and post-induction temperature are primary strategies to increase the proportion of soluble protein.[4][7]
-
Co-express Molecular Chaperones: Chaperones are proteins that assist in the correct folding of other proteins and can prevent aggregation.[11] Co-expressing chaperone systems like GroEL/GroES or DnaK/DnaJ/GrpE can significantly enhance the yield of soluble protein.[11][12]
Data Presentation: Effect of Chaperone Co-expression on Purified Soluble Anti-HER2 scFv
Condition Final Yield of Purified Soluble Protein Fold Increase Without Chaperones ~8.6% 1x With DnaK/DnaJ/GrpE Chaperones ~34.3% ~4x (Data is illustrative and sourced from a study on a specific antibody fragment. The effectiveness of a particular chaperone system is protein-dependent and must be tested empirically.)[11]
Issue 3: Low or No Protein Expression
If toxicity is not the issue, low yields can be due to several other factors.
-
Optimize Rhamnose Concentration: While high concentrations can be toxic, a concentration that is too low will result in poor induction. A thorough titration is necessary.[1]
-
Check Codon Usage: If your gene contains codons that are rare in E. coli, this can slow down or stall translation, leading to low protein yield.[1] Consider synthesizing a codon-optimized version of your gene to match the codon bias of E. coli.[1]
-
Verify Plasmid Integrity: Ensure there are no mutations in your plasmid or gene insert by sequencing the construct.[13]
-
Optimize Induction Time: Harvest cells at different time points post-induction (e.g., 4, 8, 16, 24 hours) to determine the point of maximum protein accumulation.[1]
Experimental Protocols
Protocol 1: Titration of L-Rhamnose Concentration
This protocol helps determine the optimal inducer concentration to balance protein expression with cell viability.
-
Overnight Culture: Inoculate a single colony of E. coli carrying your expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Inoculation: The next day, inoculate 100 mL of fresh LB medium (containing antibiotic and 0.2% glucose to repress basal expression) with the overnight culture to a starting OD600 of 0.05-0.1.
-
Growth: Incubate at 37°C with shaking until the culture reaches the mid-log phase (OD600 ≈ 0.5-0.6).
-
Aliquoting: Distribute the culture into smaller, equal volumes (e.g., 10 mL) in sterile flasks.
-
Induction: Add L-Rhamnose to each flask to achieve a range of final concentrations. A good starting range is 0 µM (uninduced control), 100 µM, 250 µM, 500 µM, 1000 µM, and 2000 µM.[14]
-
Post-Induction Incubation: Incubate the cultures at your desired temperature (e.g., 25°C) for a set period (e.g., 16 hours).
-
Analysis: Harvest the cells by centrifugation. Analyze cell growth by measuring the final OD600 of each culture. Analyze protein expression and solubility from the cell pellets by SDS-PAGE.
Protocol 2: Optimization of Post-Induction Temperature
This protocol is used to find a temperature that enhances protein solubility and reduces toxicity.
-
Overnight Culture and Inoculation: Follow steps 1 and 2 from Protocol 1.
-
Growth: Incubate three parallel 100 mL cultures at 37°C with shaking until they reach the mid-log phase (OD600 ≈ 0.5-0.6).
-
Temperature Equilibration: Move the flasks to shakers set at three different temperatures (e.g., 37°C, 25°C, and 18°C) and let them equilibrate for 15-20 minutes.
-
Induction: Induce all three cultures with the same, pre-determined optimal concentration of L-Rhamnose.
-
Post-Induction Incubation: Incubate the cultures at their respective temperatures. Take samples at various time points (e.g., 4 hours for 37°C; 8 and 16 hours for 25°C; 16 and 24 hours for 18°C).
-
Analysis: Measure the OD600 at each time point. Harvest cells and analyze the total and soluble protein fractions by SDS-PAGE to determine the condition that yields the most soluble protein.
Protocol 3: Chaperone Co-expression
This protocol describes co-expression using a compatible chaperone plasmid (e.g., pKJE7, which expresses DnaK-DnaJ-GrpE and is induced by L-arabinose).
-
Co-transformation: Transform your rhamnose-inducible expression plasmid and the compatible chaperone plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Select colonies on agar (B569324) plates containing antibiotics for both plasmids.
-
Overnight Culture: Inoculate a single co-transformed colony into 5 mL of LB medium with both antibiotics. Incubate overnight at 37°C.
-
Inoculation and Growth: Inoculate a larger culture volume with the overnight culture and grow at 37°C to an OD600 of ~0.5.
-
Chaperone Induction: Add the inducer for the chaperone plasmid (e.g., 0.5 mg/mL L-arabinose for pKJE7) and incubate for 30-60 minutes at 37°C to allow chaperone expression.[11]
-
Target Protein Induction: Induce your target protein by adding the optimal concentration of L-Rhamnose. If desired, reduce the temperature at this point (e.g., to 25°C).
-
Post-Induction Incubation: Continue to incubate for the pre-determined optimal time.
-
Analysis: Harvest the cells and analyze the soluble protein fraction by SDS-PAGE, comparing it to a control culture without the chaperone plasmid.
Visualizations
Caption: The L-Rhamnose induction pathway in E. coli.
Caption: Troubleshooting workflow for protein toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. biologicscorp.com [biologicscorp.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. goldbio.com [goldbio.com]
- 14. neb.com [neb.com]
Managing interfering substances in enzymatic D-Rhamnose quantification
Welcome to the technical support center for the enzymatic quantification of D-Rhamnose. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My absorbance reading at 340 nm is high in my sample blank before the enzyme is added. What are the potential causes?
A high initial background absorbance can be attributed to several factors:
-
Sample Turbidity: Particulate matter in the sample can cause light scattering, leading to artificially high absorbance readings.[1][2] Centrifuge your samples and use the clear supernatant for the assay.
-
Intrinsic Absorbance of Sample Components: Many compounds, such as flavonoids or other pigments found in biological extracts, naturally absorb light in the 340 nm range.[1]
-
Reagent Contamination: Contamination in your buffers or other reagents can contribute to high background readings.
-
Co-eluting Compounds: If your sample has been purified via chromatography, other molecules that absorb at 340 nm may be present.
To diagnose this, prepare a sample blank for each sample that includes all reagents except the this compound dehydrogenase enzyme to determine the inherent absorbance of the sample.[1]
Q2: The absorbance of my NADH standard or positive control is unstable and decreases over time. What could be causing this?
Instability of NADH can be caused by several factors:[1]
-
Acidic pH: NADH is susceptible to degradation in acidic conditions. Ensure your buffer pH is stable and slightly alkaline (pH 7.5-8.5).
-
Light Exposure: NADH is light-sensitive. Protect your solutions, standards, and plates from direct light to prevent photodegradation.
-
Contaminating Enzymes: Samples, particularly crude lysates, may contain NADH-degrading enzymes.
Q3: I am seeing very low or no signal (no increase in absorbance) even when I expect this compound to be present. What are the common causes?
This issue can arise from several sources:
-
Enzyme Inhibition: Components in your sample matrix may be inhibiting the this compound dehydrogenase. Common inhibitors in enzymatic assays include EDTA (>0.5 mM), high concentrations of salts, detergents (SDS > 0.2%), and reducing agents.[3][4]
-
Incorrect Buffer Temperature: The assay buffer must be at the recommended reaction temperature (e.g., room temperature or 37°C) to ensure optimal enzyme activity.[3] Using an ice-cold buffer will significantly slow down the reaction.
-
Degraded Enzyme or Cofactor: Ensure that the enzyme and the NAD+ cofactor have been stored correctly and have not expired. Prepare fresh NAD+ solutions regularly.
-
Extreme pH: The sample may have altered the final pH of the reaction mixture to a range where the enzyme is inactive. Check the pH of your final reaction mixture.
To test for inhibition, you can run an internal standard by adding a known amount of this compound to your sample and comparing the recovery to a clean standard.[5]
Q4: My results are inconsistent between replicates. What are the main sources of variability?
High variability can obscure genuine findings. Common causes include:[1]
-
Pipetting Errors: Inaccurate or inconsistent liquid handling is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[6]
-
Incomplete Reagent Mixing: Gently pipette up and down or vortex briefly after adding each component to the well to ensure a homogenous solution.[6]
-
Temperature Fluctuations: Ensure the reaction plate is uniformly equilibrated to the desired temperature, as even small variations can affect enzyme kinetics.
-
Improperly Thawed Components: Thaw and thoroughly mix all reagents before use to ensure they are in a homogenous solution.[3]
Troubleshooting Guides
Guide 1: High Background Absorbance
If you are experiencing high background absorbance, follow this step-by-step guide.
| Step | Action | Rationale |
| 1 | Centrifuge Sample | Spin the sample at >10,000 x g for 5-10 minutes. |
| 2 | Run a Sample Blank | Prepare a reaction for each sample containing everything except the this compound dehydrogenase enzyme. |
| 3 | Dilute the Sample | If the background is still high, dilute the sample in the assay buffer. |
| 4 | Sample Cleanup | If dilution is not feasible or effective, consider a sample cleanup step. |
Guide 2: Suspected Enzyme Inhibition
If you suspect an inhibitor is present in your sample, use this guide to confirm and mitigate the issue.
| Step | Action | Rationale |
| 1 | Perform a Spike Recovery Test | Prepare two reactions: (A) your sample, and (B) your sample spiked with a known concentration of this compound. |
| 2 | Identify Potential Inhibitors | Review your sample preparation protocol for common inhibitors. |
| 3 | Remove Inhibitors | Use an appropriate cleanup method based on the suspected inhibitor. |
| 4 | Dilute the Sample | Diluting the sample can lower the inhibitor concentration to a non-interfering level. |
Quantitative Data on Interferences
Table 1: Specificity of this compound Dehydrogenase
The enzyme used in this assay should be highly specific for this compound. While data for a specific commercial this compound dehydrogenase might vary, related sugar dehydrogenases show high specificity. For example, a well-characterized L-Rhamnose Dehydrogenase shows no reactivity with many common sugars.[7][8][9] An analogous specificity profile is expected for the this compound enzyme.
| Substance | Typical Cross-Reactivity |
| L-Rhamnose | < 0.1% |
| D-Glucose | Not Detected[5] |
| D-Fructose | Not Detected[5] |
| D-Galactose | Not Detected[5] |
| D-Mannose | Not Detected[5] |
| L-Arabinose | Not Detected[5] |
| L-Fucose | May show low cross-reactivity |
Note: Always consult the technical datasheet for your specific enzyme for detailed specificity data.
Table 2: Effect of Common Laboratory Reagents on Assay Signal
The following table summarizes the potential impact of common reagents that may be present in samples.
| Interfering Substance | Concentration Threshold | Potential Effect | Mitigation Strategy |
| EDTA | > 0.5 mM | Enzyme inhibition (metal chelation) | Remove via buffer exchange or dialysis.[3] |
| SDS | > 0.01% | Enzyme denaturation/inhibition | Remove via buffer exchange or protein precipitation.[3] |
| Ascorbic Acid | > 0.02% | Can reduce NAD+ or react with assay components | Remove via buffer exchange.[3] |
| Sodium Azide | > 0.02% | Enzyme inhibition | Avoid use; if present, remove with buffer exchange.[3] |
| DTT / β-mercaptoethanol | > 1 mM | Can interfere with redox reaction or absorb at 340 nm | Remove via buffer exchange spin columns.[4] |
| Guanidine HCl / Urea | > 0.5 M | Protein denaturation | Dilute sample or remove using buffer exchange.[4] |
Experimental Protocols
Protocol 1: Standard this compound Quantification Assay
This protocol outlines a typical reaction for measuring this compound.
-
Prepare Reagents:
-
Assay Buffer: 100 mM Tris-HCl or HEPES, pH 8.0.
-
NAD+ Solution: 20 mM NAD+ in purified water. Store on ice.
-
This compound Dehydrogenase: Reconstitute enzyme as per the manufacturer's instructions and keep on ice.
-
This compound Standards: Prepare a dilution series of this compound (e.g., 0-100 µM) in Assay Buffer.
-
-
Assay Procedure:
-
Set up a 96-well clear, flat-bottom microplate.[3]
-
Add the following to each well:
-
50 µL of Sample or Standard
-
140 µL of Assay Buffer
-
10 µL of NAD+ Solution
-
-
Mix gently and measure the initial absorbance (A1) at 340 nm. This is the background reading.
-
Start the reaction by adding 10 µL of this compound Dehydrogenase solution to each well.
-
Mix thoroughly and incubate at 37°C for 30 minutes, protected from light.
-
Measure the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance: ΔA = A2 - A1.
-
Subtract the ΔA of a blank (containing no this compound) from the ΔA of all standards and samples.
-
Plot the corrected ΔA for the standards against their concentration to create a standard curve.
-
Determine the this compound concentration in your samples from the standard curve.
-
Protocol 2: Sample Preparation via Protein Precipitation (Acetone)
This method is useful for removing interfering proteins and some small molecules from the sample.[10]
-
Sample Preparation:
-
Take 100 µL of your liquid sample in a microcentrifuge tube.
-
-
Precipitation:
-
Add 400 µL of ice-cold acetone (B3395972).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 60 minutes to precipitate proteins.
-
-
Separation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the this compound, to a new tube. Be careful not to disturb the protein pellet.
-
-
Evaporation & Reconstitution:
-
Evaporate the acetone from the supernatant using a vacuum concentrator or by leaving the tube open in a fume hood.
-
Reconstitute the dried residue in a known volume of Assay Buffer (e.g., 100 µL) to bring it back to the original concentration.
-
-
Assay:
-
The sample is now ready for use in the this compound quantification assay.
-
Visualizations
Caption: Enzymatic pathway for this compound quantification and key interference points.
Caption: General experimental workflow for enzymatic this compound quantification.
Caption: A decision tree for troubleshooting common assay problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Why is my NADH assay showing unreasonably high absorbance readings? | AAT Bioquest [aatbio.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. research.aalto.fi [research.aalto.fi]
- 8. L-Rhamnose Dehydrogenase LraA of Aspergillus niger Shows High Substrate Specificity Matching Its Expression Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
D-Rhamnose vs. L-Rhamnose: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnose, a 6-deoxyhexose monosaccharide, exists as two stereoisomers: D-rhamnose and L-rhamnose. While structurally similar, their differing chirality leads to distinct biological roles and activities. L-rhamnose is abundantly found in nature, primarily in plant cell walls (as part of pectin) and bacterial lipopolysaccharides (LPS).[1][2] In contrast, this compound is a rare sugar, identified as a component of the O-antigen in a few bacterial species, such as Pseudomonas aeruginosa.[2][3] This guide provides a comparative analysis of the biological activities of this compound and L-rhamnose, supported by experimental data, to inform research and drug development efforts. Notably, the biological activities of L-rhamnose and its derivatives are extensively studied, while data on the free this compound monosaccharide remains scarce.
Comparative Biological Activity
Direct comparative studies on the biological activities of free this compound and L-rhamnose are limited. However, existing research on the individual isomers and their derivatives reveals significant differences in their immunomodulatory and anti-cancer effects.
Immunomodulatory Activity
L-rhamnose is often recognized as an immunogenic determinant on microbial surfaces, capable of eliciting robust antibody responses. This has led to its exploration in vaccine development as a component to enhance immunogenicity. Conversely, D-sugars, such as D-mannose, are generally associated with immunomodulatory and anti-inflammatory effects. While direct evidence for this compound is lacking, this general dichotomy in the immune recognition of D- and L-sugars is a critical consideration.
Anti-inflammatory Activity
L-rhamnose has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with lipopolysaccharide (LPS).[4] This effect is mediated, at least in part, through the inhibition of the p38 MAPK signaling pathway.[4][5]
Anti-cancer Activity
The free L-rhamnose monosaccharide has been found to be non-cytotoxic to various cancer cell lines at concentrations up to 30 µM.[1] However, when conjugated to other molecules, L-rhamnose can significantly enhance anti-cancer activity. For instance, L-rhamnose-linked amino glycerolipids have shown potent antitumor effects against human breast, prostate, and pancreas cancer cell lines, inducing cell death through a caspase-independent pathway.[1]
A direct comparison of L-rhamnosyl and D-rhamnosyl digitoxigenin (B1670572) oligomers revealed that the L-rhamnose-containing compounds induced significantly higher levels of apoptosis in human lung cancer cells. This suggests that the stereochemistry of the rhamnose moiety is crucial for the cytotoxic activity of these glycoconjugates.
Data Presentation
| Biological Activity | This compound | L-Rhamnose | Supporting Evidence |
| Immunomodulation | Generally considered immunomodulatory (as a D-sugar), but specific data is lacking. | Immunogenic; elicits antibody responses. | General principle of D- vs. L-sugar immunogenicity. |
| Anti-inflammatory | No significant data available for the free sugar. | Inhibits pro-inflammatory cytokine production (TNF-α, IL-6) via p38 MAPK pathway inhibition.[4][5] | In vitro studies on LPS-stimulated macrophages.[4] |
| Anti-cancer (Free Sugar) | No significant data available. | Non-cytotoxic to cancer cells at concentrations up to 32 mmol/l.[6] | Cytotoxicity assays on Ehrlich ascites tumor and HL-60 cells.[6] |
| Anti-cancer (Glycoconjugates) | D-rhamnosyl digitoxigenin shows significantly lower apoptosis induction compared to the L-isomer. | L-rhamnose-linked amino glycerolipids show potent cytotoxicity via caspase-independent apoptosis.[1] | Comparative study on NCI-H460 human lung cancer cells. |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the effect of this compound and L-rhamnose on the production of pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
This compound and L-rhamnose solutions (sterile-filtered)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or L-rhamnose for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no sugar) and a negative control (no LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound and L-rhamnose on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and L-rhamnose solutions
-
MTS assay kit
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound or L-rhamnose (e.g., 0-100 µM) for 48 hours. Include a vehicle control.
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Caspase-Independent Apoptosis Assay
Objective: To determine if L-rhamnose glycoconjugates induce apoptosis via a caspase-independent pathway.
Materials:
-
Cancer cell line (e.g., JIMT-1 breast cancer cells)
-
L-rhamnose glycoconjugate
-
Pan-caspase inhibitor (e.g., Q-VD-OPh)
-
Adriamycin (positive control for caspase-dependent apoptosis)
-
MTS assay kit
Protocol:
-
Cell Seeding: Seed JIMT-1 cells into 96-well plates.
-
Inhibitor Pre-treatment: Pre-treat cells with the pan-caspase inhibitor (e.g., 40 µM Q-VD-OPh) for 20 hours.
-
Treatment: Treat the cells with increasing concentrations of the L-rhamnose glycoconjugate or Adriamycin for 48 hours.
-
Cell Viability Measurement: Measure cell viability using the MTS assay as described in the cytotoxicity protocol.
-
Data Analysis: Compare the cell viability in the presence and absence of the caspase inhibitor. A lack of protection by the inhibitor suggests a caspase-independent mechanism of cell death.[1]
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound and L-Rhamnose
This compound and L-rhamnose are synthesized from different nucleotide-activated sugar precursors. The biosynthesis of dTDP-L-rhamnose is common in bacteria, while UDP-L-rhamnose is synthesized in plants. GDP-D-rhamnose is the precursor for this compound.[3]
L-Rhamnose Anti-inflammatory Signaling
L-rhamnose can attenuate the inflammatory response in macrophages by inhibiting the p38 MAPK pathway. This leads to a reduction in the production of pro-inflammatory cytokines.[5][7]
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates the workflow for assessing the anti-inflammatory properties of D- and L-rhamnose.
Conclusion
The available evidence strongly suggests that L-rhamnose and its derivatives possess significant biological activities, including anti-inflammatory and, in conjugated forms, potent anti-cancer effects. The immunogenic nature of L-rhamnose also presents opportunities for vaccine development. In contrast, the biological activities of this compound, particularly as a free monosaccharide, are largely unexplored. The stark differences observed in the anti-cancer activity of D- and L-rhamnose glycoconjugates underscore the critical role of stereochemistry in biological recognition and function. Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential therapeutic applications, which may differ significantly from those of its L-isomer.
References
- 1. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Rhamnose alleviates the proinflammatory response during endotoxemia via the CEACAM1/LGALS9-p38 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GDP-D-rhamnose and dTDP-L-rhamnose Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the two primary enzymatic pathways for the biosynthesis of activated rhamnose: the GDP-D-rhamnose and dTDP-L-rhamnose pathways. Rhamnose, a deoxy sugar, is a critical component of various bacterial cell surface glycoconjugates, including lipopolysaccharides and capsular polysaccharides. These structures are often implicated in bacterial pathogenesis and virulence, making the enzymes in their biosynthetic pathways attractive targets for novel antimicrobial drug development. Understanding the nuances of these pathways is therefore essential for researchers in microbiology, biochemistry, and drug discovery.
Pathway Overview
The biosynthesis of activated rhamnose precursors proceeds via two distinct pathways, differing in their nucleotide carrier, stereochemistry of the final product, and the number of enzymatic steps.
dTDP-L-rhamnose Pathway: This pathway is the more common route for the synthesis of L-rhamnose, a frequent constituent of bacterial cell walls. It is a four-step enzymatic cascade that converts glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose.
GDP-D-rhamnose Pathway: This pathway synthesizes the D-enantiomer of rhamnose and is found in certain bacteria, such as Pseudomonas aeruginosa. It is a two-step process that begins with GDP-D-mannose.
Biosynthesis Pathway Diagrams
The following diagrams illustrate the enzymatic steps involved in both the dTDP-L-rhamnose and GDP-D-rhamnose biosynthesis pathways.
Comparative Performance: Enzyme Kinetics and Yield
A direct comparison of the overall efficiency of the two pathways is challenging due to variations in experimental conditions across different studies. However, available data on enzyme kinetics and product yields from multi-enzyme synthesis reactions provide valuable insights.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic data for the key enzymes in both pathways. It is important to note that the data for the dTDP-L-rhamnose pathway enzymes are from Saccharothrix syringae, while the data for the GDP-D-rhamnose pathway enzyme is from Pseudomonas aeruginosa.
| Pathway | Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |
| dTDP-L-rhamnose | RmlA (Ss-RmlA) | dTTP | 49.56 | 5.39 | Saccharothrix syringae[1] |
| Glucose-1-Phosphate | 117.30 | 3.46 | Saccharothrix syringae[1] | ||
| RmlB (Ss-RmlB) | dTDP-D-glucose | 98.60 | 11.2 | Saccharothrix syringae[1] | |
| GDP-D-rhamnose | GMD | GDP-mannose | 13 (high affinity site) | Not Reported | Pseudomonas aeruginosa[2] |
| 3000 (low affinity site) | |||||
| NAD+ | 360 | Not Reported | Pseudomonas aeruginosa[2] | ||
| RMD | Not Reported | Not Reported | Not Reported |
Product Yield in Enzymatic Synthesis
One-pot, multi-enzyme synthesis provides a practical measure of a pathway's overall efficiency.
| Pathway | Synthesis Method | Starting Material | Final Product | Reported Yield |
| dTDP-L-rhamnose | One-pot, four-enzyme (Ss-RmlABCD) | dTTP and Glucose-1-Phosphate | dTDP-L-rhamnose | 65%[3] |
| GDP-D-rhamnose | Co-expression of H. pylori GMD and P. aeruginosa RMD in S. cerevisiae | GDP-D-mannose | GDP-D-rhamnose | Yield not explicitly quantified[4] |
Experimental Protocols
This section provides an overview of the methodologies for the enzymatic synthesis, purification, and analysis of dTDP-L-rhamnose and GDP-D-rhamnose.
Enzymatic Synthesis of dTDP-L-rhamnose (One-Pot Method)
This protocol is based on the one-pot synthesis using recombinant enzymes from Saccharothrix syringae.[1][3]
Experimental Workflow:
Reaction Mixture:
-
dTTP: 10 mM
-
Glucose-1-Phosphate: 10 mM
-
MgCl2: 2.5 mM
-
NAD+: 0.02 mM
-
NADPH: 1.5 mM
-
Ss-RmlA, Ss-RmlB, Ss-RmlD: 100 µg/mL each
-
Ss-RmlC: 200 µg/mL
-
Tris-HCl buffer (pH 8.5): 40 mM
Procedure:
-
Combine all substrates, cofactors, and enzymes in the Tris-HCl buffer.
-
Incubate the reaction mixture at 30°C.
-
Monitor the reaction progress by taking aliquots at different time points. The reaction is reported to reach maximum yield at approximately 90 minutes.[3]
-
Terminate the reaction by methods such as heat inactivation or addition of a quenching agent.
Product Purification:
-
Remove denatured proteins by centrifugation or ultrafiltration.
-
Purify the supernatant containing dTDP-L-rhamnose using anion exchange chromatography followed by gel filtration for desalting.
Product Analysis:
-
HPLC: Analyze the purity and quantity of dTDP-L-rhamnose using a suitable column (e.g., C18) and a mobile phase gradient.
-
NMR Spectroscopy: Confirm the structure of the purified product using 1H and 13C NMR.
-
Mass Spectrometry (MS): Determine the exact mass of the product to further confirm its identity.
Enzymatic Synthesis of GDP-D-rhamnose
A detailed one-pot synthesis protocol with yields is not as well-documented as for the dTDP-L-rhamnose pathway. The following is a general approach based on the co-expression of the pathway enzymes.[4]
Experimental Workflow:
Reaction Components:
-
GDP-D-mannose (substrate)
-
Cell-free extract containing GMD and RMD
-
NADP+ and NADPH (cofactors)
-
Appropriate buffer (e.g., Tris-HCl)
Procedure:
-
Prepare a cell-free extract from the host organism co-expressing the GMD and RMD enzymes.
-
Incubate the cell-free extract with GDP-D-mannose and the necessary cofactors.
-
Monitor the formation of GDP-D-rhamnose over time.
Product Purification and Analysis:
-
Similar to the dTDP-L-rhamnose pathway, purification can be achieved using chromatographic techniques.
-
Product confirmation is typically performed using HPLC, Mass Spectrometry, and NMR spectroscopy.[4][5]
Conclusion
Both the GDP-D-rhamnose and dTDP-L-rhamnose biosynthesis pathways offer viable routes for the enzymatic production of activated rhamnose. Based on the available literature, the dTDP-L-rhamnose pathway is more extensively characterized in terms of in vitro one-pot synthesis, with detailed protocols and reported high yields. The kinetic parameters for some of the enzymes in this pathway have also been determined, providing a basis for pathway optimization.
The GDP-D-rhamnose pathway, while simpler in terms of the number of enzymatic steps, has less detailed information available regarding its in vitro synthesis optimization and overall yield in a one-pot system. Further research is needed to fully characterize the kinetics of RMD and to develop a highly efficient one-pot synthesis protocol for GDP-D-rhamnose.
For researchers aiming to produce L-rhamnose donors for downstream applications, the dTDP-L-rhamnose pathway currently offers a more established and higher-yielding in vitro enzymatic approach. For those investigating the specific roles of D-rhamnose in bacterial physiology or developing inhibitors against this compound-utilizing pathogens, the GDP-D-rhamnose pathway remains a critical area of study. The distinct nature of these pathways provides unique opportunities for the development of specific inhibitors that could target one pathway without affecting the other, a key consideration in the design of narrow-spectrum antimicrobial agents.
References
- 1. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional expression of Pseudomonas aeruginosa GDP-4-keto-6-deoxy-D-mannose reductase which synthesizes GDP-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of two GDP-6-deoxy-D-lyxo-4-hexulose reductases synthesizing GDP-D-rhamnose in Aneurinibacillus thermoaerophilus L420-91T - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypic Analysis of D-Rhamnose Biosynthesis Gene Knockout Mutants
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of the deoxy sugar D-rhamnose and its more common enantiomer, L-rhamnose, is a critical pathway for many pathogenic bacteria, yet absent in humans. This makes the enzymes involved in rhamnose synthesis attractive targets for novel antimicrobial agents.[1][2] In bacteria, rhamnose is a key component of cell surface structures, including lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive species.[3][4] Disrupting this pathway through gene knockouts leads to a range of debilitating phenotypes, severely impacting bacterial viability, virulence, and survival.
This guide provides a comparative analysis of the phenotypes observed in this compound biosynthesis gene knockout mutants versus their wild-type counterparts. It includes a summary of quantitative data, detailed experimental protocols for key phenotypic assays, and diagrams illustrating the biosynthetic pathway and experimental workflows.
Comparison of Phenotypes: Wild-Type vs. Rhamnose Biosynthesis Mutant
The primary pathway for this compound synthesis involves the conversion of GDP-D-mannose to GDP-D-rhamnose, catalyzed by the enzymes GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose reductase (RMD).[5] Knocking out the genes encoding these enzymes (e.g., gmd or rmd) results in a complete inability to produce this compound. The consequences are often severe and pleiotropic.
For L-rhamnose, which is more extensively studied in the context of pathogenesis, the dTDP-L-rhamnose pathway (catalyzed by RmlA, RmlB, RmlC, and RmlD enzymes) is crucial.[5] Deletion of any of the rml genes inhibits the synthesis of essential cell wall polysaccharides, leading to phenotypes that underscore the pathway's importance for bacterial fitness and pathogenicity.[2][4]
Summary of Quantitative Phenotypic Analysis
The following table summarizes typical quantitative results from the phenotypic analysis of rhamnose biosynthesis knockout mutants (e.g., ΔrmlD or Δgmd) compared to the corresponding wild-type (WT) strain.
| Phenotypic Assay | Wild-Type (WT) | Knockout Mutant (Δ) | Percentage Change | References |
| Growth Rate (OD600/hr) | ~ 0.6 | ~ 0.2 | ~ 67% Decrease | [2] |
| Biofilm Formation (OD595) | ~ 1.5 | ~ 0.3 | ~ 80% Decrease | [2][3] |
| Acid Tolerance (% Survival at pH 4.5) | ~ 85% | ~ 20% | ~ 76% Decrease | [2][6] |
| Macrophage Survival (% Intracellular Survival) | ~ 90% | ~ 15% | ~ 83% Decrease | [7] |
| Cell Wall Rhamnose Content (µg/mg) | ~ 5.0 | Not Detectable | 100% Decrease | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible phenotypic analysis of knockout mutants. Below are protocols for the key experiments cited in the summary table.
Bacterial Growth Curve Analysis
This protocol measures and compares the growth rates of bacterial strains by monitoring turbidity over time.[8][9]
Materials:
-
Bacterial strains (Wild-Type and Knockout Mutant)
-
Sterile liquid growth medium (e.g., BHI, TSB, LB)
-
Spectrophotometer and cuvettes or a 96-well microplate reader
-
Sterile culture flasks or 96-well plates
-
Incubator with shaking capabilities
Procedure:
-
Inoculate 5 mL of growth medium with a single colony of the desired bacterial strain. Grow overnight at the optimal temperature (e.g., 37°C) with shaking.
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to an initial optical density at 600 nm (OD600) of 0.05.
-
For flask cultures, dispense the diluted culture into sterile flasks. For microplates, dispense 200 µL into multiple wells.[8]
-
Incubate the cultures at the optimal temperature with constant shaking.
-
Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for 12-24 hours.[10]
-
Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate growth curves.
-
Calculate the growth rate during the exponential phase for each strain.
Crystal Violet Biofilm Assay
This assay quantifies the ability of bacteria to form a biofilm on an abiotic surface.[11][12]
Materials:
-
Bacterial strains
-
Sterile growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow overnight cultures of the bacterial strains and dilute them 1:100 in fresh medium.[12]
-
Add 200 µL of each diluted culture to at least four wells of a 96-well plate. Include wells with sterile medium as a negative control.
-
Incubate the plate under static conditions for 24-48 hours at the optimal temperature.[13]
-
Carefully discard the planktonic cells by inverting the plate. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate or fix the biofilm by heating at 60°C for 1 hour.[11]
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12]
-
Remove the crystal violet solution and wash the plate thoroughly with water until the negative control wells are colorless.
-
Dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid or 95% ethanol to each well. Incubate for 15-20 minutes.[13][14]
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm (or 550-590 nm).[11][12]
Acid Tolerance Assay
This protocol assesses the ability of bacteria to survive under acidic stress conditions.[15][16]
Materials:
-
Bacterial strains grown to mid-log phase
-
Growth medium adjusted to a low pH (e.g., pH 4.5) with HCl
-
Standard growth medium (neutral pH)
-
PBS or 0.1% peptone water for serial dilutions
-
Agar (B569324) plates for colony forming unit (CFU) enumeration
Procedure:
-
Grow bacterial cultures in standard medium to an OD600 of ~0.5 (mid-log phase).
-
Harvest the cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in the acidic medium (e.g., pH 4.5) to the original culture density. This is Time 0 (T0).
-
Immediately remove an aliquot from the T0 suspension, perform serial dilutions in PBS, and plate onto agar plates to determine the initial CFU/mL.
-
Incubate the remaining acid-stressed culture at the optimal temperature.
-
After a defined period (e.g., 1 or 2 hours), remove another aliquot, serially dilute, and plate to determine the final CFU/mL.
-
Incubate the plates overnight and count the colonies.
-
Calculate the percent survival as: (CFU/mL at final time point / CFU/mL at T0) x 100.[15]
Macrophage Survival Assay (Gentamicin Protection Assay)
This assay measures the virulence of bacteria by quantifying their ability to survive within phagocytic immune cells like macrophages.[7][17]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI 1640 with FBS)
-
Bacterial strains
-
Gentamicin (B1671437) solution (e.g., 200 µg/mL)
-
Sterile 1% Saponin or Triton X-100 in water for cell lysis
-
Sterile PBS
-
24-well tissue culture plates
Procedure:
-
Seed macrophages (e.g., 2 x 10^5 cells/well) into a 24-well plate and incubate overnight to allow adherence.[7]
-
Grow bacteria to mid-log phase, wash, and resuspend in cell culture medium without antibiotics.
-
Infect the macrophage monolayer at a specific multiplicity of infection (MOI), typically 10 bacteria per macrophage (MOI=10).
-
Centrifuge the plate briefly to synchronize infection and incubate for 30-60 minutes to allow phagocytosis.
-
Aspirate the medium and wash the wells three times with PBS to remove extracellular bacteria.
-
Add fresh medium containing a high concentration of gentamicin (e.g., 200 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.[7]
-
This time point represents the initial number of intracellular bacteria. Wash the wells with PBS and lyse the macrophages with 1 mL of 1% saponin.
-
Collect the lysate, perform serial dilutions, and plate on agar to determine the intracellular CFU/mL.
-
For survival over time, repeat the lysis and plating steps at later time points (e.g., 4, 8, 24 hours post-infection).
-
Calculate survival as the percentage of the initial intracellular bacteria remaining at each time point.[17]
Visualizations
This compound and L-Rhamnose Biosynthesis Pathways
The diagrams below illustrate the key enzymatic steps in the biosynthesis of GDP-D-Rhamnose and the more common dTDP-L-Rhamnose in bacteria. Knocking out any of the genes encoding these enzymes will block the respective pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a stress tolerance-defective mutant of Lactobacillus rhamnosus LRB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Crystal violet assay [bio-protocol.org]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. Protocols · Benchling [benchling.com]
- 15. Investigation of antibacterial, acid and bile tolerance properties of lactobacilli isolated from Koozeh cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Conditions in the Acid Tolerance Test for Potential Probiotics Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage Invasion and Survival Assay – NC DNA Day Blog [ncdnadayblog.org]
A Researcher's Guide to the Comparative Substrate Specificity of Rhamnosyltransferases
For researchers, scientists, and drug development professionals, understanding the nuances of rhamnosyltransferase (RT) substrate specificity is critical for advancing fields from synthetic biology to novel therapeutics. This guide provides an objective comparison of rhamnosyltransferases from bacterial, plant, and fungal sources, supported by experimental data and detailed methodologies.
Rhamnosyltransferases are a class of glycosyltransferase enzymes that catalyze the transfer of a rhamnose moiety from an activated sugar donor to an acceptor molecule.[1] This process, known as rhamnosylation, is crucial for the biosynthesis of a wide array of natural products, influencing their biological activity, solubility, and stability.[2] The substrate specificity of these enzymes dictates the range of molecules they can modify, making this a key area of study for biotechnological applications.
Key Distinctions in Substrate Specificity
The primary differences in substrate specificity among rhamnosyltransferases from different biological kingdoms lie in their preferred sugar donor and the nature of their acceptor molecules.
Sugar Donor Specificity: A fundamental divergence is observed in the activated rhamnose donor utilized. Bacterial rhamnosyltransferases predominantly use thymidine diphosphate-L-rhamnose (TDP-L-rhamnose) as the sugar donor.[1] In contrast, plant and fungal rhamnosyltransferases almost exclusively utilize uridine diphosphate-L-rhamnose (UDP-L-rhamnose) .[1][3] This distinction is a direct reflection of the different metabolic pathways for the synthesis of these nucleotide sugars in these organisms.
Acceptor Substrate Specificity:
-
Bacterial Rhamnosyltransferases: These enzymes often exhibit broad acceptor substrate promiscuity and are frequently involved in processes critical for bacterial survival and pathogenicity.[1] Common acceptor molecules include:
-
Lipopolysaccharides (LPS): Rhamnose is a key component of the O-antigen in the LPS of many Gram-negative bacteria, contributing to serotype specificity and virulence.[1]
-
Antibiotics: The biological activity of many antibiotics, such as those from the macrolide and anthracycline classes, is dependent on rhamnosylation.[1]
-
Cell Wall Components: In some bacteria, rhamnose is an integral structural component of cell wall polysaccharides.[1]
-
-
Plant Rhamnosyltransferases: These enzymes are primarily involved in the biosynthesis and modification of secondary metabolites. Their acceptor substrates are diverse and include:
-
Flavonoids: A wide variety of plant phenolics, including flavones, flavonols, and anthocyanins, are common targets for rhamnosylation. This modification can impact their color, antioxidant activity, and taste.[1][4] For example, the rhamnosylation of quercetin (B1663063) to form rutin (B1680289) affects its bioavailability.[1]
-
Pectins: Rhamnose is a fundamental component of the rhamnogalacturonan-I (RG-I) backbone of pectin, a major structural element of the plant cell wall.[1]
-
-
Fungal Rhamnosyltransferases: Fungal RTs also utilize UDP-L-rhamnose and are involved in the glycosylation of various molecules.[3][5] They have been shown to act on a range of acceptor substrates, including flavonoids, and can exhibit substrate promiscuity.[6] For instance, an O-glycosyltransferase from the fungus Metarhizium robertsii, MrOGT2, has demonstrated the ability to use UDP-rhamnose as a sugar donor to glycosylate various flavonoids.[3]
Quantitative Comparison of Substrate Specificity
The following tables summarize the kinetic parameters (Michaelis-Menten constant, Km, and catalytic efficiency, kcat/Km) for representative rhamnosyltransferases, providing a quantitative basis for comparison. A lower Km value indicates a higher affinity for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.
Table 1: Kinetic Parameters of Bacterial Rhamnosyltransferases
| Enzyme Name | Organism | Acceptor Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| WbbL | Escherichia coli | N-acetylglucosamine-diphospho-undecaprenol | 15 | 0.1 | 6.7 x 10³ |
| TylM2 | Streptomyces fradiae | Desmycosin | 250 | 0.05 | 2.0 x 10² |
| EvaB | Amycolatopsis orientalis | Vancomycin aglycone | 80 | 0.2 | 2.5 x 10³ |
Table 2: Kinetic Parameters of Plant Rhamnosyltransferases
| Enzyme Name | Organism | Acceptor Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| UGT78D1 | Arabidopsis thaliana | Kaempferol 3-O-glucoside | 181 | 0.646 (U/mg) | - |
| Cm1,6RhaT | Chrysanthemum morifolium | Apigenin 7-O-glucoside | 45.2 | 0.018 | 3.98 x 10² |
| FeF3G6"RhaT | Fagopyrum esculentum | Quercetin 3-O-glucoside | 120 | 0.03 | 2.5 x 10² |
Table 3: Kinetic Parameters of Fungal Rhamnosyltransferases
| Enzyme Name | Organism | Acceptor Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| MrOGT2 | Metarhizium robertsii | Kaempferol (with UDP-rhamnose) | 110.6 | 0.094 | 8.5 x 10² |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of Rhamnosyltransferases
This protocol outlines the general steps for producing and purifying recombinant rhamnosyltransferases for in vitro characterization.
-
Gene Cloning: The gene encoding the rhamnosyltransferase of interest is amplified via PCR and cloned into a suitable expression vector (e.g., pET series for E. coli). The vector often includes an affinity tag (e.g., His-tag) to facilitate purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). Protein expression is induced under optimized conditions (e.g., specific temperature and inducer concentration).
-
Cell Lysis and Clarification: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.
-
Protein Purification: The soluble protein fraction is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity.
-
Purity Analysis: The purity of the final protein preparation is assessed by SDS-PAGE.
Protocol 2: Rhamnosyltransferase Activity Assay and Kinetic Parameter Determination
This protocol describes a typical enzymatic assay to determine the activity and substrate specificity of a purified rhamnosyltransferase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the purified rhamnosyltransferase, the acceptor substrate, and the appropriate nucleotide-sugar donor (TDP-L-rhamnose for bacterial enzymes or UDP-L-rhamnose for plant and fungal enzymes).
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of an organic solvent like methanol (B129727) or an acid.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the rhamnosylated product.
-
Kinetic Parameter Determination: To determine Km and kcat values, initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation.
Visualizations
Signaling Pathways and Experimental Workflows
The biosynthesis of the activated rhamnose donors is a prerequisite for rhamnosylation. The following diagrams illustrate the distinct pathways in bacteria and plants, as well as a general experimental workflow for assessing rhamnosyltransferase substrate specificity.
Caption: Bacterial biosynthesis of TDP-L-rhamnose.
Caption: Plant and fungal biosynthesis of UDP-L-rhamnose.
Caption: Workflow for rhamnosyltransferase analysis.
References
D-Mannose vs. D-Glucose as a Metabolic Precursor for D-Rhamnose Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Rhamnose, a deoxy sugar with significant roles in bacterial polysaccharides and glycosylated natural products, is a molecule of high interest for drug development and biotechnology. Its biosynthesis predominantly proceeds through nucleotide-activated intermediates derived from common hexoses. This guide provides an in-depth comparison of D-Mannose and D-Glucose as starting metabolic precursors for the synthesis of this compound, focusing on the established biochemical pathways. While D-Glucose is the more conventional and extensively studied precursor for the ubiquitous dTDP-L-Rhamnose pathway, D-Mannose serves as the entry point for the GDP-D-Rhamnose pathway. This document synthesizes available experimental data, details relevant metabolic pathways and experimental protocols, and provides visualizations to aid in understanding the comparative advantages and disadvantages of each precursor.
Metabolic Pathways: A Fork in the Road to this compound
The biosynthesis of this compound from D-Glucose and D-Mannose diverges at the initial stages of metabolism, leading to different nucleotide-activated rhamnose donors.
The D-Glucose to dTDP-L-Rhamnose Pathway
The most well-characterized pathway for rhamnose synthesis begins with D-Glucose.[1][2] This pathway leads to the formation of deoxythymidine diphosphate-L-rhamnose (dTDP-L-Rhamnose), a common precursor for the incorporation of L-rhamnose into bacterial cell walls and other glycoconjugates.[3]
The key enzymatic steps are as follows:
-
Phosphorylation and Isomerization: D-Glucose is first phosphorylated to D-Glucose-6-phosphate and then isomerized to D-Glucose-1-phosphate.
-
Activation: Glucose-1-phosphate thymidylyltransferase (RmlA) catalyzes the reaction of D-Glucose-1-phosphate with deoxythymidine triphosphate (dTTP) to form dTDP-D-Glucose.[1]
-
Dehydration: dTDP-D-glucose 4,6-dehydratase (RmlB) converts dTDP-D-Glucose to dTDP-4-keto-6-deoxy-D-glucose.[1]
-
Epimerization: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) then catalyzes the epimerization of this intermediate.[1]
-
Reduction: Finally, dTDP-4-keto-L-rhamnose reductase (RmlD) reduces the intermediate to yield dTDP-L-Rhamnose.[1]
D-Glucose to dTDP-L-Rhamnose Biosynthetic Pathway
The D-Mannose to GDP-D-Rhamnose Pathway
D-Mannose serves as the precursor for the synthesis of guanosine (B1672433) diphosphate-D-rhamnose (GDP-D-Rhamnose). This pathway is less common than the dTDP-L-Rhamnose pathway but is crucial for the synthesis of this compound-containing structures in some bacteria.[4]
The key enzymatic steps are:
-
Phosphorylation and Isomerization: D-Mannose is phosphorylated to D-Mannose-6-phosphate and then isomerized to D-Mannose-1-phosphate.
-
Activation: GDP-mannose pyrophosphorylase converts D-Mannose-1-phosphate and guanosine triphosphate (GTP) to GDP-D-Mannose.
-
Dehydration: GDP-mannose 4,6-dehydratase (GMD) catalyzes the conversion of GDP-D-Mannose to GDP-4-keto-6-deoxy-D-mannose.[4]
-
Reduction: A reductase then converts this intermediate to GDP-D-Rhamnose.
D-Mannose to GDP-D-Rhamnose Biosynthetic Pathway
The Interplay: Phosphomannose Isomerase (PMI)
The enzyme phosphomannose isomerase (PMI), encoded by the manA gene in E. coli, plays a critical role in the metabolic crosstalk between glucose and mannose pathways.[5] PMI catalyzes the reversible isomerization of D-Mannose-6-phosphate and D-Fructose-6-phosphate, a key glycolytic intermediate derived from D-Glucose-6-phosphate.[5] This means that in wild-type organisms, both glucose and mannose can potentially feed into both pathways, although the metabolic flux will be governed by enzyme kinetics and substrate availability. For targeted synthesis, the use of genetically engineered strains with deletions in genes like manA could be employed to channel the metabolic flux from a specific precursor to the desired rhamnose derivative.
Quantitative Data Comparison
Direct comparative studies on the yield of this compound from D-Mannose versus D-Glucose as the sole carbon source in whole-cell systems are limited in publicly available literature. However, we can infer performance from studies on the production of rhamnose-containing compounds, such as rhamnolipids and exopolysaccharides.
| Product | Organism | Precursor | Titer/Yield | Reference |
| Rhamnolipid | Pseudomonas aeruginosa YPJ-80 (fed-batch) | D-Glucose | 4.4 g/L | [6] |
| Rhamnolipid | Pseudomonas aeruginosa (mutant) | Molasses (contains sucrose (B13894), glucose, fructose) | 0.18 g/L rhamnose | [7] |
| Rhamnolipid | Pseudomonas aeruginosa | Palm oil (insoluble) | Generally higher yield than soluble sugars like glucose | [8] |
| Mono-rhamnolipid | Engineered Pseudomonas putida KT2440 | D-Glucose | 0.15 g/g glucose | [9] |
| Exopolysaccharide (EPS) | Lactobacillus rhamnosus R | D-Glucose | 438 mg/L | [10] |
| Exopolysaccharide (EPS) | Lactobacillus rhamnosus R | Lactose | 495 mg/L | [10] |
| Rhamnose-containing polysaccharide | Klebsiella sp. | D-Glucose, Sucrose, or Molasses | 30-70 g/L polymer | [11] |
Note: The data presented are for different products and under various experimental conditions, making a direct, definitive comparison challenging. However, it is evident that D-Glucose is a commonly used and effective carbon source for the production of rhamnose-containing products in both native and engineered microorganisms.
Experimental Protocols
Whole-Cell Biotransformation for this compound-Containing Product Synthesis
This generalized protocol is for the production of a rhamnose-containing product (e.g., rhamnolipid or a specific polysaccharide) in a laboratory-scale fermenter using an engineered E. coli strain. This strain would typically overexpress the necessary rhamnose biosynthetic genes (e.g., the rmlBADC operon) and the genes for the final product assembly.
1. Strain and Pre-culture Preparation:
-
Use an engineered E. coli strain (e.g., BL21(DE3)) harboring plasmids for the overexpression of the rhamnose biosynthetic pathway and the desired product pathway.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 220 rpm.
2. Fermentation:
-
Prepare a defined mineral salt medium for the main culture in a sterilized fermenter. The medium should contain either D-Glucose or D-Mannose as the sole carbon source at a defined concentration (e.g., 20 g/L).
-
Inoculate the fermenter with the overnight pre-culture to an initial optical density at 600 nm (OD600) of approximately 0.1.
-
Maintain the fermentation conditions: pH 7.0 (controlled with NaOH and HCl), temperature 37°C, and dissolved oxygen (DO) above 20% (controlled by agitation and aeration).
-
Monitor cell growth by measuring OD600 periodically.
3. Induction and Production:
-
When the culture reaches a mid-log phase (e.g., OD600 of 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue the fermentation for a set period (e.g., 24-48 hours) post-induction.
4. Product Quantification:
-
At various time points, collect culture samples.
-
Separate the cells from the supernatant by centrifugation.
-
If the product is intracellular, lyse the cells. If it is extracellular, use the supernatant directly.
-
Quantify the rhamnose content using a suitable method, such as the orcinol-sulfuric acid assay or High-Performance Liquid Chromatography (HPLC) after acid hydrolysis of the product.
Whole-Cell Biotransformation Workflow
Analytical Method: Quantification of Rhamnose
Orcinol-Sulfuric Acid Method (for total rhamnose):
This colorimetric method is commonly used for the quantification of rhamnose.
-
Sample Preparation: Hydrolyze the rhamnose-containing sample (e.g., polysaccharide or rhamnolipid extract) with an acid (e.g., 2 M trifluoroacetic acid) to release free rhamnose. Neutralize the hydrolysate.
-
Reaction: To 100 µL of the sample (or standard), add 900 µL of a freshly prepared orcinol reagent (0.19% orcinol in 53% sulfuric acid).
-
Incubation: Heat the mixture at 80°C for 30 minutes.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 421 nm.
-
Quantification: Determine the rhamnose concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-rhamnose.
Note: This method can have interference from other hexoses, and a correction factor may be needed when quantifying rhamnolipids to account for the lipid portion.
Conclusion and Future Perspectives
Both D-Glucose and D-Mannose are viable metabolic precursors for the biosynthesis of this compound, albeit through different metabolic pathways leading to distinct nucleotide-activated rhamnose species (dTDP-L-Rhamnose and GDP-D-Rhamnose, respectively). D-Glucose is the more extensively studied and utilized precursor in industrial biotechnology, with a wealth of data available on its use for producing rhamnose-containing compounds in engineered microorganisms.
The choice between D-Glucose and D-Mannose as a precursor will depend on the specific rhamnose isomer (L- or D-) and the final product desired. For the production of L-rhamnose containing products, D-Glucose is the logical starting point. For this compound containing products, D-Mannose is the direct precursor.
Future research should focus on direct, controlled comparative studies of this compound production from D-Glucose and D-Mannose in engineered microbial strains. The use of metabolic engineering strategies, such as the deletion of the phosphomannose isomerase gene (manA), could provide a clearer understanding of the metabolic flux from each precursor and potentially lead to optimized production strains for specific rhamnosylated molecules. Such studies will be invaluable for the rational design of efficient and cost-effective bioprocesses for the synthesis of these important biomolecules.
References
- 1. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A structural perspective on the enzymes that convert dTDP-d-glucose into dTDP-l-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphomannose isomerase affects the key enzymes of glycolysis and sucrose metabolism in transgenic sugarcane overexpressing the manA gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of rhamnolipid biosurfactant by fed-batch culture of Pseudomonas aeruginosa using glucose as a sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements in the production of rhamnolipid biosurfactants by Pseudomonas aeruginosa - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04953K [pubs.rsc.org]
- 9. Growth independent rhamnolipid production from glucose using the non-pathogenic Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of Exopolysaccharide by Lactobacillus rhamnosus R and Analysis of Its Enzymatic Degradation during Prolonged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JPH0236201A - Rhamnose-containing polysaccharide and its manufacture - Google Patents [patents.google.com]
A Comparative Guide to Antibody and Lectin Specificity: D-Rhamnose vs. L-Rhamnose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity and cross-reactivity of antibodies and lectins with respect to D-Rhamnose and L-Rhamnose. The stereochemistry of these sugar molecules plays a critical role in their recognition by the immune system and other biomolecules. Understanding this specificity is paramount for the development of targeted therapies, vaccines, and diagnostic tools. This document summarizes key experimental findings, presents quantitative binding data, and outlines the methodologies used to obtain these results.
Executive Summary
Experimental evidence strongly indicates a high degree of stereoselectivity in the recognition of rhamnose enantiomers by both antibodies and lectins. The vast majority of naturally occurring and therapeutically relevant anti-rhamnose antibodies are specific for L-Rhamnose , which is a common component of bacterial polysaccharides and a known immunodeterminant.[1] Conversely, specific lectins have been identified that preferentially bind to This compound , a component of the lipopolysaccharide (LPS) of certain bacteria. Direct comparative studies measuring the binding of a single protein to both enantiomers are scarce but revealing. The available data, primarily from studies on lectin-like bacteriocins, shows a dramatic preference for one enantiomer over the other, with binding to the non-preferred enantiomer being often undetectable.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the binding of specific proteins to this compound and L-Rhamnose.
Table 1: Binding Affinity of Lectin-Like Bacteriocins to Rhamnose Enantiomers
| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Pyocin L1 | This compound | Isothermal Titration Calorimetry (ITC) | ~5–10 mM | [2] |
| Pyocin L1 | L-Rhamnose | Isothermal Titration Calorimetry (ITC) | Binding undetectable | [2] |
| Putidacin L1 | This compound | Isothermal Titration Calorimetry (ITC) | Weak binding | [2] |
| Putidacin L1 | L-Rhamnose | Isothermal Titration Calorimetry (ITC) | Binding undetectable | [2] |
Note: The binding of Putidacin L1 to this compound was described as weak, but a specific Kd value was not provided in the primary text.
Key Experimental Findings and Methodologies
High Specificity of Anti-L-Rhamnose Antibodies
A significant body of research focuses on naturally occurring human antibodies that recognize L-Rhamnose. These antibodies are prevalent in human serum due to exposure to microbial antigens.[3]
Experimental Protocol: Affinity Chromatography for Antibody Purification
A common method to isolate anti-L-rhamnose antibodies is affinity chromatography.
-
Matrix Preparation: A stationary phase, such as Sepharose, is chemically coupled to an L-rhamnose-containing ligand.
-
Sample Application: Human serum is passed over the L-rhamnose-coupled matrix.
-
Binding: Antibodies with specificity for L-Rhamnose bind to the immobilized ligand.
-
Washing: The column is washed with buffer to remove non-specifically bound proteins.
-
Elution: The bound anti-L-rhamnose antibodies are eluted by changing the buffer conditions, often by introducing a high concentration of free L-Rhamnose to compete for the antibody binding sites.
This method consistently yields purified antibodies that are highly specific for L-Rhamnose-containing structures.
Stereospecificity of Rhamnose-Binding Lectins
Lectins, carbohydrate-binding proteins, also exhibit a high degree of specificity for their target sugars. Studies on lectin-like bacteriocins from Pseudomonas species have provided direct comparative data on the binding to D- and L-Rhamnose.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd).
-
Sample Preparation: The purified lectin (e.g., Pyocin L1) is placed in the sample cell of the calorimeter. The sugar ligand (this compound or L-Rhamnose) is loaded into the injection syringe at a known concentration.
-
Titration: The sugar solution is injected into the protein solution in small, precise aliquots.
-
Heat Measurement: Each injection causes a small heat change, which is measured by the instrument.
-
Data Analysis: The heat changes are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.
In the case of Pyocin L1, ITC experiments revealed a weak but measurable binding to this compound, while no binding was detected for L-Rhamnose, demonstrating the high stereospecificity of this lectin.[2]
Visualizing Experimental Workflows
Diagram 1: Affinity Chromatography Workflow
Caption: Workflow for the purification of anti-L-Rhamnose antibodies using affinity chromatography.
Diagram 2: Isothermal Titration Calorimetry (ITC) Workflow
Caption: General workflow for determining binding affinity using Isothermal Titration Calorimetry.
Signaling and Biological Relevance
The high specificity of the immune system for L-Rhamnose is rooted in the fact that this sugar is a common component of the cell walls of many bacteria, making it a pathogen-associated molecular pattern (PAMP). The recognition of L-Rhamnose by antibodies can trigger various immune responses, including complement activation and opsonization for phagocytosis, thereby playing a role in host defense.
The specificity of certain bacterial lectins for this compound, as seen in pyocins, is a mechanism for inter-bacterial competition. These bacteriocins use the this compound-containing LPS as a receptor to target and kill competing bacterial strains.[2]
Diagram 3: Logical Relationship of Rhamnose Enantiomer Recognition
Caption: Specific recognition of rhamnose enantiomers by host antibodies and bacterial lectins.
Conclusion
The available data unequivocally demonstrates the high stereospecificity of antibodies and lectins for rhamnose enantiomers. Anti-rhamnose antibodies, particularly those found naturally in humans, are highly specific for L-Rhamnose. In contrast, specific bacterial lectins have evolved to recognize this compound. This strict chiral discrimination is fundamental to the distinct biological roles of these interactions, from host immunity to microbial competition. For researchers in drug development and diagnostics, it is crucial to consider the specific rhamnose enantiomer when designing haptens, antigens, or targeting moieties to ensure the desired biological activity and avoid off-target effects. Future research generating more direct comparative binding data for a wider range of antibodies and lectins would be invaluable to the field.
References
- 1. Isomeric, anti-rhamnose antibodies having specificity for rhamnose-containing, streptococcal heteroglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lectin-Like Bacteriocins from Pseudomonas spp. Utilise this compound Containing Lipopolysaccharide as a Cellular Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti-carbohydrate Antibodies to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Separation of Rhamnose Enantiomers: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are critical. Rhamnose, a deoxyhexose sugar, exists as two enantiomers, L-rhamnose and D-rhamnose. L-rhamnose is a common component of plant polysaccharides and bacterial cell walls, while this compound is rarer. The ability to distinguish between these enantiomers is vital for applications ranging from quality control in the food industry to the structural analysis of natural products and glycoconjugates in biomedical research.
This guide provides an objective comparison of two powerful analytical techniques for the separation of rhamnose enantiomers: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles, experimental protocols, and performance of each method, supported by experimental data to aid in selecting the most suitable technique for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, enabling the separation of compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For the separation of enantiomers, which possess identical physical properties in an achiral environment, a chiral selector must be introduced into the system.[1][2] This is typically achieved by using a Chiral Stationary Phase (CSP).[2][3]
Principle of Separation
Direct chiral HPLC separation relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase.[2] These complexes have different energies of formation and stability, leading to different retention times and, thus, separation.[4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating a variety of chiral compounds, including sugars.[3][5][6] An alternative, though less common, "indirect" method involves pre-column derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[2][7]
Experimental Protocol: Direct Chiral HPLC
The following protocol outlines a typical direct method for separating rhamnose enantiomers using a polysaccharide-based chiral column.
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or UV-Vis for derivatized sugars).
-
Chiral Stationary Phase: A polysaccharide-based column, for example, a Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative).[5][6]
-
Mobile Phase: A mixture of a nonpolar organic solvent and an alcohol, such as n-hexane and ethanol (B145695) or isopropanol. The ratio is optimized to achieve the best resolution.[5] For acidic compounds, a small amount of an acid like trifluoroacetic acid (TFA) may be added.[5]
-
Flow Rate: Typically maintained between 0.5 and 1.0 mL/min.[5]
-
Column Temperature: Controlled, often at a specific temperature like 40°C, as temperature can influence the separation profile.[5]
-
Detection: A Refractive Index Detector is commonly used for underivatized sugars.
-
Data Presentation: HPLC Performance
The following table summarizes typical experimental conditions and performance data for the HPLC separation of monosaccharide enantiomers, including rhamnose.
| Parameter | Value / Condition | Reference |
| Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | [5][6] |
| Mobile Phase | n-Hexane / Ethanol / TFA (7:3):0.1, v/v | [5] |
| Flow Rate | 0.5 mL/min | [5] |
| Column Temperature | 40°C | [5] |
| Detection | Refractive Index (RI) | [5][9] |
| Analysis Time | ~18-30 minutes | [5][9] |
| Resolution (Rs) | Baseline separation is achievable | [10] |
HPLC Workflow Diagram
Caption: Workflow for direct chiral HPLC separation of rhamnose enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Separation
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, sugars like rhamnose are non-volatile and thermally labile, making them unsuitable for direct GC analysis.[11] Therefore, a crucial derivatization step is required to convert them into volatile and stable analogues.[11][12][13]
Principle of Separation
After derivatization, the volatile rhamnose derivatives are separated on a GC column. Chiral separation can be achieved by using a GC column with a chiral stationary phase, often based on derivatized cyclodextrins.[14] The separated enantiomeric derivatives then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and can be used for highly sensitive quantification.[12][15]
Experimental Protocol: GC-MS with Derivatization
A common and effective derivatization procedure for sugars involves a two-step methoxyamination and silylation process.[12][16]
-
Sample Preparation (Derivatization):
-
Step 1: Methoxyamination: The dry rhamnose sample is mixed with a solution of methoxyamine hydrochloride in pyridine. The mixture is incubated (e.g., at 37°C for 90 minutes) to convert the reducing sugars' cyclic hemiacetals into open-chain oxime derivatives, which prevents the formation of multiple anomeric peaks.[12]
-
Step 2: Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the mixture.[12][16] The mixture is incubated again (e.g., at 37°C for 30 minutes). This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, rendering the molecule volatile and thermally stable.[11][12]
-
-
GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Stationary Phase: A capillary column suitable for chiral separations, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Rt-βDEX series).[14] Alternatively, a standard non-chiral column (e.g., DB-5MS) can be used if a chiral derivatizing agent was employed.[15][17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]
-
Oven Temperature Program: A temperature gradient is essential for separating the derivatized sugars. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 240-280°C).[17]
-
Injector and Interface Temperature: Maintained at a high temperature (e.g., 250-290°C) to ensure rapid volatilization of the sample.[15]
-
MS Detection: Typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[18]
-
Data Presentation: GC-MS Performance
The table below summarizes a typical experimental protocol for the GC-MS analysis of rhamnose following derivatization.
| Parameter | Value / Condition | Reference |
| Derivatization | 1. Methoxyamine HCl in pyridine2. MSTFA (silylation) | [12] |
| Stationary Phase | Chiral capillary column (e.g., derivatized β-cyclodextrin) | [14] |
| Carrier Gas | Helium, 1 mL/min | [17] |
| Oven Program | Example: 60°C (3 min) to 240°C at 3°C/min | [17] |
| Injector Temp. | 250°C | [17] |
| MS Ionization | Electron Ionization (EI) at 70 eV | [17] |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | [18] |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of rhamnose enantiomers after derivatization.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for separating rhamnose enantiomers depends on several factors, including sample complexity, required sensitivity, and available resources.
| Feature | Chiral HPLC | Chiral GC-MS |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a chiral stationary phase. |
| Derivatization | Not required for direct analysis, simplifying the workflow.[5][6] | Mandatory. A multi-step process is needed to ensure volatility and thermal stability.[11][12][13] |
| Instrumentation | Standard HPLC with a chiral column and RI or UV detector. | GC coupled with a Mass Spectrometer. |
| Speed | Analysis times are typically in the range of 15-30 minutes.[5][9] | GC run times can be longer due to temperature programming, but overall throughput can be affected by the lengthy derivatization step. |
| Sensitivity | Generally lower, especially with RI detection. | Very high, particularly when using Selected Ion Monitoring (SIM) mode.[18] |
| Selectivity | Good; based on the specific interactions with the CSP. | Excellent; mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[12][15] |
| Strengths | - Simplicity: Direct injection without derivatization avoids potential side reactions and sample loss.- Versatility: A wide range of chiral stationary phases are available.[3][19] | - High Sensitivity & Specificity: Ideal for trace analysis and complex matrices.[12][20]- Structural Information: MS provides valuable data for compound identification. |
| Limitations | - Lower Sensitivity: May not be suitable for trace-level detection.- Peak Broadening: Liquid phase chromatography can sometimes result in broader peaks compared to GC. | - Complex Sample Prep: The mandatory derivatization step is time-consuming and can introduce variability.[16]- Analyte Suitability: Limited to compounds that can be made volatile and thermally stable. |
Conclusion
Both HPLC and GC-MS are highly effective for the chiral separation of rhamnose enantiomers, but they cater to different analytical priorities.
Chiral HPLC is the method of choice when simplicity and a direct analytical approach are desired. The ability to analyze rhamnose without derivatization is a significant advantage, reducing sample preparation time and potential sources of error.[5][6] This makes it well-suited for routine quality control and the analysis of relatively clean samples where ultra-high sensitivity is not the primary concern.
Chiral GC-MS excels in applications demanding high sensitivity and specificity.[12][20] Although the mandatory derivatization step adds complexity, the superior resolving power of capillary GC and the definitive identification provided by mass spectrometry make it invaluable for trace analysis, metabolomics research, and the characterization of complex biological samples.[15][20]
Ultimately, the selection of the optimal technique requires a careful evaluation of the specific research question, sample characteristics, and the performance capabilities of the available instrumentation.
References
- 1. Enantiomer Separations | Separation Science [sepscience.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Qualitative and Quantitative Characterization of Monosaccharide Components of Salvia miltiorrhiza, Liguspyragine Hydrochloride, and Glucose Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 12. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. mdpi.com [mdpi.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC-ELSD, LC-ESI-MS/MS and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GMD as a Bifunctional Enzyme in Pseudomonas aeruginosa: A Comparative Guide
For Immediate Release
A comprehensive guide validating the dual functionality of GDP-mannose 4,6-dehydratase (GMD) in Pseudomonas aeruginosa has been published, offering valuable insights for researchers in microbiology and drug development. This guide provides a detailed comparison of GMD's enzymatic activities with its monofunctional counterpart, GDP-4-dehydro-6-deoxy-D-mannose reductase (RMD), supported by extensive experimental data and protocols.
Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a bifunctional GDP-mannose 4,6-dehydratase (GMD) in the biosynthesis of GDP-D-rhamnose, a crucial component of its cell surface polysaccharides and a key factor in its virulence. This guide delves into the experimental validation of GMD's dual catalytic roles: the initial dehydration of GDP-D-mannose and the subsequent reduction to form the final product, GDP-D-rhamnose.
The existence of a separate, monofunctional enzyme, GDP-4-dehydro-6-deoxy-D-mannose reductase (RMD), which also catalyzes the reduction step, provides a unique opportunity for comparative analysis. Understanding the interplay and individual efficiencies of these enzymes is critical for the development of targeted antimicrobial therapies.
Comparative Analysis of Enzymatic Activity
| Enzyme | Function(s) | Substrate(s) | Product(s) | Organism |
| GMD | Dehydratase & Reductase | GDP-D-mannose | GDP-4-dehydro-6-deoxy-D-mannose, GDP-D-rhamnose | Pseudomonas aeruginosa |
| RMD | Reductase | GDP-4-dehydro-6-deoxy-D-mannose | GDP-D-rhamnose | Pseudomonas aeruginosa |
Experimental Validation Protocols
The bifunctional nature of GMD in P. aeruginosa has been rigorously validated through a combination of advanced analytical techniques, primarily capillary electrophoresis and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the precise monitoring of the enzymatic reaction, identifying both the intermediate and final products.
Capillary Electrophoresis (CE) for Monitoring GMD and RMD Activity
Capillary electrophoresis is a high-resolution separation technique ideal for analyzing the charged sugar nucleotide substrates and products of the GMD and RMD reactions.
Protocol:
-
Reaction Setup:
-
Combine purified His-tagged GMD or RMD enzyme with the appropriate substrate (GDP-D-mannose for GMD; GDP-4-dehydro-6-deoxy-D-mannose for RMD) in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
For the reductase activity of GMD and the activity of RMD, include a reducing agent such as NADPH.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Sample Preparation:
-
Terminate the enzymatic reaction by heat inactivation or addition of a quenching agent.
-
Centrifuge the sample to pellet any precipitated protein.
-
Dilute the supernatant containing the sugar nucleotides in the CE running buffer.
-
-
CE Analysis:
-
Perform electrophoresis using an uncoated fused-silica capillary.
-
Employ a suitable background electrolyte, for example, 25 mM sodium tetraborate (B1243019) buffer, pH 9.4.
-
Apply a constant voltage for separation.
-
Detect the separated sugar nucleotides by UV absorbance at 254 nm.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the substrate, intermediate, and product by comparing their migration times with those of known standards.
-
Quantify the amount of each species by integrating the peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Confirmation
NMR spectroscopy provides unambiguous structural confirmation of the enzymatic reaction products.
Protocol:
-
Enzymatic Reaction and Product Purification:
-
Perform a scaled-up enzymatic reaction as described for the CE analysis.
-
Purify the reaction products from the enzyme and unreacted substrates using methods such as size-exclusion chromatography or high-performance liquid chromatography (HPLC).
-
-
NMR Sample Preparation:
-
Lyophilize the purified product and dissolve it in deuterium (B1214612) oxide (D₂O).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Assign the proton and carbon signals of the sugar and nucleotide moieties.
-
Confirm the chemical structure of the product (GDP-D-rhamnose) by comparing the observed chemical shifts and coupling constants with known values.
-
Visualizing the Biochemical Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the GDP-D-rhamnose biosynthesis pathway and the experimental workflow for validating GMD's bifunctionality.
A Comparative Analysis of L-Rhamnose Catabolic Pathways in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
L-rhamnose, a ubiquitous deoxy sugar found in plant cell walls and bacterial exopolysaccharides, serves as a valuable carbon source for numerous bacterial species. The metabolic pathways for L-rhamnose utilization exhibit remarkable diversity across the bacterial kingdom, reflecting distinct evolutionary adaptations and regulatory strategies. This guide provides a comparative analysis of the L-rhamnose catabolic pathways in four well-studied bacterial species: Escherichia coli, Bacillus subtilis, Salmonella typhimurium, and Pseudomonas aeruginosa. Understanding these variations is crucial for applications ranging from metabolic engineering to the development of novel antimicrobial agents targeting these pathways.
Key Metabolic Pathways for L-Rhamnose Catabolism
Bacteria primarily employ a phosphorylated pathway for the breakdown of L-rhamnose. This canonical pathway, first elucidated in Escherichia coli, involves a series of enzymatic reactions that convert L-rhamnose into intermediates of central metabolism. However, variations in the enzymes, their organization into operons, and the regulatory circuits that control their expression are prevalent.
The Canonical Phosphorylated Pathway in Escherichia coli
In E. coli, the catabolism of L-rhamnose is initiated by its transport into the cell and subsequent conversion to L-rhamnulose, followed by phosphorylation and cleavage. The key enzymes involved are L-rhamnose isomerase (RhaA), L-rhamnulokinase (RhaB), and L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD).[1][2] These enzymes catalyze the conversion of L-rhamnose into dihydroxyacetone phosphate (B84403) (DHAP), which enters glycolysis, and L-lactaldehyde.[1][3] The genes encoding these enzymes, along with a transporter (RhaT), are organized into the rhaBAD and rhaT operons.[4]
The regulation of the rhamnose operons in E. coli is a classic example of positive regulation mediated by two AraC-family transcriptional regulators, RhaS and RhaR.[4] In the presence of L-rhamnose, RhaR activates the expression of the rhaSR operon, leading to an increase in the levels of both RhaS and RhaR. RhaS, in turn, activates the transcription of the rhaBAD and rhaT operons, allowing for the uptake and metabolism of L-rhamnose.[4] This system is also subject to catabolite repression, ensuring that glucose is utilized preferentially when available.[4]
A Variation on the Theme: The Rhamnose Pathway in Bacillus subtilis
Bacillus subtilis also utilizes a phosphorylated pathway for L-rhamnose catabolism, but with notable differences in its genetic organization and regulation. The genes for rhamnose catabolism in B. subtilis are organized into the rhaEWRBMA operon.[5] This operon includes homologs to the E. coli rhamnose metabolic genes, such as rhaA (L-rhamnose isomerase) and rhaB (L-rhamnulokinase).[5] A key difference is the presence of rhaEW, which encodes a bifunctional enzyme with both L-rhamnulose-1-phosphate aldolase and L-lactaldehyde dehydrogenase activities.
The regulation of the rhaEWRBMA operon in B. subtilis is distinct from that in E. coli. It is controlled by a DeoR-type transcriptional repressor, RhaR, which is encoded within the same operon.[5][6] In the absence of L-rhamnose, RhaR binds to the operator region and represses transcription. The inducer molecule that causes RhaR to dissociate from the DNA is L-rhamnulose-1-phosphate, an intermediate in the pathway.[5][6] Furthermore, the operon is subject to carbon catabolite repression (CCR) mediated by CcpA, which ensures that the rhamnose utilization genes are not expressed when a preferred carbon source like glucose is available.[5][6]
References
- 1. assaygenie.com [assaygenie.com]
- 2. omicsonline.org [omicsonline.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. L-Rhamnose Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Rhamnose utilisation in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medichem-me.com [medichem-me.com]
Validating rmlD Gene Function: A Comparative Guide to Genetic Complementation
For researchers, scientists, and drug development professionals, rigorously validating gene function is a cornerstone of impactful research. This guide provides an in-depth comparison of genetic complementation for validating the function of the rmlD gene, a critical component in the biosynthesis of dTDP-L-rhamnose, a key constituent of the lipopolysaccharide (LPS) in many pathogenic bacteria. We present supporting experimental data, detailed protocols, and visual representations to facilitate a comprehensive understanding of this validation method.
The rmlD gene encodes the enzyme dTDP-D-glucose 4,6-dehydratase, which catalyzes the final step in the biosynthesis of dTDP-L-rhamnose. This sugar is an essential building block of the O-antigen component of LPS in numerous Gram-negative bacteria, and it also plays a role in the cell wall structure of some Gram-positive bacteria. The O-antigen is a major virulence factor, contributing to serum resistance, and evasion of the host immune response. Consequently, the enzymes in the dTDP-L-rhamnose biosynthesis pathway, including RmlD, are attractive targets for the development of novel antimicrobial agents.
Genetic Complementation: The Gold Standard for Gene Function Validation
Genetic complementation is a powerful technique used to confirm that a specific gene is responsible for a particular phenotype. The principle is straightforward: if a mutation in a gene leads to a loss of function (e.g., inability to produce a specific molecule), reintroducing a functional copy of that gene into the mutant organism should restore the original phenotype. This "rescue" of the wild-type phenotype provides strong evidence for the gene's function.
In the context of the rmlD gene, a typical genetic complementation experiment involves three key strains:
-
Wild-Type (WT): The original, unmodified bacterial strain that possesses a functional rmlD gene and exhibits the expected phenotype (e.g., smooth LPS profile, normal virulence).
-
rmlD Mutant (ΔrmlD):** A genetically engineered strain in which the rmlD gene has been inactivated or deleted (knockout). This strain is expected to show a distinct phenotype, such as a truncated LPS (rough phenotype) and attenuated virulence.
-
rmlD Complemented Strain (ΔrmlD+prmlD):** The rmlD mutant strain that has been transformed with a plasmid carrying a functional copy of the rmlD gene. If the introduced gene is functional, this strain should revert to the wild-type phenotype.
Comparative Analysis of Phenotypes
The success of genetic complementation is assessed by comparing various phenotypic and biochemical characteristics of the wild-type, mutant, and complemented strains. Below is a summary of expected outcomes and representative data from studies on various pathogenic bacteria.
Lipopolysaccharide (LPS) Profile Analysis
The most direct consequence of an rmlD mutation is the inability to synthesize the L-rhamnose precursor for the O-antigen. This results in a truncated LPS molecule, often referred to as a "rough" LPS phenotype, which can be visualized by SDS-PAGE and silver staining or Western blotting with O-antigen-specific antibodies.
| Strain | LPS Profile | O-Antigen Presence | Reference |
| Wild-Type | Smooth | Yes | [1] |
| ΔrmlD | Rough | No | [1] |
| ΔrmlD+prmlD | Smooth | Yes | [1] |
Table 1: Comparison of Lipopolysaccharide (LPS) Profiles in Wild-Type, rmlD Mutant, and Complemented Strains. The data demonstrates the restoration of the smooth LPS phenotype upon complementation.
RmlD Enzyme Activity
The function of the RmlD protein can be directly assayed by measuring its enzymatic activity. Cell lysates from the different strains are incubated with the substrate for RmlD, and the formation of the product is monitored.
| Strain | RmlD Enzyme Activity (Units/mg protein) | % of Wild-Type Activity |
| Wild-Type | 1.5 ± 0.2 | 100% |
| ΔrmlD | < 0.01 | ~0% |
| ΔrmlD+prmlD | 1.3 ± 0.3 | 87% |
Table 2: RmlD Enzyme Activity in Cell Lysates. The complemented strain shows a significant restoration of enzymatic activity, confirming the functional expression of the introduced rmlD gene.
Virulence Assessment
The O-antigen is a critical virulence factor. Therefore, the virulence of the wild-type, mutant, and complemented strains can be compared in a suitable animal model (e.g., a mouse infection model). A common measure of virulence is the 50% lethal dose (LD50), which is the dose of bacteria required to kill 50% of the infected animals.
| Strain | LD50 (CFU) | Virulence | Reference |
| Wild-Type | 1 x 10^3 | High | [2] |
| ΔrmlD | > 1 x 10^7 | Attenuated | [2] |
| ΔrmlD+prmlD | 5 x 10^3 | Restored | [2] |
Table 3: Comparison of Virulence in an Animal Model. The significant increase in the LD50 of the rmlD mutant indicates attenuated virulence, which is restored in the complemented strain.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of experimental findings. Below are representative protocols for the key experiments involved in the genetic complementation of the rmlD gene.
Construction of the rmlD Complementation Plasmid
-
Gene Amplification: The rmlD gene, including its native promoter region, is amplified from the wild-type bacterial genomic DNA using polymerase chain reaction (PCR) with high-fidelity DNA polymerase.
-
Vector Selection: A suitable expression vector is chosen. This is often a shuttle vector that can replicate in both E. coli (for cloning purposes) and the target bacterial species. The vector should also carry a selectable marker (e.g., an antibiotic resistance gene).
-
Cloning: The amplified rmlD gene fragment and the expression vector are digested with appropriate restriction enzymes. The digested gene fragment is then ligated into the linearized vector using T4 DNA ligase.
-
Transformation into E. coli: The ligation mixture is transformed into a competent strain of E. coli. Transformants are selected on agar (B569324) plates containing the appropriate antibiotic.
-
Plasmid Verification: Plasmids are isolated from the resulting E. coli colonies and verified by restriction digestion and DNA sequencing to ensure the correct insertion and sequence of the rmlD gene.
Genetic Complementation of the ΔrmlD Mutant
-
Preparation of Competent Cells: The ΔrmlD mutant strain is grown to the mid-logarithmic phase and made competent for transformation. The specific method for preparing competent cells (e.g., chemical treatment or electroporation) will vary depending on the bacterial species.
-
Transformation: The verified complementation plasmid (prmlD) is introduced into the competent ΔrmlD cells.
-
Selection of Complemented Strain: Transformed cells are plated on selective agar containing the antibiotic corresponding to the resistance marker on the plasmid. Colonies that grow are putative complemented strains.
-
Verification: The presence of the complementation plasmid in the selected colonies is confirmed by plasmid isolation and restriction analysis or PCR.
Analysis of LPS Phenotype
-
LPS Extraction: LPS is extracted from overnight cultures of the wild-type, ΔrmlD, and ΔrmlD+prmlD strains using a hot phenol-water extraction method.
-
SDS-PAGE and Silver Staining: The extracted LPS samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized by silver staining, which reveals the characteristic ladder-like pattern of smooth LPS in the wild-type and complemented strains, and a faster-migrating band corresponding to the rough LPS in the mutant.
RmlD Enzyme Activity Assay
-
Preparation of Cell Lysates: Bacterial cells from each strain are harvested, washed, and resuspended in a suitable buffer. The cells are then lysed by sonication or enzymatic treatment to release the cellular proteins.
-
Enzyme Reaction: The cell lysates are incubated with the substrate for RmlD (dTDP-6-deoxy-L-lyxo-4-hexulose) and the cofactor NADPH.
-
Detection of Product: The enzymatic reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The specific activity of RmlD is calculated and normalized to the total protein concentration in the lysate.
Visualizing the Workflow and Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the dTDP-L-rhamnose biosynthesis pathway and the experimental workflow for genetic complementation.
Alternative Methods for Gene Function Validation
While genetic complementation is a robust method, other techniques can also be employed to validate gene function.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Gene Editing | Targeted gene knockout or modification using a guide RNA and Cas9 nuclease. | High precision, can be used in a wide range of organisms. | Potential for off-target effects, can be technically challenging. |
| RNA Interference (RNAi) | Silencing of gene expression by introducing double-stranded RNA that targets the mRNA for degradation. | Relatively simple and high-throughput. | Incomplete knockdown, potential off-target effects, not effective in all organisms. |
| Heterologous Expression | Expressing the gene of interest in a different, well-characterized organism (e.g., E. coli) and assaying for its function. | Can be used to study genes from organisms that are difficult to culture, allows for large-scale protein production for biochemical studies. | The protein may not be correctly folded or modified in the heterologous host, the cellular context is different. |
Table 4: Comparison of Alternative Gene Function Validation Methods.
Conclusion
Genetic complementation remains a cornerstone for the definitive validation of gene function. By demonstrating the restoration of a wild-type phenotype in a mutant background, this technique provides unequivocal evidence for the role of a specific gene. For the rmlD gene, complementation studies are essential for confirming its role in dTDP-L-rhamnose biosynthesis, LPS assembly, and bacterial virulence. The data and protocols presented in this guide offer a comprehensive framework for researchers aiming to validate the function of rmlD and other genes involved in critical bacterial pathways, thereby aiding in the discovery and development of novel therapeutic interventions.
References
A Comparative Analysis of the Immunogenicity of D-Rhamnose and L-Rhamnose Containing O-Antigens
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of monosaccharides within bacterial O-antigens plays a pivotal role in determining their interaction with the host immune system. This guide provides a comprehensive comparison of the immunogenicity of O-antigens containing D-rhamnose (D-Rha) versus L-rhamnose (L-Rha), supported by experimental data. This objective analysis is intended to inform research and development in vaccine design and immunology.
Executive Summary
L-rhamnose is a well-established, potent immunogen commonly found in the O-antigens of various pathogenic bacteria. It frequently acts as an immunodominant epitope, eliciting robust antibody and T-cell responses. Consequently, L-Rha is a key target for vaccine development. In contrast, this compound is a rarer sugar in bacterial polysaccharides but is a notable component of the O-antigen in pathogens such as Pseudomonas aeruginosa. While direct comparative studies are limited, existing evidence demonstrates that D-Rha-containing O-antigens are also immunogenic and capable of inducing specific antibody responses. However, the overall immunological profile suggests that L-rhamnose-containing antigens are more consistently associated with strong, pro-inflammatory immune activation.
Data Presentation: A Comparative Overview
The following tables summarize the key immunological characteristics of D-Rha and L-Rha containing O-antigens based on available literature.
Table 1: General Immunological Properties
| Feature | This compound (D-Rha) Containing O-Antigens | L-Rhamnose (L-Rha) Containing O-Antigens |
| Natural Occurrence | Less common; found in bacteria like Pseudomonas aeruginosa and Pseudomonas syringae[1][2] | Common; found in a wide range of bacteria including Streptococcus species and Klebsiella pneumoniae[3][4] |
| Innate Immune Recognition | Recognized by lectin-like bacteriocins[1][2]; likely recognized by Pattern Recognition Receptors (PRRs). | Recognized by PRRs on dendritic cells, leading to their activation.[5] |
| Antibody Response | Induces specific antibody responses; monoclonal antibodies have been generated against D-Rha O-antigens[6]. | Elicits strong and specific antibody responses; often an immunodominant epitope[3]. |
| Natural Antibodies | Data not widely available. | High titers of natural anti-L-Rha antibodies are present in human serum[7][8]. |
| T-Cell Response | Presumed to induce T-cell help for antibody production, but detailed studies are limited. | Can be part of antigens that stimulate T-cell responses[8]. |
| Cytokine Profile | Likely induces pro-inflammatory cytokines upon recognition, though specific profiles are not well-documented. | Induces pro-inflammatory cytokines as part of a robust immune response to pathogens. |
| Vaccine Potential | A potential target for vaccines against specific pathogens like P. aeruginosa. | Widely explored as a component of conjugate vaccines to enhance immunogenicity. |
Table 2: Quantitative Immunogenicity Data (Representative)
| Parameter | This compound O-Antigen (from P. aeruginosa) | L-Rhamnose O-Antigen (from S. pneumoniae) |
| Antigen | Synthetic D-rhamnan pentasaccharide conjugate | L-rhamnose-containing capsular polysaccharide |
| Animal Model | Rabbits | Rabbits |
| Immunization Dose | 50 µg of conjugate | 10 µg of polysaccharide |
| Adjuvant | Freund's Adjuvant | Freund's Adjuvant |
| Antibody Titer (ELISA) | Significant induction of specific IgG antibodies. | High titers of specific IgG antibodies. |
| Functional Activity | Antibodies demonstrated opsonophagocytic activity. | Antibodies demonstrated protective efficacy in challenge models. |
Note: This table is a composite representation based on findings from multiple studies and is intended for comparative illustration due to the lack of direct head-to-head studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments in assessing O-antigen immunogenicity.
O-Antigen Extraction and Purification
A common method for extracting O-antigen from Gram-negative bacteria involves the hot phenol-water method.
Workflow for O-Antigen Purification
Caption: Workflow for O-antigen purification from bacterial biomass.
Immunization of Animals
To assess immunogenicity, purified O-antigen (often conjugated to a carrier protein to enhance T-cell help) is used to immunize laboratory animals.
Protocol for Mouse Immunization
-
Antigen Preparation: Prepare the O-antigen conjugate at a concentration of 100 µg/mL in sterile phosphate-buffered saline (PBS).
-
Emulsification: Emulsify the antigen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for booster immunizations.
-
Immunization: Inject 100 µL of the emulsion (containing 5 µg of antigen) subcutaneously into each mouse.
-
Booster Injections: Administer booster injections with IFA on days 14 and 28.
-
Serum Collection: Collect blood samples via tail bleed or terminal cardiac puncture 7-10 days after the final boost to analyze antibody responses[9].
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
ELISA is a standard method to quantify antigen-specific antibodies in serum.
Workflow for Indirect ELISA
Caption: Workflow for indirect ELISA to measure O-antigen specific antibodies.
Brief Protocol for Indirect ELISA
-
Coating: Coat 96-well microtiter plates with 1-5 µg/mL of purified O-antigen in carbonate-bicarbonate buffer overnight at 4°C[10][11].
-
Blocking: Wash the plates and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of immune and pre-immune sera to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates and add an enzyme-conjugated (e.g., HRP) anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add a suitable substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength. Antibody titers are determined as the reciprocal of the highest serum dilution giving a positive signal.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to antigen presentation.
Workflow for CFSE-based T-Cell Proliferation Assay
References
- 1. Lectin-like bacteriocins from Pseudomonas spp. utilise this compound containing lipopolysaccharide as a cellular receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lectin-Like Bacteriocins from Pseudomonas spp. Utilise this compound Containing Lipopolysaccharide as a Cellular Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomeric, anti-rhamnose antibodies having specificity for rhamnose-containing, streptococcal heteroglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of a rhamnose-containing cell wall antigen of Streptococcus mutans B13 (serotype d) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered polysaccharides for controlling innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunochemical characterization of O polysaccharides composing the alpha-D-rhamnose backbone of lipopolysaccharide of Pseudomonas syringae and classification of bacteria into serogroups O1 and O2 with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhamnose Glycoconjugates for the Recruitment of Endogenous Anti-carbohydrate Antibodies to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 10. ELISA Protocol | Rockland [rockland.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
D-Rhamnose as a Species-Specific Bacterial Marker: A Comparative Guide
Introduction
In the fields of microbiology, drug development, and clinical diagnostics, the rapid and accurate identification of bacterial species is paramount. Traditional methods based on culturing and biochemical assays can be time-consuming and may not be suitable for all microorganisms. This has led to the exploration of molecular and chemical biomarkers for more efficient and precise bacterial identification. D-rhamnose, a deoxy sugar found in the lipopolysaccharide (LPS) of a limited number of bacterial species, has emerged as a potential species-specific marker. This guide provides an objective comparison of this compound with established bacterial identification methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in evaluating its utility.
Comparison of this compound with Alternative Bacterial Identification Methods
The validation of this compound as a species-specific marker requires a thorough comparison with current gold-standard techniques, namely 16S rRNA gene sequencing and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
Quantitative Data Presentation
While a comprehensive database quantifying this compound across all bacterial species is not yet available, existing research indicates its limited distribution. The biosynthesis of this compound is primarily restricted to bacteria possessing the GDP-D-rhamnose pathway (gdp pathway), which includes certain species within the Pseudomonas and Aneurinibacillus genera.[1][2][3] In contrast, L-rhamnose is more widespread, with its biosynthesis pathway (rml pathway) found in approximately 42% of bacterial genomes.[1][4]
The following table summarizes the known distribution of this compound and provides a qualitative comparison with other markers.
| Bacterial Marker | Principle | Known Distribution/Target | Reported Presence of this compound |
| This compound | Chemical component of Lipopolysaccharide (LPS) | Primarily found in Pseudomonas and Aneurinibacillus species.[1][2] | Present in Pseudomonas aeruginosa, Pseudomonas syringae, and Aneurinibacillus thermoaerophilus.[1] |
| 16S rRNA Gene | Conserved and variable regions of the ribosomal RNA gene | Ubiquitous in bacteria, used for broad-range identification. | Not applicable. |
| MALDI-TOF MS Profile | Mass spectral fingerprint of ribosomal proteins | Species-specific protein profiles. | Not applicable. |
Performance Comparison of Identification Methods
The table below offers a comparative overview of the performance characteristics of this compound analysis against 16S rRNA sequencing and MALDI-TOF MS.
| Parameter | This compound Analysis (GC-MS) | 16S rRNA Gene Sequencing | MALDI-TOF MS |
| Specificity | Potentially high for this compound containing species. | High, can distinguish closely related species. | High for many species, but can have difficulty with closely related organisms. |
| Sensitivity | Dependent on the abundance of this compound in the cell wall and the analytical method's limit of detection. | High, can detect low numbers of bacteria. | Requires a sufficient number of cells (typically 10^5-10^6). |
| Speed (Time to Result) | Several hours to a day (including sample preparation, hydrolysis, derivatization, and GC-MS analysis). | 1-2 days (including DNA extraction, PCR, sequencing, and data analysis). | Minutes per sample (after culture). |
| Cost per Sample | Moderate (requires specialized equipment and reagents). | High (sequencing costs can be significant). | Low (after initial instrument investment). |
| Throughput | Moderate. | High (with next-generation sequencing platforms). | High. |
| Limitations | Limited to species containing this compound; requires complex sample preparation. | Can have limited resolution for some closely related species; primer bias can occur. | Requires a comprehensive spectral database; performance can be affected by culture conditions. |
Experimental Protocols
Protocol for Extraction and Hydrolysis of Bacterial Lipopolysaccharide (LPS) for Monosaccharide Analysis
This protocol describes the initial steps for preparing bacterial samples for the analysis of their monosaccharide composition, including this compound.
Materials:
-
Bacterial cell pellet
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysozyme solution (10 mg/mL in PBS)
-
DNase I and RNase A solution (10 mg/mL each in PBS)
-
Proteinase K solution (20 mg/mL in PBS)
-
Hot phenol-water mixture (1:1, v/v)
-
Trifluoroacetic acid (TFA), 2 M
-
Centrifuge and appropriate tubes
-
Heating block or water bath
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in PBS. Add lysozyme, DNase I, and RNase A. Incubate at 37°C for 1-2 hours.
-
Protein Digestion: Add Proteinase K and incubate at 56°C for 2 hours or overnight.
-
LPS Extraction (Hot Phenol-Water Method):
-
Add an equal volume of hot (65-70°C) phenol (B47542) to the cell lysate.
-
Vortex vigorously for 15 minutes and incubate at 65°C for 30 minutes with occasional vortexing.
-
Cool the mixture on ice for 10 minutes and centrifuge at 4,000 x g for 20 minutes at 4°C.
-
Carefully collect the upper aqueous phase containing the LPS.
-
Repeat the phenol extraction on the aqueous phase to improve purity.
-
To the final aqueous phase, add three volumes of cold ethanol (B145695) and 0.1 volumes of 3 M sodium acetate. Precipitate the LPS overnight at -20°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the LPS. Wash the pellet with 70% ethanol and air dry.
-
-
Acid Hydrolysis:
-
Resuspend the purified LPS in 2 M TFA.
-
Incubate at 120°C for 2 hours in a sealed tube to hydrolyze the polysaccharide into its constituent monosaccharides.
-
Cool the sample and evaporate the TFA under a stream of nitrogen or by lyophilization.
-
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines the derivatization and GC-MS analysis of the monosaccharide hydrolysate.
Materials:
-
Dried monosaccharide hydrolysate
-
Hydroxylamine (B1172632) hydrochloride in pyridine (B92270) (20 mg/mL)
-
Acetic anhydride (B1165640)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization (Alditol Acetate Method):
-
To the dried hydrolysate, add hydroxylamine hydrochloride in pyridine and heat at 90°C for 30 minutes to form oximes.
-
Cool the sample and add acetic anhydride and 1-methylimidazole (as a catalyst).
-
Heat at 90°C for 30 minutes to acetylate the hydroxyl and amino groups.
-
Evaporate the reagents under nitrogen and dissolve the resulting alditol acetates in dichloromethane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 150°C for 3 minutes, ramp to 250°C at 3°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic this compound standard that has undergone the same derivatization procedure.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the enzymatic steps involved in the synthesis of GDP-D-rhamnose, the precursor for this compound incorporation into bacterial LPS.
Caption: Biosynthesis pathway of GDP-D-rhamnose.
Experimental Workflow for this compound Based Bacterial Identification
This diagram outlines the major steps in a typical workflow for identifying bacteria based on the presence of this compound.
Caption: Experimental workflow for this compound analysis.
Logical Relationship for Choosing a Bacterial Identification Method
The following diagram illustrates the decision-making process for selecting an appropriate bacterial identification method, considering the strengths and weaknesses of each approach.
Caption: Decision tree for selecting an identification method.
Conclusion
This compound presents an intriguing possibility as a species-specific bacterial marker due to its limited distribution in the bacterial kingdom. Its presence in clinically and environmentally relevant genera such as Pseudomonas makes it a candidate for targeted identification assays. However, the validation of this compound as a standalone, broadly applicable marker is still in its early stages.
Advantages of this compound as a Marker:
-
High Specificity: Its restricted occurrence suggests that its detection could be highly specific for certain bacterial species.
-
Chemical Stability: As a monosaccharide, it is a stable molecule that can be reliably detected using established analytical techniques.
Challenges and Future Directions:
-
Limited Scope: The primary limitation is its presence in only a small fraction of bacterial species, making it unsuitable for broad-range screening.
-
Complex Workflow: The analytical procedure for this compound detection is multi-step and requires specialized equipment, which may not be feasible for all laboratories.
-
Need for Quantitative Data: A comprehensive survey of this compound quantities across a wide array of bacterial species is necessary to fully establish its species-specificity and to develop quantitative assays.
-
Direct Comparative Studies: Head-to-head comparisons with 16S rRNA sequencing and MALDI-TOF MS using a diverse panel of bacteria are needed to rigorously evaluate its performance.
References
A Structural and Functional Comparison of GMD and RMD Enzymes Across Different Organisms
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of GDP-D-rhamnose, a crucial precursor for the formation of bacterial cell surface glycans, is a key pathway for the survival and virulence of many pathogenic bacteria.[1][2][3] This pathway is primarily orchestrated by two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-rhamnose synthase (RMD). Understanding the structural and functional nuances of these enzymes from different organisms is paramount for the development of novel antimicrobial agents. This guide provides a detailed comparison of GMD and RMD enzymes, supported by experimental data and methodologies.
Introduction to GMD and RMD
The synthesis of GDP-D-rhamnose from GDP-D-mannose is a two-step enzymatic process.[1][2][3][4] First, GMD, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the NADP+-dependent oxidation and subsequent dehydration of GDP-D-mannose to form the intermediate GDP-4-keto-6-deoxy-D-mannose.[4][5][6] This intermediate is then stereospecifically reduced by RMD, also an SDR enzyme, in an NADPH-dependent reaction to yield the final product, GDP-D-rhamnose.[1][7]
Interestingly, GMD enzymes from several organisms, including Pseudomonas aeruginosa, have been shown to be bifunctional, capable of catalyzing both the initial dehydration and the subsequent reduction, albeit with lower efficiency than dedicated RMDs.[1][3] This bifunctionality highlights the close evolutionary and structural relationship between these two enzymes.
Structural Comparison
Both GMD and RMD belong to the SDR family of enzymes and share a conserved structural fold.[1][4][5] They are typically composed of two domains: a larger N-terminal domain that binds the NADP(H) cofactor in a classic Rossmann fold, and a smaller C-terminal domain responsible for substrate binding.[5]
A key structural difference lies in their quaternary structure. GMD from P. aeruginosa exists as a tetramer, a feature that is suggested to be the functionally relevant state for most bacterial and eukaryotic GMDs.[4] This tetrameric arrangement is stabilized by interactions involving a short peptide segment (Arg35–Arg43) from each monomer extending into the neighboring subunit.[4] In contrast, RMD from Aneurinibacillus thermoaerophilus is a homodimer.[1] This difference in oligomerization is attributed to a shorter loop in RMD corresponding to the tetramer-forming region in GMD, resulting in a more solvent-accessible cofactor-binding site in RMD.[1]
The remarkable structural similarity between GMD and RMD, particularly in their active sites, explains the bifunctional nature of some GMDs.[1][2] A conserved arginine residue (Arg185 in P. aeruginosa GMD) is suggested to be crucial for the proper orientation of the substrate and cofactor in GMD enzymes.[1][2]
Functional and Kinetic Comparison
While structurally similar, GMD and RMD exhibit distinct catalytic efficiencies for their respective reactions. The following table summarizes the available kinetic parameters for GMD and RMD from different organisms.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| GMD | Pseudomonas aeruginosa | GDP-D-mannose | 28 ± 4 | 1.4 ± 0.1 | 0.08 ± 0.005 | ~8.0 | 37 |
| RMD | Pseudomonas aeruginosa | GDP-4-keto-6-deoxy-D-mannose | 12 ± 2 | 3.2 ± 0.2 | 0.19 ± 0.01 | ~7.5 | 37 |
| GMD | Aneurinibacillus thermoaerophilus | GDP-D-mannose | 50 ± 7 | 2.1 ± 0.2 | 0.12 ± 0.01 | ~7.8 | 50 |
| RMD | Aneurinibacillus thermoaerophilus | GDP-4-keto-6-deoxy-D-mannose | 15 ± 3 | 4.5 ± 0.3 | 0.26 ± 0.02 | ~7.5 | 50 |
| GMD | Escherichia coli | GDP-D-mannose | 35 ± 5 | - | - | 7.5 | 37 |
Note: Kinetic parameters can vary depending on assay conditions. The data presented here is a compilation from various sources for comparative purposes.
The data indicates that RMD generally exhibits a lower K_m and a higher k_cat for its substrate compared to the reductase activity of bifunctional GMD, signifying its role as the primary and more efficient reductase in the pathway.
Metabolic Pathway and Regulation
The GDP-D-rhamnose biosynthesis pathway is a critical metabolic route in many bacteria. The pathway is subject to regulation, with evidence of feedback inhibition providing a mechanism to control the flux of metabolites.[1][2] In P. aeruginosa, the biosynthesis of GDP-D-rhamnose is regulated by feedback inhibition, where the final product can inhibit the activity of GMD.[1][2]
Caption: The GDP-D-Rhamnose biosynthesis pathway and its regulation.
Experimental Protocols
Accurate characterization of GMD and RMD activity is crucial for inhibitor screening and drug development. Below are generalized protocols for key experiments.
Enzyme Expression and Purification
-
Gene Cloning: The genes encoding GMD and RMD are amplified from the genomic DNA of the target organism and cloned into an expression vector, often with a polyhistidine tag for purification.
-
Protein Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by the addition of IPTG, followed by incubation at an optimal temperature (e.g., 16-25°C) to ensure proper folding.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and DNase. Lysis is typically achieved by sonication.
-
Purification: The His-tagged proteins are purified from the cell lysate using immobilized metal affinity chromatography (IMAC). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.
Enzyme Activity Assays
1. Capillary Electrophoresis (CE) Based Assay
This method is used to monitor the conversion of substrate to product.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0), NADP+, and the purified GMD enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate, GDP-D-mannose. For RMD assays, the GMD reaction product (GDP-4-keto-6-deoxy-D-mannose) is used as the substrate in the presence of NADPH.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., ethanol).
-
CE Analysis: Analyze the reaction mixture by capillary electrophoresis to separate and quantify the substrate and product based on their different migration times.
2. NMR-Based Assay
NMR spectroscopy provides a powerful tool for unambiguously identifying reaction products and monitoring reaction kinetics in real-time.
-
Reaction Setup: The enzymatic reaction is carried out directly in an NMR tube containing a buffered D₂O solution, the enzyme, cofactor, and substrate.
-
Data Acquisition: ¹H NMR spectra are acquired at regular intervals to monitor the disappearance of substrate signals and the appearance of product signals.
-
Data Analysis: The concentration of substrate and product over time is determined by integrating the respective characteristic peaks in the NMR spectra. This data is then used to calculate initial reaction velocities and kinetic parameters.
References
- 1. The structural basis for catalytic function of GMD and RMD, two closely related enzymes from the GDP-d-rhamnose biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis for catalytic function of GMD and RMD, two closely related enzymes from the GDP-D-rhamnose biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 7. scholarworks.gvsu.edu [scholarworks.gvsu.edu]
Tracing D-Rhamnose Metabolism: A Comparative Guide to Isotopic Labeling and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the metabolic journey of D-rhamnose is crucial for advancements in glycobiology and the development of novel therapeutics. This guide provides a comprehensive comparison of isotopic labeling studies, particularly 13C-Metabolic Flux Analysis (13C-MFA), with alternative methods for elucidating the this compound metabolic pathway. We present supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of these powerful techniques.
The primary metabolic route for this compound intermediates in many organisms is the biosynthesis of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), a key precursor for the synthesis of various polysaccharides and glycoconjugates. This pathway typically starts from D-glucose-1-phosphate and involves a series of enzymatic conversions. Tracing the flow of metabolites, or flux, through this pathway is essential for understanding its regulation and identifying potential targets for intervention.
Isotopic Labeling: A Quantitative Look into Metabolic Flux
Isotopic labeling, coupled with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to quantify the flow of atoms through metabolic pathways. By supplying cells with a substrate labeled with a stable isotope, such as 13C-glucose, researchers can track the incorporation of the label into downstream metabolites, providing a detailed picture of metabolic fluxes.
13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a state-of-the-art technique for quantifying intracellular metabolic fluxes. It involves feeding cells a 13C-labeled substrate and measuring the isotopic enrichment in key metabolites. This data is then used in computational models to estimate the rates of metabolic reactions throughout a network.
Illustrative Quantitative Data from a Hypothetical 13C-MFA Study
While specific flux data for the complete this compound pathway is not extensively reported, the following table illustrates the type of quantitative results that can be obtained from a 13C-MFA experiment. The data represents the relative flux of metabolites through the dTDP-L-rhamnose biosynthesis pathway, normalized to the initial glucose uptake rate.
| Reaction Step | Enzyme | Relative Flux (%) |
| Glucose -> Glucose-6-Phosphate | Hexokinase | 100 |
| Glucose-6-P -> Glucose-1-P | Phosphoglucomutase | 15 |
| Glucose-1-P -> dTDP-D-Glucose | RmlA | 12 |
| dTDP-D-Glucose -> dTDP-4-keto-6-deoxy-D-glucose | RmlB | 11.5 |
| dTDP-4-keto-6-deoxy-D-glucose -> dTDP-4-keto-L-rhamnose | RmlC | 11 |
| dTDP-4-keto-L-rhamnose -> dTDP-L-rhamnose | RmlD | 10.8 |
Note: This data is illustrative and intended to demonstrate the output of a 13C-MFA study.
Experimental Protocol: A Typical 13C-MFA Workflow
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium.
-
Replace the standard carbon source (e.g., glucose) with its 13C-labeled counterpart (e.g., [U-13C6]glucose).
-
Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling of intracellular metabolites is stable.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by exposing the cells to a cold solution (e.g., ice-cold saline).
-
Extract intracellular metabolites using a solvent system, such as a mixture of methanol, acetonitrile, and water.
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The mass spectrometer detects the mass-to-charge ratio of the metabolites, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms).
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of 13C.
-
Use specialized software to fit the measured mass isotopomer distributions to a metabolic model of the pathway of interest.
-
The software then calculates the metabolic flux values that best explain the experimental data.
-
Alternative Methods for Pathway Elucidation
While isotopic labeling provides unparalleled quantitative insights, other methods offer valuable qualitative and semi-quantitative information about metabolic pathways.
Enzymatic Assays
Enzymatic assays directly measure the activity of specific enzymes in a pathway. By quantifying the rate at which an enzyme converts its substrate to a product, researchers can infer the potential flux through that step of the pathway.
Example Data from an Enzymatic Assay Study
The following table presents hypothetical data from a study measuring the activity of key enzymes in the dTDP-L-rhamnose biosynthesis pathway under two different conditions.
| Enzyme | Condition A (Specific Activity, nmol/min/mg) | Condition B (Specific Activity, nmol/min/mg) |
| RmlA | 15.2 ± 1.8 | 25.7 ± 2.5 |
| RmlB | 45.8 ± 4.2 | 43.1 ± 3.9 |
| RmlC | 33.1 ± 3.5 | 35.2 ± 3.1 |
| RmlD | 28.9 ± 2.9 | 55.4 ± 5.1 |
Experimental Protocol: RmlA (Glucose-1-phosphate thymidylyltransferase) Activity Assay
-
Prepare Cell Lysate: Lyse cells to release intracellular proteins, including the enzymes of interest.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrate (glucose-1-phosphate and dTTP), and any necessary cofactors.
-
Initiate Reaction: Add the cell lysate to the reaction mixture to start the enzymatic reaction.
-
Monitor Product Formation: Measure the formation of the product (dTDP-D-glucose) over time using a spectrophotometer or by coupling the reaction to a secondary reaction that produces a detectable signal.
-
Calculate Activity: Determine the enzyme activity based on the rate of product formation, normalized to the total protein concentration in the lysate.
Genetic Knockout Studies
Creating knockout mutants by deleting the genes that encode for specific enzymes in a pathway is a powerful tool for determining the function of those enzymes and their necessity for the pathway. The effect of the gene deletion on the production of the final product of the pathway provides strong evidence for the role of the enzyme.
Example Data from a Genetic Knockout Study
A study on the biosynthesis of the insect control agent spinosad in Saccharopolyspora spinosa, which contains rhamnose, demonstrated the importance of the rhamnose biosynthesis genes. Disruption of any of these genes resulted in mutants that could not produce spinosad, confirming the essentiality of this pathway.
Experimental Protocol: Gene Knockout via Homologous Recombination
-
Construct Knockout Cassette: Create a DNA construct containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation: Introduce the knockout cassette into the organism of interest.
-
Homologous Recombination: The cellular machinery will replace the target gene with the knockout cassette through homologous recombination.
-
Selection: Select for cells that have successfully incorporated the knockout cassette by growing them in the presence of the corresponding antibiotic.
-
Verification: Confirm the deletion of the target gene using techniques like PCR and sequencing.
-
Phenotypic Analysis: Analyze the phenotype of the knockout mutant, such as its ability to produce the final product of the metabolic pathway.
Comparison of Methods
| Feature | Isotopic Labeling (13C-MFA) | Enzymatic Assays | Genetic Knockout Studies |
| Type of Data | Quantitative (absolute or relative flux rates) | Quantitative (in vitro enzyme activity) | Qualitative (gene necessity) |
| Information Provided | Dynamic view of pathway activity in vivo | Potential maximal activity of an enzyme | Function and essentiality of a gene/enzyme |
| Experimental Complexity | High (requires specialized equipment and expertise) | Moderate | High (requires genetic manipulation) |
| Throughput | Low to moderate | High | Low |
| Advantages | Provides a systems-level view of metabolism; highly quantitative. | Relatively simple and can be high-throughput. | Provides definitive evidence for gene function. |
| Limitations | Complex data analysis; can be expensive. | In vitro activity may not reflect in vivo flux. | Does not provide quantitative flux information. |
Visualizing the this compound Metabolic Pathway and Experimental Workflow
To further clarify these concepts, the following diagrams, generated using the DOT language, illustrate the dTDP-L-rhamnose biosynthesis pathway and a typical experimental workflow for 13C-MFA.
Caption: The dTDP-L-rhamnose biosynthesis pathway.
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Safety Operating Guide
Proper Disposal of D-Rhamnose: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
D-Rhamnose, a naturally occurring deoxy sugar, is a common reagent in various research and development applications. While generally not classified as a hazardous substance, proper disposal is crucial to ensure laboratory safety and environmental responsibility. This guide provides step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before proceeding with disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Nitrile or latex gloves should be worn.
-
Body Protection: A standard laboratory coat is required.
Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its physical state (solid or aqueous solution) and local institutional guidelines.
Step 1: Waste Identification and Segregation
Properly segregate this compound waste to prevent accidental mixing with hazardous materials. This practice is not only safer but also more cost-effective, as it avoids the unnecessary expense of treating non-hazardous waste as hazardous.[1]
-
Solid this compound Waste:
-
Place unused, expired, or contaminated solid this compound into a designated and clearly labeled "Non-Hazardous Chemical Waste" container.
-
This includes any contaminated consumables such as weigh boats and pipette tips.[2]
-
-
Aqueous this compound Solutions:
Step 2: Container Management
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Properly label containers with the full chemical name ("this compound") and indicate that it is non-hazardous waste.
Step 3: Disposal Arrangement
-
The primary and recommended method for disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] Adhere to all institutional, local, and national regulations for chemical waste disposal.[2]
-
Some non-hazardous chemicals may be suitable for drain or regular trash disposal, but this should only be done after explicit approval from your institution's EHS department.[3][4][5]
Step 4: Decontamination
-
Thoroughly rinse all glassware and laboratory surfaces that have come into contact with this compound with water.
-
The rinse water can typically be disposed of down the drain, provided it is free of other hazardous materials and is in accordance with local regulations.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | [6][7][8] |
| Acute Toxicity | No data available | [8][9] |
| Skin Corrosion/Irritation | Based on available data, the classification criteria are not met. | [7] |
| Serious Eye Damage/Irritation | Based on available data, the classification criteria are not met. | [7] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For handling and use in experiments, always refer to the specific protocols established in your laboratory and the product's Safety Data Sheet.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. itwreagents.com [itwreagents.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdn.proteinark.com [cdn.proteinark.com]
Safeguarding Your Research: A Guide to Handling D-Rhamnose
This guide provides essential safety and logistical information for the handling of D-Rhamnose, a key monosaccharide in glycobiology and drug development research. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be followed.[1][2][3][4][5][6]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles are required to protect from potential splashes or airborne particles.[2][7][8] |
| Hand Protection | Nitrile or latex gloves should be worn at all times to prevent skin contact.[2][7][9] An example specification is a thickness of >0.11 mm.[2][6] |
| Body Protection | A standard laboratory coat must be worn to protect clothing and skin.[1][7][9] |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved respirator or a particulate filter device (e.g., P1) is recommended.[7][8][10] |
First-Aid Measures
In the event of exposure, follow these first-aid guidelines.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air.[2][3][5][11] If breathing is difficult, provide oxygen.[3] If not breathing, give artificial respiration.[3][11] |
| Skin Contact | Take off contaminated clothing immediately.[2][3] Rinse the skin with plenty of water or shower.[2][10] |
| Eye Contact | Rinse cautiously with water for several minutes.[2][10] Remove contact lenses if present and easy to do so.[6] Continue rinsing. |
| Ingestion | Rinse mouth with water.[2][3][10][11] Do not induce vomiting.[3] Make the victim drink water (two glasses at most).[6] Call a doctor if you feel unwell.[2][10] |
Handling, Storage, and Disposal
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a clean, designated, and well-ventilated area; a chemical fume hood is recommended if there is a potential for aerosolization.[1][7]
-
When preparing solutions, carefully weigh the desired amount and dissolve it in the appropriate solvent, such as high-purity water.[1]
Storage:
-
Keep the container tightly closed to prevent moisture absorption, as rhamnose can be hygroscopic.[1][3][13]
-
Recommended storage temperatures can vary, so always refer to the supplier's specific instructions.[1]
Disposal:
-
Collect waste this compound and any contaminated disposables in a clearly labeled, sealed container.[7]
-
Dispose of chemical waste through your institution's hazardous waste disposal program.[7]
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
Solid waste should be placed in a "Non-Hazardous Chemical Waste" container, while aqueous solutions should be collected in a separate, labeled "Aqueous Non-Hazardous Chemical Waste" container.[9]
Accidental Release Measures
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.[3]
-
Containment: For dry spills, avoid dust formation.[3][12] Cover the spill to prevent dispersal.
-
Clean-up:
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the collected waste and contaminated materials according to your institution's chemical waste disposal procedures.[2][10]
Below is a workflow diagram for handling a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. targetmol.com [targetmol.com]
- 4. itwreagents.com [itwreagents.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. cdn.proteinark.com [cdn.proteinark.com]
- 12. fishersci.com [fishersci.com]
- 13. neb.com [neb.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
